Product packaging for 2-(4-Bromophenyl)-1,10-phenanthroline(Cat. No.:CAS No. 149054-39-7)

2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No.: B171792
CAS No.: 149054-39-7
M. Wt: 335.2 g/mol
InChI Key: OATGRTIOGXDQQF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,10-phenanthroline (CAS 149054-39-7) is a high-purity, heterocyclic aromatic compound that serves as a versatile building block and chelating ligand in scientific research. With a molecular formula of C18H11BrN2 and a molecular weight of 335.20, this compound features a planar 1,10-phenanthroline core known for its strong coordination to metal cations, substituted at the 2-position with a 4-bromophenyl group which provides a site for further functionalization via cross-coupling reactions . The primary research value of this compound lies in its application in coordination chemistry and materials science, where it is used to synthesize luminescent transition metal complexes for OLEDs and photovoltaic devices . Furthermore, the 1,10-phenanthroline scaffold is extensively investigated for its biological activities. Its planar structure allows it to interact with DNA and RNA, while derivatives are studied as potential anticancer agents that can inhibit tubulin polymerization and demonstrate potent growth inhibition against a range of human cancer cell lines . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11BrN2 B171792 2-(4-Bromophenyl)-1,10-phenanthroline CAS No. 149054-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2/c19-15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-20-17(13)18(14)21-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATGRTIOGXDQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a substituted aromatic heterocyclic compound that has garnered interest in various fields of chemical research, particularly in materials science and medicinal chemistry. Its rigid, planar 1,10-phenanthroline core, combined with the electronic properties of the bromophenyl substituent, imparts unique characteristics to the molecule. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a focus on providing detailed experimental data and methodologies for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental for its application in various experimental settings.

PropertyValueReference
CAS Number 149054-39-7[1]
Molecular Formula C₁₈H₁₁BrN₂[1]
Molecular Weight 335.20 g/mol
Appearance White to light yellow powder
Melting Point 188.0 - 192.0 °C
Solubility General solubility in organic solvents such as ethanol, DMSO, and DMF has been noted for the parent 1,10-phenanthroline. Specific quantitative data for the title compound is not readily available in the searched literature.

Synthesis

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds. A likely synthetic approach is the Suzuki-Miyaura coupling reaction.

Logical Workflow for Suzuki-Miyaura Coupling

reagents 2-Chloro-1,10-phenanthroline + (4-Bromophenyl)boronic acid reaction Suzuki-Miyaura Coupling Reaction (Heated under inert atmosphere) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup (Extraction with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure based on similar reactions is provided below. Researchers should optimize these conditions for the specific substrates.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • (4-Bromophenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexane)

Procedure:

  • To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1 equivalent), (4-bromophenyl)boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Flush the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the phenanthroline core will appear as doublets and doublets of doublets, with their chemical shifts influenced by the position relative to the nitrogen atoms and the bromophenyl substituent. The protons on the 4-bromophenyl ring are expected to appear as two doublets (an AA'BB' system) due to the symmetry of the para-substitution.

  • ¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically δ 120-160 ppm). The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C=N stretching: Around 1580-1650 cm⁻¹

  • C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretching (aromatic): Above 3000 cm⁻¹.

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity.

Potential Applications and Biological Activity

Derivatives of 1,10-phenanthroline are known for their ability to chelate metal ions and have been extensively studied for their potential applications in various fields.

  • Materials Science: As an intermediate for Organic Light-Emitting Diodes (OLEDs), this compound can be a building block for more complex organic electronic materials. The phenanthroline core can act as an electron-transporting or hole-blocking layer, while the bromophenyl group allows for further functionalization to tune the material's properties.[1]

  • Drug Development: 1,10-phenanthroline and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The planar phenanthroline ring can intercalate with DNA, and the ability to chelate metal ions can interfere with the function of metalloenzymes. While no specific studies on the biological activity of this compound were found, its structural similarity to other biologically active phenanthrolines suggests it could be a candidate for further investigation.

Potential Signaling Pathway Involvement in Cancer

While no specific signaling pathways have been elucidated for this compound, related phenanthroline compounds and their metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of proteasome activity. A hypothetical signaling pathway diagram illustrating potential mechanisms of action for a phenanthroline-based anticancer agent is presented below.

cluster_cell Cancer Cell Phenanthroline 2-(4-Bromophenyl)- 1,10-phenanthroline ROS Increased ROS Phenanthroline->ROS Proteasome Proteasome Inhibition Phenanthroline->Proteasome DNA_Damage DNA Damage Phenanthroline->DNA_Damage Intercalation ROS->DNA_Damage Apoptosis Apoptosis Proteasome->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for a phenanthroline-based anticancer agent.

Conclusion

This compound is a molecule with significant potential in both materials science and medicinal chemistry. This guide has summarized its known chemical and physical properties and provided a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity, and evaluate its biological activity. The detailed experimental approaches and data presented herein aim to facilitate such future investigations by providing a solid foundation for researchers in the field.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic organic compound of interest in various fields of chemical and biomedical research.

Core Structural and Physical Properties

This compound is a derivative of 1,10-phenanthroline, a rigid tricyclic heteroaromatic system. The key structural feature is the substitution of a 4-bromophenyl group at the 2-position of the phenanthroline core. This substitution significantly influences the molecule's electronic properties, steric hindrance, and potential for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 149054-39-7
Molecular Formula C₁₈H₁₁BrN₂
Molecular Weight 335.20 g/mol
Appearance White to light yellow powder
Melting Point 187 - 189 °C

Synthesis

The primary and most effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

The synthesis involves the reaction of a halogenated 1,10-phenanthroline, typically 2-chloro-1,10-phenanthroline, with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Key Reagents and Conditions:

  • Aryl Halide: 2-Chloro-1,10-phenanthroline

  • Organoboron Reagent: 4-Bromophenylboronic acid

  • Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or dimethoxyethane (DME)/water.

Illustrative Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_chloro_phen 2-Chloro-1,10-phenanthroline product This compound 2_chloro_phen->product boronic_acid 4-Bromophenylboronic acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., Toluene/H2O) solvent->product

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Steps (Hypothetical Protocol based on similar reactions):

  • Reaction Setup: A reaction vessel is charged with 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: The solvent system is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Heating: The reaction mixture is heated to reflux for a period of several hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenanthroline core and the 4-bromophenyl substituent. The protons on the phenanthroline ring will appear in the aromatic region (typically δ 7.5-9.5 ppm), with their chemical shifts and coupling patterns influenced by the position of the substituent. The protons of the 4-bromophenyl group will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to nitrogen and bromine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups and structural features of the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1620-1580C=N stretching (phenanthroline ring)
1500-1400C=C stretching (aromatic rings)
850-800C-H out-of-plane bending (para-substituted phenyl)
~1070C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Potential Applications and Signaling Pathways

While specific studies on the biological activity of this compound are limited, substituted 1,10-phenanthroline derivatives are known to exhibit a wide range of biological activities, making this compound a molecule of interest for drug discovery and development.

Potential Areas of Investigation:

  • Anticancer Activity: Phenanthroline derivatives have been shown to act as intercalating agents with DNA and can inhibit enzymes such as topoisomerases, leading to cancer cell death. The introduction of the 4-bromophenyl group could modulate this activity.

  • Antimicrobial and Antiviral Activity: The ability of phenanthrolines to chelate metal ions is crucial for the function of many enzymes in microorganisms. This property can be exploited to develop novel antimicrobial and antiviral agents.

  • Enzyme Inhibition: The rigid, planar structure of the phenanthroline core makes it a suitable scaffold for designing enzyme inhibitors.

  • Fluorescent Probes: The conjugated π-system of phenanthroline derivatives often results in fluorescent properties. These compounds can be developed as fluorescent probes for detecting metal ions or biomolecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, this compound could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and DNA damage response. For example, its ability to intercalate with DNA could trigger the DNA damage response pathway, leading to the activation of proteins like ATM and p53.

Signaling_Pathway Compound 2-(4-Bromophenyl)- 1,10-phenanthroline DNA DNA Intercalation Compound->DNA DDR DNA Damage Response DNA->DDR ATM_ATR ATM/ATR Kinases DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: A potential mechanism of action via DNA damage signaling.

Conclusion

This compound is a synthetically accessible compound with potential for a wide range of applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling provides a reliable route for its synthesis. Further research is warranted to fully elucidate its spectroscopic properties, crystal structure, and biological activities to unlock its full potential in drug development and other scientific disciplines.

Physical and chemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential application properties of 2-(4-Bromophenyl)-1,10-phenanthroline. The information is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a rigid, planar 1,10-phenanthroline core substituted with a bromophenyl group. This molecule serves as a versatile building block in supramolecular chemistry and materials science, primarily due to the chelating ability of the phenanthroline nitrogen atoms and the reactive handle provided by the bromine substituent. Its derivatives are of significant interest in the development of Organic Light-Emitting Diodes (OLEDs) and as ligands in coordination chemistry.[1][2] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of complex molecular architectures with tailored photophysical and electronic properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

General Properties
PropertyValueSource(s)
Molecular Formula C₁₈H₁₁BrN₂[1]
Molecular Weight 335.20 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 187-189 °C[1]
Purity Typically >97%[1]
Density 1.485 ± 0.06 g/cm³[1]
CAS Number 149054-39-7[1]
Spectroscopic Data (Predicted)
SpectroscopyExpected Features
¹H NMR Aromatic protons of the phenanthroline core are expected in the range of δ 7.5-9.5 ppm. Protons of the bromophenyl group would appear as doublets in the aromatic region.
¹³C NMR Aromatic carbons of both the phenanthroline and bromophenyl rings are expected in the range of δ 120-155 ppm.
FT-IR (cm⁻¹) Characteristic peaks for C=N stretching (around 1580-1620 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).
UV-Vis (in CHCl₃) Absorption maxima are expected in the UV region, characteristic of π-π* transitions of the conjugated aromatic system.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z ≈ 334 and [M+2]⁺ at m/z ≈ 336 with approximately equal intensity, characteristic of the bromine isotopes.
Solubility

Detailed quantitative solubility data is not widely published. However, based on the properties of 1,10-phenanthroline, this compound is expected to be poorly soluble in water but soluble in various organic solvents such as chloroform, dichloromethane, and dimethylformamide (DMF).[6][7]

Synthesis and Experimental Protocols

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1_10_phenanthroline 1,10-Phenanthroline reaction_vessel Reaction Mixture 1_10_phenanthroline->reaction_vessel 4_bromophenylboronic_acid 4-Bromophenylboronic Acid 4_bromophenylboronic_acid->reaction_vessel catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_vessel oxidant Oxidant (e.g., Ag₂O) oxidant->reaction_vessel solvent Solvent (e.g., Trifluoroacetic Acid) solvent->reaction_vessel temperature Elevated Temperature temperature->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction purification Column Chromatography workup->purification Crude Product product 2-(4-Bromophenyl)- 1,10-phenanthroline purification->product Purified Product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a palladium-catalyzed direct C-H arylation of 1,10-phenanthroline.

Materials:

  • 1,10-Phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 1,10-phenanthroline (1.0 eq), 4-bromophenylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and silver(I) oxide (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Experimental Protocol: Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

FT-IR Spectroscopy:

  • Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Mass Spectrometry:

  • Analyze a dilute solution of the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

Reactivity and Potential Applications

The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This reactivity is key to its application as an intermediate in the synthesis of advanced materials.

Cross-Coupling Reactions

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Phenanthroline Derivatives cluster_applications Potential Applications start This compound suzuki Suzuki Coupling + Arylboronic Acid start->suzuki heck Heck Coupling + Alkene start->heck sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira suzuki_product Biaryl-Substituted Phenanthrolines suzuki->suzuki_product heck_product Stilbene-like Phenanthrolines heck->heck_product sonogashira_product Alkynyl-Substituted Phenanthrolines sonogashira->sonogashira_product oled OLED Materials suzuki_product->oled ligands Ligands for Catalysis suzuki_product->ligands sensors Chemosensors suzuki_product->sensors heck_product->oled heck_product->ligands heck_product->sensors sonogashira_product->oled sonogashira_product->ligands sonogashira_product->sensors

Caption: Potential cross-coupling reactions of this compound and resulting applications.

  • Suzuki Coupling: Reaction with an arylboronic acid can introduce another aryl group, leading to the formation of biaryl-substituted phenanthrolines.[8][9] These extended π-conjugated systems are promising candidates for emissive or charge-transport layers in OLEDs.

  • Heck Coupling: Coupling with an alkene can generate stilbene-like structures, which are known for their interesting photophysical properties and potential use in optoelectronic devices.[10][11][12]

  • Sonogashira Coupling: Reaction with a terminal alkyne introduces a linear, rigid alkynyl moiety, which can be used to construct larger, well-defined molecular architectures for applications in materials science and nanotechnology.[13][14]

Applications in Materials Science and Drug Development

Applications cluster_materials Materials Science cluster_drug_dev Drug Development compound This compound oled_intermediate OLED Intermediate compound->oled_intermediate Primary Application ligand Ligand for Metal Complexes compound->ligand Potential Role functional_materials Functional Materials oled_intermediate->functional_materials Leads to displays displays functional_materials->displays e.g., Displays bioactive_complexes Bioactive Metal Complexes ligand->bioactive_complexes Forms therapeutics therapeutics bioactive_complexes->therapeutics e.g., Anticancer Agents

References

Technical Data Sheet: 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic organic compound of interest in various research and development applications, particularly in the field of organic electronics.

Core Molecular Data

The fundamental identifying and quantitative characteristics of this compound are summarized below. These data are essential for stoichiometric calculations, analytical method development, and material characterization.

PropertyValue
Molecular Formula C18H11BrN2
Molecular Weight 335.20 g/mol
CAS Number 149054-39-7[1][2]
Melting Point 187-189 °C[1][2]
Appearance White to Light yellow powder/crystal[1]
Purity (Typical) >95.0% to ≥97%[1]

Physicochemical Properties Relationship

The following diagram illustrates the logical relationship between the fundamental properties of this compound. The molecular formula dictates the molecular weight, and these intrinsic properties, in turn, give rise to its observable physical characteristics.

A This compound B Molecular Formula C18H11BrN2 A->B is defined by C Molecular Weight 335.20 g/mol B->C determines D Physical Properties (Melting Point, Appearance) B->D influences

References

Technical Guide: 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Bromophenyl)-1,10-phenanthroline. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It belongs to the phenanthroline class of heterocyclic organic compounds, which are widely recognized for their role as bidentate ligands in coordination chemistry and their diverse biological activities.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for this compound. This information is critical for experimental design, including solubility testing, formulation, and computational modeling.

PropertyValueSource
Identifiers
CAS Number149054-39-7[1]
Molecular FormulaC₁₈H₁₁BrN₂[1]
Molecular Weight335.2 g/mol
Physical Properties
Melting Point187-189 °C[1]
Boiling Point (Predicted)508.8 ± 40.0 °C
Density (Predicted)1.485 ± 0.06 g/cm³[1]
Computed Properties
pKa (Predicted)4.48 ± 0.10
XLogP3-AA6.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass334.01566 Da
Monoisotopic Mass334.01566 Da

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and widely utilized method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general steps for synthesizing this compound from 2-Bromo-1,10-phenanthroline and 4-Bromophenylboronic acid. The bromine atom on the phenanthroline scaffold serves as an effective handle for functionalization via such cross-coupling reactions.[3]

Reactants and Reagents:

  • 2-Bromo-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

  • Base (e.g., K₂CO₃, CsF, K₃PO₄)[2][4]

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF)[5]

Procedure:

  • Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add 2-Bromo-1,10-phenanthroline, 4-Bromophenylboronic acid (typically 1.1 to 1.5 equivalents), and the chosen base (typically 2 to 3 equivalents).

  • Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This process should be repeated multiple times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (often between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

G General Workflow for Suzuki-Miyaura Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-1,10-phenanthroline Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B 4-Bromophenylboronic Acid B->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (80-110 °C) under Inert Gas Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Bromophenyl)- 1,10-phenanthroline Purification->Product

Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways

The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules with a wide array of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[6] One of the most significant mechanisms of action for phenanthroline derivatives in cancer therapy is the inhibition of the ubiquitin-proteasome system.[7][8]

Proteasome Inhibition Pathway

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, which is crucial for regulating cellular processes like cell cycle progression, proliferation, and apoptosis.[9] Cancer cells often exhibit overactive proteasome activity and are more sensitive to its inhibition than normal cells.[8][9] Phenanthroline-containing compounds, particularly as metal complexes, can act as potent proteasome inhibitors.[7] Inhibition of the proteasome's chymotrypsin-like activity (β5 subunit) disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins.[10][11] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately activating apoptotic pathways. The buildup of pro-apoptotic proteins (e.g., Bax, p27) and the stabilization of tumor suppressors (e.g., p53) and inhibitors of key survival pathways (e.g., IκB-α, blocking NF-κB) culminates in programmed cell death.[9]

G Proposed Signaling Pathway: Proteasome Inhibition Compound 2-(Aryl)-1,10-phenanthroline Derivative Proteasome 26S Proteasome (β5 subunit) Compound->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Degradation ERStress ER Stress & Unfolded Protein Response UbProteins->ERStress ProApoptotic Stabilization of Pro-Apoptotic Proteins (e.g., Bax, p27) UbProteins->ProApoptotic TumorSuppressor Stabilization of Tumor Suppressors (e.g., p53, IκB-α) UbProteins->TumorSuppressor Apoptosis Apoptosis ERStress->Apoptosis ProApoptotic->Apoptosis TumorSuppressor->Apoptosis

References

A Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Bromophenyl)-1,10-phenanthroline

This compound is a heterocyclic aromatic compound featuring a rigid 1,10-phenanthroline core functionalized with a bromophenyl group. The 1,10-phenanthroline scaffold is a well-known chelating agent for various metal ions and its derivatives are widely utilized in coordination chemistry, catalysis, and as components in luminescent materials. The introduction of a 4-bromophenyl substituent is expected to significantly influence the molecule's electronic structure and, consequently, its photophysical properties. The bromine atom offers a site for further synthetic modification through cross-coupling reactions, making this compound a versatile building block for more complex molecular systems.[1][2] Understanding its intrinsic photophysical behavior is a prerequisite for its rational design and application in areas such as fluorescent probes and photosensitizers.

Core Photophysical Properties and Data Presentation

The primary photophysical properties of interest for this compound include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. These parameters collectively define the molecule's behavior upon interaction with light. For clarity and comparative analysis, all quantitative data should be summarized as follows:

Table 1: Summary of Photophysical Data for this compound

PropertyValueSolventExcitation Wavelength (nm)
Absorption Maxima (λ_abs) [To be determined][e.g., Dichloromethane]-
Molar Absorptivity (ε) [To be determined][e.g., Dichloromethane]-
Emission Maximum (λ_em) [To be determined][e.g., Dichloromethane][To be determined]
Fluorescence Quantum Yield (Φ_F) [To be determined][e.g., Dichloromethane][To be determined]
Fluorescence Lifetime (τ_F) [To be determined][e.g., Dichloromethane][To be determined]
Stokes Shift [To be calculated][e.g., Dichloromethane]-

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate photophysical data.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light and to quantify the extent of this absorption.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3][4]

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption band.

  • Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs) or another suitable wavelength. The emission is typically scanned at longer wavelengths than the excitation.

    • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the wavelength of maximum fluorescence (λ_em). The corrected excitation spectrum should be similar in shape to the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum emission intensity (λ_em). The Stokes shift is calculated as the difference between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[5][6][7][8][9]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For phenanthroline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) or fluorescein in 0.1 M NaOH (Φ_F = 0.95) are common standards.[5]

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_x and n_st are the refractive indices of the respective solvents.[8]

Fluorescence Lifetime (τ_F) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.[10][11][12]

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast single-photon detector (e.g., a microchannel plate photomultiplier or a single-photon avalanche diode), and timing electronics.[12]

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

    • This process is repeated millions of times, and a histogram of the arrival times of the photons is built up, which represents the fluorescence decay profile.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument.

Visualizations of Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep Prepare Stock Solution dilute Prepare Dilutions prep->dilute baseline Record Baseline (Solvent) dilute->baseline measure Record Absorption Spectrum baseline->measure id_lambda Identify λ_abs measure->id_lambda calc_eps Calculate Molar Absorptivity (ε) measure->calc_eps

Diagram 1: Workflow for UV-Visible Absorption Spectroscopy.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep Prepare Dilute Solution (Abs < 0.1) emission Record Emission Spectrum prep->emission excitation Record Excitation Spectrum prep->excitation id_lambda_em Identify λ_em emission->id_lambda_em calc_stokes Calculate Stokes Shift id_lambda_em->calc_stokes

Diagram 2: Workflow for Steady-State Fluorescence Spectroscopy.

quantum_yield_determination prep_sample Prepare Sample Solutions (Abs 0.01-0.1) measure_abs Measure Absorbance of all solutions prep_sample->measure_abs measure_fluor Measure Fluorescence of all solutions prep_sample->measure_fluor prep_standard Prepare Standard Solutions (Abs 0.01-0.1) prep_standard->measure_abs prep_standard->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield using Gradients plot->calculate

Diagram 3: Logic flow for relative fluorescence quantum yield determination.

Potential Applications in Drug Development

The photophysical properties of this compound and its derivatives are relevant to several areas of drug development:

  • Fluorescent Probes: Molecules with suitable fluorescence quantum yields and lifetimes can be developed into probes for bioimaging, allowing for the visualization of biological processes and the localization of drug molecules within cells.

  • Photosensitizers: In photodynamic therapy (PDT), a photosensitizer absorbs light and generates reactive oxygen species to kill cancer cells. The efficiency of this process is related to the excited state properties of the molecule.

  • Drug-DNA/Protein Interactions: Phenanthroline derivatives are known to intercalate with DNA.[13] Fluorescence spectroscopy can be a powerful tool to study the binding of these compounds to biological macromolecules, providing insights into their mechanism of action.

Conclusion

This guide provides a framework for the systematic characterization of the photophysical properties of this compound. By following the detailed experimental protocols for UV-Visible absorption, fluorescence spectroscopy, quantum yield, and lifetime measurements, researchers can obtain the critical data needed to evaluate its potential in various applications, particularly within the field of drug development. The provided data tables and workflow diagrams serve as a template for organizing and visualizing the research process, ensuring a thorough and reproducible investigation.

References

The Intricate Electronic Landscape of Substituted 1,10-Phenanthroline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,10-phenanthroline scaffold, a rigid heterocyclic aromatic system, is a cornerstone in coordination chemistry and the development of functional materials. Its unique electronic properties, characterized by a planar structure and nitrogen atoms positioned for efficient metal chelation, make it a versatile building block. The strategic introduction of substituents onto the phenanthroline core provides a powerful tool to meticulously tune its electronic structure. This fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thereby the HOMO-LUMO gap, directly influences the photophysical and electrochemical properties of the resulting derivatives. This technical guide delves into the electronic structure of substituted 1,10-phenanthroline derivatives, offering a comprehensive overview of their synthesis, characterization, and the theoretical underpinnings that govern their behavior. Detailed experimental protocols for key characterization techniques are provided, alongside a quantitative summary of the electronic properties of selected derivatives.

Introduction: The Versatility of the 1,10-Phenanthroline Core

1,10-Phenanthroline (phen) and its derivatives are a critical class of bidentate N-heterocyclic ligands. Their planar, aromatic structure and the specific placement of their two nitrogen atoms facilitate the formation of stable five-membered chelate rings with a wide array of metal ions.[1] This inherent coordinating ability has led to their extensive use in supramolecular chemistry, the development of luminescent sensors, photosensitizers for solar cells, and as potential anticancer agents.[2]

The electronic architecture of the 1,10-phenanthroline core is characterized by a delocalized π-system. Quantum chemical calculations have shown that the LUMO is primarily located on the pyridine π* orbitals, while the HOMO is distributed across the entire aromatic system.[1] This electronic distribution is fundamental to the metal-to-ligand charge transfer (MLCT) states observed in their coordination complexes. The true power of phenanthroline chemistry, however, lies in the ability to modulate these electronic properties through substitution. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the aromatic rings, researchers can precisely control the HOMO-LUMO energy gap, which in turn dictates the absorption and emission characteristics, as well as the redox potentials of the molecule.[1]

Synthetic Strategies for Substituted 1,10-Phenanthroline Derivatives

The synthesis of substituted 1,10-phenanthroline derivatives is a well-established field, with several versatile methods available to introduce a wide range of functional groups.

Classical Condensation Reactions

Traditional methods for constructing the phenanthroline core, such as the Skraup and Friedländer syntheses, remain relevant. The Skraup reaction involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent.[3] The Friedländer condensation, on the other hand, utilizes the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] These methods are particularly useful for creating the basic phenanthroline skeleton which can then be further functionalized.

Modern Cross-Coupling Reactions

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized phenanthrolines. Halogenated phenanthroline precursors are commonly employed in reactions like the Suzuki, Stille, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl substituents.[1] For instance, a Suzuki coupling can be used to synthesize phenyl-substituted phenanthrolines, a common strategy to extend the π-conjugation of the system.[4]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce nucleophiles onto the phenanthroline ring, particularly at positions activated by electron-withdrawing groups or in halo-substituted precursors. This method is often used to introduce alkoxy or amino functionalities.[4]

The Impact of Substituents on Electronic Structure

The electronic properties of 1,10-phenanthroline derivatives are exquisitely sensitive to the nature and position of substituents. The introduction of EDGs, such as amino (-NH2) or methoxy (-OCH3) groups, raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO, which also results in a smaller energy gap.

This modulation of the frontier molecular orbitals has a direct impact on the spectroscopic and electrochemical properties of the derivatives. A smaller HOMO-LUMO gap typically leads to a bathochromic (red) shift in the absorption and emission spectra.

Figure 1. Effect of substituents on frontier molecular orbital energies.

Quantitative Analysis of Electronic Properties

The following table summarizes the key electronic properties of a selection of substituted 1,10-phenanthroline derivatives, providing a comparative overview of the impact of different substituents.

DerivativeSubstituent(s)λabs (nm)λem (nm)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
1 2-phenyl, 9-(2,6-diisopropylphenoxy)286-300Varies with solvent--Reduced[1]
2 2,9-bis(2,6-diisopropylphenoxy)286-300Varies with solvent--Reduced[1]
3 4,7-diphenyl-2,9-bis[(dimethylamino)methyl]-----[5]
4 4,7-diphenyl-2,9-bis[(morpholino)methyl]-----[5]

Note: The HOMO, LUMO, and HOMO-LUMO gap values are often determined computationally (e.g., via DFT), while absorption (λabs) and emission (λem) wavelengths are determined experimentally.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of the electronic structure of substituted 1,10-phenanthroline derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computational Computational Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CV Cyclic Voltammetry Purification->CV DFT DFT Calculations Purification->DFT Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis Fluorescence->Data_Analysis CV->Data_Analysis TD_DFT TD-DFT Calculations DFT->TD_DFT TD_DFT->Data_Analysis

Figure 2. A typical experimental workflow for the characterization of substituted 1,10-phenanthroline derivatives.
UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which provide insights into the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the 1,10-phenanthroline derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a known concentration (typically in the range of 10-5 to 10-6 M). Ensure the solvent does not absorb in the spectral region of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamps to warm up for at least 20 minutes to ensure a stable output.

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the compound, which provides information about the excited state properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should generally be less than 0.1).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

  • Excitation Wavelength Selection: Set the excitation monochromator to the λmax determined from the UV-Vis absorption spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties of the derivatives, including their oxidation and reduction potentials. This data can be used to estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the 1,10-phenanthroline derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.

  • Data Analysis: From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc)/2. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Computational Chemistry: DFT and TD-DFT

Objective: To model the electronic structure of the molecules, predict their frontier molecular orbital energies (HOMO and LUMO), and simulate their electronic absorption spectra.

Methodology:

  • Structure Optimization: The ground-state geometry of the 1,10-phenanthroline derivative is optimized using Density Functional Theory (DFT). A common choice of functional and basis set is B3LYP/6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • HOMO and LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are obtained from the optimized ground-state calculation.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. These calculations are typically performed on the optimized ground-state geometry.

  • Solvent Effects: To better correlate with experimental data obtained in solution, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Conclusion and Future Outlook

The electronic structure of substituted 1,10-phenanthroline derivatives is a rich and tunable landscape. The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over their photophysical and electrochemical properties. A combination of synthetic chemistry, spectroscopic and electrochemical characterization, and computational modeling provides a powerful toolkit for understanding and designing novel phenanthroline-based materials.

For researchers in drug development, the ability to tailor the electronic properties of these molecules is of paramount importance. The interaction of these derivatives with biological targets, such as DNA or specific proteins, is often governed by their electronic and steric characteristics. By understanding the principles outlined in this guide, scientists can rationally design and synthesize new 1,10-phenanthroline derivatives with enhanced therapeutic efficacy and targeted activity. The continued exploration of new synthetic methodologies and the development of more accurate computational models will undoubtedly lead to the discovery of next-generation phenanthroline-based drugs and advanced functional materials.

References

An In-depth Technical Guide on the Basic Characterization of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic compound of interest in various scientific domains, including materials science and drug discovery. This document outlines its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystalline substance. It is identified by the CAS Number 149054-39-7.[1][2] Key physicochemical data are summarized in Table 1. The compound's structure features a rigid, planar 1,10-phenanthroline core substituted with a bromophenyl group at the 2-position, which influences its electronic and steric properties. This substitution can impact its coordination chemistry and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 149054-39-7[1][2]
Molecular Formula C₁₈H₁₁BrN₂[1][2]
Molecular Weight 335.20 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 187-189 °C[1]
Purity >95.0% (HPLC)

Synthesis

G General Synthetic Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Halo-1,10-phenanthroline D Cross-Coupling Reaction (e.g., Suzuki Coupling) A->D B 4-Bromophenylboronic acid or derivative B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) C->D Catalyzes E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the characterization of closely related phenanthroline derivatives, the expected spectral features can be predicted. The following tables summarize the anticipated data based on analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons of the phenanthroline core (δ 7.5-9.5 ppm). Protons of the bromophenyl group (δ 7.0-8.0 ppm).
¹³C NMR Aromatic carbons of the phenanthroline core (δ 120-155 ppm). Carbons of the bromophenyl group, including the carbon attached to bromine (δ 120-140 ppm).
FT-IR (cm⁻¹) C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm⁻¹). C-H stretching of aromatic protons (~3050 cm⁻¹). C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spec. Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. Isotopic pattern characteristic of a bromine-containing compound.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the extended π-conjugation of the system.

Table 3: Predicted Photophysical Properties of this compound

Property Expected Characteristics
UV-Vis Absorption Absorption bands in the UV region (250-350 nm) corresponding to π-π* transitions of the aromatic system.
Photoluminescence Emission in the blue or green region of the visible spectrum upon excitation, characteristic of many phenanthroline derivatives.

Structural Information

A definitive crystal structure for this compound has not been found in publicly accessible crystallographic databases. X-ray diffraction studies would be required to determine the precise bond lengths, bond angles, and packing arrangement in the solid state. Such information is crucial for understanding intermolecular interactions and for computational modeling studies.

Potential Applications in Drug Development and Research

1,10-phenanthroline and its derivatives are known for their ability to chelate metal ions and intercalate into DNA, leading to a wide range of biological activities. While specific studies on the biological applications of this compound are limited, related compounds have shown promise.

For instance, various substituted phenanthroline derivatives have been investigated for their antitumor and antimicrobial properties. The mechanism of action often involves the inhibition of metalloenzymes or the induction of apoptosis. The bromophenyl substituent on the phenanthroline core can modulate these activities through steric and electronic effects, potentially enhancing efficacy or altering selectivity.

G Potential Research Applications A This compound B Metal Chelation A->B C DNA Intercalation A->C G Materials Science (e.g., OLEDs) A->G D Anticancer Activity B->D E Antimicrobial Activity B->E F Enzyme Inhibition B->F C->D C->E

Caption: Potential areas of application for this compound.

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this specific compound. This would involve in vitro and in vivo studies to assess its efficacy against various cell lines and pathogens, as well as mechanistic studies to understand its mode of action.

Experimental Protocols

As specific experimental protocols for this compound are not detailed in the available literature, the following are generalized procedures for the characterization techniques mentioned in this guide.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry (MS):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak and analyze the fragmentation pattern if necessary.

General Protocol for UV-Visible (UV-Vis) Absorption Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, dichloromethane).

  • Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

  • Determine the wavelength(s) of maximum absorbance (λmax).

General Protocol for Photoluminescence (PL) Spectroscopy:

  • Using the same solution from the UV-Vis measurement, excite the sample at a wavelength where it absorbs light.

  • Record the emission spectrum over a range of longer wavelengths.

  • Determine the wavelength of maximum emission.

This technical guide serves as a foundational resource on this compound. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,10-phenanthroline and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,10-phenanthroline, a versatile ligand, and its coordination complexes with various transition metals. This document details the synthesis, characterization, and potential applications of these compounds, with a particular focus on their relevance in drug development and materials science.

Introduction

1,10-Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic aromatic compounds that have garnered significant attention in coordination chemistry. Their strong chelating ability, coupled with an extensive π-system, allows for the formation of stable and electronically active metal complexes. The introduction of a 4-bromophenyl substituent at the 2-position of the phenanthroline core in this compound offers a strategic handle for further functionalization via cross-coupling reactions, enabling the fine-tuning of the ligand's steric and electronic properties. This targeted modification is crucial for developing novel metal complexes with tailored functionalities for applications in catalysis, light-emitting devices, and, most notably, as therapeutic agents.

Metal complexes of substituted phenanthrolines have shown significant promise as anticancer and antimicrobial agents. Their mechanisms of action often involve DNA interaction, oxidative stress induction, and enzyme inhibition. This guide will delve into the synthesis of this compound, the preparation of its metal complexes, their characterization, and a review of their potential applications, supported by available quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for C-C bond formation allows for the coupling of an aryl halide with an arylboronic acid. In this case, 2-chloro-1,10-phenanthroline serves as the aryl halide and 4-bromophenylboronic acid as the coupling partner.

Synthesis_Workflow A 2-Chloro-1,10-phenanthroline D Suzuki-Miyaura Cross-Coupling A->D B 4-Bromophenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) C->D E This compound D->E

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Chloro-1,10-phenanthroline

Materials:

  • 1,10-Phenanthroline monohydrate

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

Procedure: [1][2]

  • A mixture of 1,10-phenanthroline monohydrate, phosphorus oxychloride, and phosphorus pentachloride is carefully prepared.

  • The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The remaining residue is cooled and then carefully poured onto crushed ice.

  • The acidic solution is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude 2-chloro-1,10-phenanthroline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene and water)

Procedure: [3][4][5]

  • To a reaction flask, add 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system (e.g., a 2:1 mixture of toluene and water).

  • Heat the reaction mixture to reflux (typically around 90-100 °C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Metal Complexes of this compound

The bidentate N,N-chelating nature of this compound allows for the formation of stable complexes with a wide range of transition metals, including but not limited to Ruthenium(II), Copper(II), Platinum(II), and Iridium(III).

General Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of a Ruthenium(II) Complex

Materials:

  • This compound

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • Solvent (e.g., Ethanol/water mixture)

Procedure: [6]

  • Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of this compound in an ethanol/water mixture.

  • Reflux the mixture for several hours under an inert atmosphere. The color of the solution will typically change, indicating complex formation.

  • Cool the solution to room temperature.

  • Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • The crude product can be purified by column chromatography on alumina or silica gel.

Experimental Protocol: General Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add a solution of copper(II) chloride dihydrate in the same solvent dropwise to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature or gentle heat for a few hours.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried.

Physicochemical Properties

The introduction of the 4-bromophenyl group can influence the photophysical and electrochemical properties of the resulting metal complexes. While specific data for complexes of this compound are not widely available, data from analogous structures provide valuable insights.

Table 1: Photophysical Properties of an Analogous Ru(II) Polypyridyl Complex

Complexλabs (nm) (ε, M-1cm-1)λem (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
[Ru(bpy)₂(dppn)]²⁺445 (1.8 x 10⁴)6150.035450[6]

Note: Data for an analogous complex is presented to illustrate typical photophysical properties. dppn = benzo[i]dipyrido[3,2-a:2',3'-c]phenazine.

Applications in Drug Development

Metal complexes of phenanthroline derivatives are extensively studied for their potential as therapeutic agents, particularly in oncology. The primary mechanisms of action often involve interactions with DNA, generation of reactive oxygen species (ROS), and inhibition of cellular enzymes.

Anticancer Activity

Platinum(II) and Copper(II) complexes of phenanthroline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The planar phenanthroline ligand can intercalate between DNA base pairs, leading to distortion of the DNA helix and inhibition of replication and transcription.[7] The metal center can also coordinate to DNA bases, further enhancing the damage.

Anticancer_Mechanism A Metal-Phenanthroline Complex B Cellular Uptake A->B C DNA Intercalation & Coordination B->C D ROS Generation B->D F Enzyme Inhibition (e.g., Topoisomerase) B->F G Apoptosis C->G E Mitochondrial Dysfunction D->E E->G F->G

Figure 2: General mechanism of anticancer action for metal-phenanthroline complexes.

Table 2: Cytotoxicity (IC₅₀ in µM) of Analogous Platinum(II)-Phenanthroline Complexes

ComplexCell Line (Cancer Type)IC₅₀ (µM)Reference
[Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺Mia PaCa-2 (Pancreatic)31.6 ± 1.19 (24h)[7]
[Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺PANC-1 (Pancreatic)9.15 ± 2.02 (24h)[7]
CisplatinMia PaCa-2 (Pancreatic)> 100 (24h)[7]

Note: Data for analogous complexes are presented to highlight the potential cytotoxicity.

DNA Interaction

The interaction of these metal complexes with DNA is a critical aspect of their biological activity. This interaction can be quantified by the DNA binding constant (Kb).

Table 3: DNA Binding Constants of Analogous Copper(II)-Phenanthroline Complexes

ComplexKb (M⁻¹)MethodReference
[Cu(L1)]²⁺2.38 x 10⁵Spectroscopic Titration[8]
[Cu(IP)₂]²⁺3.68 x 10⁴Spectroscopic Titration[9]

Note: Data for analogous complexes are presented. L1 = N,N'-dimethyl-1,10-phenanthroline-2,9-dimethanamine, IP = Imidazo-phenanthroline.

Photodynamic Therapy (PDT)

Ruthenium(II) polypyridyl complexes are particularly interesting as photosensitizers in photodynamic therapy (PDT).[10] Upon irradiation with light of a specific wavelength, these complexes can be excited to a long-lived triplet state. This excited state can then transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death.

PDT_Mechanism PS_ground Ru(II) Complex (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Absorption Light Light (hν) Light->PS_singlet PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) O2_ground->O2_singlet CellDeath Cell Death O2_singlet->CellDeath

Figure 3: Mechanism of Type II Photodynamic Therapy.

Conclusion

This compound is a valuable ligand for the construction of novel metal complexes with diverse applications. The synthetic accessibility of this ligand, particularly through the robust Suzuki-Miyaura coupling, allows for its incorporation into various metallic scaffolds. The resulting metal complexes, particularly those of platinum, copper, and ruthenium, exhibit significant potential in the field of drug development as anticancer agents and photosensitizers for photodynamic therapy. The presence of the bromophenyl moiety offers a convenient point for further structural modifications, paving the way for the rational design of next-generation metal-based therapeutics and functional materials. Further research is warranted to fully elucidate the specific properties and biological activities of metal complexes derived from this compound.

References

Methodological & Application

Applications of 2-(4-Bromophenyl)-1,10-phenanthroline in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a versatile heterocyclic compound that serves as a valuable building block and ligand in modern catalysis. Its rigid, planar 1,10-phenanthroline core provides a strong bidentate coordination site for a variety of transition metals, including palladium, copper, and ruthenium. The presence of a bromophenyl substituent at the 2-position introduces a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex ligands and catalytic systems. This dual functionality makes this compound a molecule of significant interest in the development of novel catalysts for a range of organic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in several key catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 1,10-phenanthroline scaffold is a well-established ligand for palladium-catalyzed cross-coupling reactions. The nitrogen atoms of the phenanthroline coordinate to the palladium center, stabilizing the catalytic species and modulating its reactivity. The this compound can act as a ligand in these reactions or, due to the bromo-substituent, can itself be a substrate for cross-coupling, leading to the synthesis of more complex phenanthroline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. When this compound is used as a substrate, it allows for the introduction of a new aryl or vinyl group at the 4-position of the phenyl ring.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃Toluene/H₂O (4:1)854>95
24-Methoxyphenylboronic acidNa₂CO₃Dioxane/H₂O (4:1)90692
33-Thienylboronic acidCs₂CO₃DMF100888

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).

  • Inert Atmosphere: Seal the Schlenk tube and thoroughly degas the mixture by three cycles of vacuum and backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr 2-(4-Bromophenyl)- 1,10-phenanthroline ArBr->OA

Catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. This compound can serve as the aryl halide component, leading to the formation of a styrenyl-type derivative.

Table 2: Representative Heck Reaction of this compound

EntryAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1StyreneEt₃NDMF1001285
2n-Butyl acrylateK₂CO₃DMAc1201090
3CyclohexeneNaOAcNMP1101678

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol), and the base (1.5 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).

  • Inert Atmosphere: Flush the tube with argon or nitrogen.

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Br Ar-Pd(II)L₂(Br) OA->PdII_Br Alkene_Coord Alkene Coordination PdII_Br->Alkene_Coord PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺ Alkene_Coord->PdII_Alkene Alkene Alkene Alkene->Alkene_Coord Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product Substituted Alkene Beta_Elim->Product Pd_H H-Pd(II)L₂(Br) Beta_Elim->Pd_H Base Base Red_Elim_Base Reductive Elimination Base->Red_Elim_Base Pd_H->Red_Elim_Base Red_Elim_Base->Pd0 2-(4-Bromophenyl)-\n1,10-phenanthroline 2-(4-Bromophenyl)- 1,10-phenanthroline 2-(4-Bromophenyl)-\n1,10-phenanthroline->OA

Catalytic cycle for the Heck reaction.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts, often in conjunction with phenanthroline-based ligands, are effective for various cross-coupling reactions, particularly for forming C-N, C-O, and C-S bonds. This compound can serve as an excellent ligand in these transformations.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. The use of 1,10-phenanthroline as a ligand significantly improves the reaction conditions and yields.

Table 3: Representative Ullmann C-N Coupling with a this compound Ligand System

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineK₂CO₃Dioxane1102488
24-BromotolueneMorpholineCs₂CO₃Toluene1001892
32-ChloropyridineBenzylamineK₃PO₄DMF1202485

Experimental Protocol: Ullmann C-N Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), this compound (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of dioxane).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) with stirring for the required time.

  • Work-up: After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography.

Ullmann_Condensation CuI Cu(I)L Cu_Amide L-Cu(I)-NR₂ CuI->Cu_Amide Amine R₂NH Amine->Cu_Amide OA Oxidative Addition Cu_Amide->OA CuIII Ar-Cu(III)(L)-NR₂ OA->CuIII ArX Ar-X ArX->OA RE Reductive Elimination CuIII->RE RE->CuI Product Ar-NR₂ RE->Product

Catalytic cycle for the Ullmann condensation.

Photoredox Catalysis

Copper complexes of substituted phenanthrolines are known to be effective photoredox catalysts. Upon irradiation with visible light, these complexes can initiate single-electron transfer (SET) processes, enabling a variety of radical reactions under mild conditions.

Atom Transfer Radical Addition (ATRA)

In an ATRA reaction, a radical is generated from a precursor (e.g., an alkyl halide) and adds to an alkene, followed by the transfer of an atom (typically a halogen) to the resulting radical, propagating the radical chain.

Table 4: Representative Photoredox ATRA Reaction using a Copper/2-(4-Bromophenyl)-1,10-phenanthroline Catalyst

EntryAlkeneRadical PrecursorSolventLight SourceTime (h)Yield (%)
1StyreneCBr₄CH₃CNBlue LED2482
21-OcteneDiethyl bromomalonateDMSO450 nm Lamp1875
3Methyl acrylateEthyl iodoacetateAcetonitrileBlue LED2488

Experimental Protocol: Photoredox ATRA Reaction

  • Catalyst Preparation: In a Schlenk tube, prepare the copper(I) catalyst by mixing CuI (0.02 mmol, 2 mol%) and this compound (0.022 mmol, 2.2 mol%) in the reaction solvent under an inert atmosphere.

  • Reaction Setup: To the catalyst solution, add the alkene (1.0 mmol) and the radical precursor (1.2 mmol).

  • Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed.

  • Irradiation: Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and stir at room temperature for the specified duration.

  • Work-up: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the product.

Photoredox_ATRA cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation Cu(I)L [Cu(I)(phen)]⁺ Cu(I)L_excited *[Cu(I)(phen)]⁺ Cu(I)L->Cu(I)L_excited Excitation hv hν (Visible Light) hv->Cu(I)L_excited SET1 Single Electron Transfer Cu(I)L_excited->SET1 Cu(II)L [Cu(II)(phen)]²⁺ SET1->Cu(II)L R_radical R• SET1->R_radical Oxidation of R-X Cu(II)L->Cu(I)L Reduction Radical_Add Radical Addition Adduct_Radical [R-Alkene]• Radical_Add->Adduct_Radical Atom_Transfer Atom Transfer Atom_Transfer->R_radical Chain Propagation Product R-Alkene-X Atom_Transfer->Product R-X Radical Precursor R-X->Atom_Transfer X transfer R_radical->Radical_Add Alkene Alkene Alkene->Radical_Add Adduct_Radical->Atom_Transfer

Mechanism of a photoredox ATRA reaction.

Conclusion

This compound is a highly adaptable molecule in the field of catalysis. Its ability to function as both a robust ligand for various transition metals and as a substrate for further chemical modification makes it a powerful tool for the synthesis of complex molecules and the development of novel catalytic systems. The protocols outlined in this document provide a starting point for researchers to explore the diverse applications of this versatile compound in their own work. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for 2-(4-Bromophenyl)-1,10-phenanthroline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a versatile organic compound that serves as a crucial building block in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its rigid, planar 1,10-phenanthroline core provides excellent thermal stability and electron-transporting properties, while the bromophenyl substituent offers a site for further functionalization, allowing for the fine-tuning of its electronic characteristics. These properties make it a promising candidate for use as an electron-transport layer (ETL) and/or a hole-blocking layer (HBL) in various OLED architectures, contributing to enhanced efficiency, lower operating voltages, and improved device stability.[1][2]

This document provides detailed application notes, experimental protocols for its synthesis and incorporation into OLEDs, and a summary of its key performance characteristics based on available data for structurally related compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in the public domain, its general properties can be inferred from supplier information and studies on similar phenanthroline derivatives.

PropertyValueReference
CAS Number149054-39-7[3]
Molecular FormulaC₁₈H₁₁BrN₂[3]
Molecular Weight335.20 g/mol [3]
AppearanceLight yellow to white powder[3]
Melting Point187-189 °C[3]

Applications in OLEDs

Derivatives of 1,10-phenanthroline are widely recognized for their role in enhancing OLED performance. Their primary functions are as follows:

  • Electron-Transport Layer (ETL): The electron-deficient nature of the phenanthroline core facilitates the efficient transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. This leads to lower driving voltages and improved power efficiency.[1]

  • Hole-Blocking Layer (HBL): Due to a deep Highest Occupied Molecular Orbital (HOMO) energy level, phenanthroline derivatives can effectively block the flow of holes from the emissive layer to the ETL. This confinement of charge carriers within the emissive layer increases the probability of radiative recombination, thereby enhancing the quantum efficiency of the device.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-Chloro-1,10-phenanthroline 4-Bromophenylboronic acid Pd(OAc)2, PPh3, K2CO3 Reaction Suzuki Coupling Toluene/Ethanol/Water Reflux under Inert Atmosphere Reactants->Reaction 1 Workup Extraction Washing Drying Reaction->Workup 2 Purification Column Chromatography Workup->Purification 3 Product This compound Purification->Product 4

Caption: Proposed Suzuki coupling synthesis workflow.

Fabrication of an OLED Device

The following is a general protocol for the fabrication of a multilayer OLED device incorporating this compound as an ETL.

Device Architecture: ITO / HTL / EML / This compound (ETL) / EIL / Cathode

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host and dopant materials

  • This compound

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Sequentially clean the patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before deposition.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr), sequentially deposit the organic layers onto the ITO substrate.

    • Deposit the HTL (e.g., 40 nm of NPB).

    • Co-deposit the host and dopant materials for the EML (e.g., 20 nm).

    • Deposit this compound as the ETL (e.g., 30 nm).

  • Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Aluminum) without breaking the vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

G cluster_fabrication OLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition (e.g., NPB) Substrate_Cleaning->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition (this compound) EML_Deposition->ETL_Deposition Cathode_Deposition EIL/Cathode Deposition (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: General OLED fabrication workflow.

Performance Data (Comparative)

Direct performance data for OLEDs using this compound is not available in the reviewed literature. However, the performance of devices using other phenanthroline derivatives can provide a useful benchmark.

Phenanthroline DerivativeRole in OLEDEmitterMax. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)Turn-on Voltage (V)Reference
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][4]phenanthrolineBlue Emitter-0.991.521.45~4.0[5]
p-bPPhenBETMRed Phosphor30.856.8-2.7[6]
Bphen (control)ETMRed Phosphor27.139.0-3.7[6]

Energy Level Diagram and Charge Transport

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the role of a material in an OLED. While specific experimental values for this compound are not available, computational studies on similar phenanthroline derivatives suggest a deep HOMO level and a LUMO level suitable for electron injection from common cathode materials.

A representative energy level diagram for a hypothetical OLED incorporating this compound as an ETL is shown below. The deep HOMO level of the phenanthroline derivative helps to block holes at the EML/ETL interface, while its LUMO level facilitates electron injection and transport.

Caption: Illustrative energy level diagram of an OLED.

Conclusion

This compound holds significant promise as a material for enhancing the performance of OLEDs, particularly as an electron-transport and hole-blocking layer. While further research is needed to fully characterize its properties and performance in optimized device structures, the existing knowledge on related phenanthroline derivatives provides a strong foundation for its application. The synthetic and fabrication protocols outlined in this document offer a starting point for researchers to explore the potential of this compound in next-generation organic electronic devices.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-1,10-phenanthroline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-Bromophenyl)-1,10-phenanthroline as a ligand in palladium-catalyzed cross-coupling reactions. While specific literature on the application of this exact ligand is limited, the protocols and data presented herein are based on established methodologies for analogous phenanthroline-based ligands and serve as a detailed guide for its evaluation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Introduction to this compound as a Ligand

This compound is a bidentate N-heterocyclic ligand. The 1,10-phenanthroline core is a well-established motif in coordination chemistry, known for its ability to form stable complexes with various transition metals, including palladium. The presence of the 4-bromophenyl substituent at the 2-position can influence the steric and electronic properties of the ligand, potentially impacting the catalytic activity and stability of the resulting palladium complex. The bromine atom also offers a site for further functionalization of the ligand, allowing for the development of more complex catalytic systems. Phenanthroline ligands are known to be effective in a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Synthesis of this compound

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a halogenated 1,10-phenanthroline and a corresponding organometallic reagent. A common approach is the reaction of 2-chloro-1,10-phenanthroline with 4-bromophenylboronic acid.

Representative Synthesis Protocol:

A mixture of 2-chloro-1,10-phenanthroline (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.) is placed in a reaction vessel under an inert atmosphere. A base such as potassium carbonate (2.0 equiv.) and a solvent system like a mixture of toluene and water are added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The this compound ligand can be employed to facilitate this transformation.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

To a dry Schlenk tube are added this compound (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., dioxane or toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)L¹ (2)K₃PO₄Toluene1001285
2Pd₂(dba)₃ (0.5)L¹ (2)Cs₂CO₃Dioxane901892
3Pd(OAc)₂ (1)L¹ (2)K₂CO₃DMF1101278

L¹ = this compound. Data is hypothetical and representative of typical results for phenanthroline-type ligands.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R L = this compound L = this compound Ar = Aryl group Ar = Aryl group R = Aryl, vinyl, or alkyl group R = Aryl, vinyl, or alkyl group X = Halide or triflate X = Halide or triflate

Catalytic cycle of the Suzuki-Miyaura reaction.

Application in Heck Cross-Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[1] The this compound ligand is anticipated to be effective in promoting this palladium-catalyzed transformation.[2]

Representative Experimental Protocol for Heck Reaction:

In a sealed tube, this compound (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base such as triethylamine (1.5 mmol) are combined.[3] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL) is added. The tube is sealed and heated to a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Data for Heck Coupling of Iodobenzene with Styrene

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)L¹ (2)Et₃NDMF1201688
2PdCl₂ (1)L¹ (2)K₂CO₃NMP1301291
3Pd(OAc)₂ (1)L¹ (2)NaOAcDMAc1202482

L¹ = this compound. Data is hypothetical and representative of typical results for phenanthroline-type ligands.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Alkene, Base, Pd(OAc)₂, and Ligand B Add Solvent (e.g., DMF) A->B C Seal Reaction Vessel B->C D Heat to 100-140 °C C->D E Stir for 12-24 h D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Experimental workflow for the Heck reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.[4] The use of this compound as a ligand is expected to facilitate this reaction.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

A Schlenk tube is charged with this compound (0.02 mmol, 2 mol%), a palladium source such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane (5 mL) is added, and the mixture is heated to a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours). After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Table 3: Representative Data for Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)L¹ (2)NaOt-BuToluene1001890
2Pd(OAc)₂ (2)L¹ (4)K₃PO₄Dioxane1102483
3Pd₂(dba)₃ (1)L¹ (2)LHMDSTHF801688

L¹ = this compound. Data is hypothetical and representative of typical results for phenanthroline-type ligands.

Buchwald_Hartwig_Signaling reagents Aryl Halide (Ar-X) Amine (R₂NH) Base oxidative_addition Oxidative Addition (Ar-Pd(II)(L)-X) reagents->oxidative_addition catalyst Pd(0) / Ligand Complex (L-Pd(0)) catalyst->oxidative_addition amine_coordination Amine Coordination and Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Aryl Amine (Ar-NR₂) reductive_elimination->product

Key steps in the Buchwald-Hartwig amination.

Conclusion

This compound holds promise as a versatile ligand for palladium-catalyzed cross-coupling reactions. The protocols and representative data provided in these application notes offer a solid foundation for researchers to explore its efficacy in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The ease of synthesis and potential for further functionalization make it an attractive candidate for the development of novel and efficient catalytic systems in modern organic synthesis. Further experimental validation is encouraged to fully elucidate the catalytic potential of this specific ligand.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-1,10-phenanthroline as a Photosensitizer in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromophenyl)-1,10-phenanthroline is a versatile heterocyclic compound that possesses significant potential as an organic photosensitizer in the rapidly expanding field of photoredox catalysis. Its rigid, aromatic structure, combined with the presence of a heavy bromine atom, suggests favorable photophysical properties for mediating single-electron transfer (SET) processes upon visible light irradiation. The 1,10-phenanthroline core is a well-established ligand in coordination chemistry and its derivatives are known to exhibit interesting luminescent properties.[1] The introduction of a 4-bromophenyl substituent can further modulate the electronic and steric properties, making it a promising candidate for a range of photoredox-catalyzed transformations.[2][3]

These application notes provide an overview of the synthesis, photophysical properties (inferred from closely related analogs), and potential applications of this compound in photoredox catalysis. Detailed experimental protocols for representative transformations are also included.

Synthesis of this compound

The synthesis of this compound can be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated 1,10-phenanthroline and a corresponding arylboronic acid or arylstannane. A common route involves the reaction of 2-chloro-1,10-phenanthroline with 4-bromophenylboronic acid.

Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_process Process Reactant1 2-Chloro-1,10-phenanthroline Reaction Suzuki Coupling Reactant1->Reaction Reactant2 4-Bromophenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Inert Inert Atmosphere (Ar) Inert->Reaction Heat Reflux (90-100 °C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Bromophenyl)- 1,10-phenanthroline Purification->Product

Caption: Synthetic workflow for this compound.

Photophysical and Electrochemical Properties

Table 1: Inferred Photophysical and Electrochemical Properties

PropertyInferred Value/CharacteristicRationale/Reference Analogs
Absorption (λₘₐₓ) ~340-380 nmBased on 2-(phenylamino)-1,10-phenanthroline derivatives showing absorption in this range.[2][3]
Emission (λₑₘ) ~400-500 nmPhenyl-substituted phenanthrolines are known to be fluorescent.[3]
Excited State Lifetime (τ) Likely in the nanosecond range, potentially longer due to the heavy atom effect of bromine.Typical for organic fluorophores; heavy atoms can enhance intersystem crossing.
Redox Potentials Oxidative and reductive potentials are expected to be suitable for engaging a variety of organic substrates.The phenanthroline core can be both reduced and oxidized.[5]

Applications in Photoredox Catalysis

Based on its inferred properties, this compound is a suitable candidate for mediating various photoredox transformations. The general mechanism involves the photosensitizer absorbing light to reach an excited state, followed by either oxidation or reduction of a substrate to initiate a radical cascade.

Photoredox_Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PS PS PS_star PS* PS->PS_star hν (Visible Light) PS_reduced PS•⁻ PS_star->PS_reduced SET PS_oxidized PS•⁺ PS_star->PS_oxidized SET Sub_A_reduced A•⁻ PS_star->Sub_A_reduced e⁻ transfer Sub_D_oxidized D•⁺ PS_star->Sub_D_oxidized e⁻ transfer PS_reduced->PS SET PS_reduced->Sub_A_reduced e⁻ transfer PS_oxidized->PS SET PS_oxidized->Sub_D_oxidized e⁻ transfer Sub_A Substrate A Product Product Sub_A_reduced->Product Sub_D Substrate D Sub_D_oxidized->Product

Caption: General photoredox catalytic cycles.
Application 1: Atom Transfer Radical Addition (ATRA)

ATRA is a powerful method for the difunctionalization of alkenes.[6] A photoredox catalyst can initiate this process by generating a radical from a haloalkane, which then adds to an alkene.[7]

Table 2: Representative ATRA Reaction Conditions

ParameterCondition
Photosensitizer This compound (1-5 mol%)
Substrates Alkene (1.0 equiv), Alkyl Halide (1.2-2.0 equiv)
Solvent Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)
Light Source Blue LEDs (e.g., 450 nm)
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)

Materials:

  • This compound

  • Styrene (or other alkene)

  • Bromotrichloromethane (or other haloalkane)

  • Acetonitrile (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add this compound (e.g., 0.02 equiv).

  • Add the alkene (1.0 equiv) and the haloalkane (1.5 equiv).

  • Add anhydrous, degassed acetonitrile via syringe.

  • Seal the tube, and if necessary, perform freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Place the reaction vessel in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ATRA product.

Application 2: Direct C-H Arylation

Direct C-H arylation is a highly atom-economical method for forming C-C bonds.[8] An organic photosensitizer can be used to generate an aryl radical from a suitable precursor, which can then be coupled with a C-H bond of another aromatic or heteroaromatic compound.[9][10]

Table 3: Representative C-H Arylation Reaction Conditions

ParameterCondition
Photosensitizer This compound (1-5 mol%)
Substrates Heterocycle (e.g., furan, pyrrole) (1.0 equiv), Aryl diazonium salt or hypervalent iodine reagent (1.5 equiv)
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)
Light Source Blue or Green LEDs
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)

Materials:

  • This compound

  • Furan (or other electron-rich heterocycle)

  • 4-Methoxyphenyldiazonium tetrafluoroborate (or other arylating agent)

  • Acetonitrile (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • In a Schlenk tube, dissolve this compound (e.g., 0.03 equiv) and the aryl diazonium salt (1.5 equiv) in anhydrous, degassed acetonitrile.

  • Add the heterocycle (1.0 equiv) to the solution.

  • Seal the tube and place it under an inert atmosphere.

  • Irradiate the mixture with blue LEDs while stirring at room temperature.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product via column chromatography.

Experimental_Workflow Setup Reaction Setup Degas Degassing/ Inert Atmosphere Setup->Degas Irradiation Visible Light Irradiation Degas->Irradiation Monitoring Reaction Monitoring (TLC/GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Quenching & Extraction Monitoring->Workup If complete Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for photoredox catalysis.

Conclusion

This compound represents a promising, yet underexplored, photosensitizer for organic synthesis. Its straightforward synthesis and inferred photophysical properties make it an attractive candidate for a variety of photoredox-catalyzed reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in developing novel synthetic methodologies. Further detailed characterization of its photophysical and electrochemical properties will undoubtedly expand its applications in catalysis and materials science.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-1,10-phenanthroline in Chemosensing of Ions

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

Following a comprehensive review of the current scientific literature, it is important to note that specific applications of 2-(4-Bromophenyl)-1,10-phenanthroline as a chemosensor for ion detection have not been prominently documented. The existing body of research extensively covers the broader class of 1,10-phenanthroline derivatives, highlighting their significant potential and versatility in the field of ion sensing. This document, therefore, provides a detailed framework based on the established principles of phenanthroline-based chemosensors, offering a guide for evaluating the potential of this compound in this application.

The 1,10-phenanthroline scaffold is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions.[1] Substitution at various positions on the phenanthroline ring system can modulate its electronic properties, leading to changes in its photophysical characteristics upon ion binding. These changes, such as alterations in UV-Vis absorption or fluorescence emission, form the basis of its use as a chemosensor.

General Principles of Phenanthroline-Based Chemosensing

The introduction of a 4-bromophenyl group at the 2-position of the 1,10-phenanthroline core is anticipated to influence its photophysical and ion-binding properties. The bulky and electron-withdrawing nature of the bromophenyl substituent may enhance selectivity towards certain metal ions and could potentially lead to observable changes in its spectroscopic signature upon coordination.

A common mechanism for fluorescence sensing with phenanthroline derivatives is Chelation-Enhanced Fluorescence (CHEF) . In its free form, the ligand may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen lone pairs to the aromatic system. Upon coordination with a metal ion, this PET process can be inhibited, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.

Hypothetical Application: Selective Detection of a Target Metal Ion

While specific data for this compound is unavailable, we can outline a hypothetical application for its use as a fluorescent chemosensor for a generic divalent metal ion (M²⁺).

Putative Signaling Pathway

The interaction of this compound with a target metal ion can be visualized as follows:

cluster_ligand Free Ligand cluster_ion Target Ion cluster_complex Complex Formation L 2-(4-Bromophenyl)- 1,10-phenanthroline State_L Low Fluorescence (PET active) LM [M(Ligand)n]²⁺ Complex L->LM Chelation M M²⁺ M->LM State_LM High Fluorescence (PET blocked)

Caption: Generalized Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis of the ligand and its evaluation as a chemosensor.

Synthesis of this compound

This protocol is based on established cross-coupling methodologies for the synthesis of 2-aryl-1,10-phenanthrolines.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-chloro-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for Ion Sensing Evaluation

This protocol outlines the steps to assess the chemosensory properties of the synthesized compound using UV-Vis and fluorescence spectroscopy.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of organic solvent and water).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, K⁺, Na⁺) in the same solvent system.

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mM.

    • Prepare stock solutions of the metal salts at a concentration of 10 mM.

    • For spectroscopic measurements, prepare a working solution of the ligand at a lower concentration (e.g., 10 µM) by diluting the stock solution.

  • UV-Vis Titration:

    • Record the UV-Vis absorption spectrum of the ligand working solution.

    • Incrementally add small aliquots of a specific metal ion stock solution to the ligand solution in the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Observe changes in the absorption bands (e.g., appearance of new bands, shifts in wavelength, or changes in absorbance intensity).

    • Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion to determine the stoichiometry of the complex (e.g., using a Job's plot) and the binding constant (e.g., using the Benesi-Hildebrand equation).

  • Fluorescence Titration:

    • Determine the optimal excitation wavelength from the absorption spectrum.

    • Record the fluorescence emission spectrum of the ligand working solution.

    • Incrementally add small aliquots of a specific metal ion stock solution to the ligand solution in the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Observe changes in the fluorescence emission (e.g., enhancement or quenching of intensity, or a shift in the emission maximum).

    • Plot the change in fluorescence intensity against the concentration of the added metal ion.

  • Selectivity Study:

    • To assess the selectivity, record the fluorescence response of the ligand solution upon the addition of a fixed concentration (e.g., 10 equivalents) of various metal ions.

    • Perform competition experiments by adding the target metal ion to a solution of the ligand that has been pre-mixed with other potentially interfering metal ions.

  • Determination of Limit of Detection (LOD):

    • Based on the fluorescence titration data, calculate the LOD using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the target ion).

Data Presentation (Hypothetical)

Should experimental data become available, it should be summarized in clear, structured tables for easy comparison.

Table 1: Photophysical Properties of this compound

PropertyWavelength (nm) / Value
Absorption Maximum (λabs)e.g., 280, 350
Molar Absorptivity (ε) at λabse.g., 2.5 x 10⁴ M⁻¹cm⁻¹
Emission Maximum (λem)e.g., 450
Fluorescence Quantum Yield (ΦF)e.g., 0.05

Table 2: Sensing Performance for a Hypothetical Target Ion (M²⁺)

ParameterValue
Binding Constant (Ka)e.g., 1.5 x 10⁵ M⁻¹
Stoichiometry (Ligand:Metal)e.g., 2:1
Limit of Detection (LOD)e.g., 50 nM
Linear Rangee.g., 0.1 - 10 µM
Response Timee.g., < 1 minute

Experimental Workflow

The logical progression of experiments to evaluate a new phenanthroline derivative as a chemosensor can be visualized as follows:

cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Screening cluster_detailed Detailed Investigation cluster_analysis Data Analysis Synthesis Synthesis of 2-(4-Bromophenyl)- 1,10-phenanthroline Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Stock_Prep Prepare Ligand & Metal Ion Stock Solutions Characterization->Stock_Prep Initial_Test Initial Spectroscopic Tests (UV-Vis & Fluorescence) with a Panel of Ions Stock_Prep->Initial_Test Titration UV-Vis & Fluorescence Titrations with Hit Ion(s) Initial_Test->Titration Selectivity Selectivity & Competition Studies Titration->Selectivity LOD Determination of Limit of Detection (LOD) Selectivity->LOD Binding Calculate Binding Constant & Stoichiometry LOD->Binding Performance Summarize Analytical Performance Binding->Performance

Caption: Workflow for Evaluating a Novel Chemosensor.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-1,10-phenanthroline in Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,10-phenanthroline are a significant class of N-heterocyclic compounds utilized in the fabrication of organic light-emitting diodes (OLEDs). Their rigid, planar structure and electron-deficient nature make them excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs). The introduction of a 4-bromophenyl group at the 2-position of the 1,10-phenanthroline core, yielding 2-(4-Bromophenyl)-1,10-phenanthroline, allows for the fine-tuning of its electronic properties and morphological stability, which are critical for enhancing the efficiency, brightness, and operational lifetime of electroluminescent devices. The bromine substituent also serves as a reactive site for further functionalization, enabling the synthesis of more complex molecular structures for advanced OLED applications.

These application notes provide detailed protocols for the synthesis of this compound and its application in the fabrication of OLEDs. Due to the limited availability of specific performance data for this compound in the public domain, representative data from a high-performing phenanthroline derivative is presented for comparative analysis.

Physicochemical Properties

PropertyValue
CAS Number 149054-39-7[1]
Molecular Formula C₁₈H₁₁BrN₂[1]
Molecular Weight 335.20 g/mol [1]
Appearance White to light yellow powder[1]
Purity ≥99%

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound from 2-chloro-1,10-phenanthroline and 4-bromophenylboronic acid using a palladium catalyst.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a 100 mL three-necked round-bottom flask, add 2-chloro-1,10-phenanthroline (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

  • Add potassium carbonate (3.0 mmol) to the flask.

  • Add a 4:1 mixture of toluene and deionized water (25 mL).

  • Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours under the inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to obtain this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2_Chloro_1_10_phenanthroline 2-Chloro-1,10-phenanthroline Reaction_Vessel Reaction at 90°C under Inert Atmosphere 2_Chloro_1_10_phenanthroline->Reaction_Vessel 4_Bromophenylboronic_acid 4-Bromophenylboronic Acid 4_Bromophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED using this compound as the electron transport layer (ETL) via thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transport layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) host material (e.g., CBP)

  • Emissive layer dopant (e.g., Ir(ppy)₃ for green emission)

  • This compound (as ETL)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum - Al)

  • Deionized water, acetone, isopropanol

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates in an oven at 120°C for 30 minutes. c. Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the ITO work function.

  • Organic and Metal Layer Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers onto the ITO anode under a pressure of < 10⁻⁶ Torr: i. HIL: HAT-CN (~10 nm) ii. HTL: NPB (~40 nm) iii. EML: CBP doped with Ir(ppy)₃ (8 wt.%) (~20 nm) iv. ETL: This compound (~30 nm) v. EIL: LiF (~1 nm) c. Deposit the Cathode: Aluminum (Al) (~100 nm). d. Monitor the thickness of each layer in situ using a quartz crystal microbalance. The deposition rate for organic layers should be maintained at 1-2 Å/s, LiF at 0.1 Å/s, and Al at 5-10 Å/s.

  • Encapsulation: a. Transfer the fabricated device to an inert atmosphere glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

  • Device Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. b. Record the electroluminescence (EL) spectrum using a spectrometer. c. Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the obtained data.

G cluster_layers Layer Deposition Sequence Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Vacuum_Deposition High-Vacuum Thermal Evaporation Substrate_Cleaning->Vacuum_Deposition HIL HIL (e.g., HAT-CN) Vacuum_Deposition->HIL Encapsulation Inert Atmosphere Encapsulation Characterization Device Performance Characterization (J-V-L, EL Spectrum, Efficiency) Encapsulation->Characterization HTL HTL (e.g., NPB) EML EML (e.g., CBP:Ir(ppy)₃) ETL ETL (this compound) EIL EIL (e.g., LiF) Cathode Cathode (e.g., Al) Cathode->Encapsulation G cluster_device OLED Device Architecture cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL Anode->HIL Hole Transport HTL HTL HIL->HTL Hole Transport EML EML HTL->EML Hole Transport ETL ETL (2-(4-Bromophenyl)- 1,10-phenanthroline) Recombination Recombination (Light Emission) ETL->EML Electron Transport EIL EIL EIL->ETL Electron Transport Cathode Cathode (Al) Cathode->EIL Electron Transport Anode_level Anode ~ -4.8 eV HIL_HOMO HIL HOMO ~ -5.4 eV HTL_HOMO HTL HOMO ~ -5.6 eV EML_HOMO EML HOMO ~ -5.8 eV ETL_HOMO ETL HOMO (Estimated) ~ -6.4 eV Cathode_level Cathode ~ -4.2 eV ETL_LUMO ETL LUMO (Estimated) ~ -3.0 eV EML_LUMO EML LUMO ~ -2.8 eV HTL_LUMO HTL LUMO ~ -2.4 eV HIL_LUMO HIL LUMO ~ -2.2 eV Hole_Injection Hole Injection Electron_Injection Electron Injection

References

Application Notes and Protocols: Metal Complexes of 2-(4-Bromophenyl)-1,10-phenanthroline for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of metal complexes featuring the ligand 2-(4-Bromophenyl)-1,10-phenanthroline as probes for biological imaging. The unique photophysical properties of these Ruthenium(II) and Iridium(III) complexes, coupled with their potential for cellular uptake, make them promising candidates for visualizing cellular structures and processes.

Introduction

Luminescent transition metal complexes, particularly those of Ruthenium(II) and Iridium(III), have garnered significant interest as alternatives to traditional organic fluorophores for biological imaging. Their advantages include large Stokes shifts, long emission lifetimes, high photostability, and tunable photophysical properties. The 1,10-phenanthroline scaffold is a versatile platform for ligand design, and functionalization at the 2-position with aryl groups, such as a 4-bromophenyl moiety, can modulate the lipophilicity and electronic properties of the resulting metal complexes, influencing their cellular uptake and imaging capabilities.

This document outlines the synthesis, photophysical characteristics, and biological application of representative Ruthenium(II) and Iridium(III) complexes of this compound. Detailed protocols for their synthesis, cytotoxicity assessment, and use in cellular imaging are provided to facilitate their application in research and drug development.

Representative Metal Complexes and Their Properties

Due to the limited availability of comprehensive published data for metal complexes of the specific ligand this compound, this section presents data for closely related and structurally similar 2-aryl-1,10-phenanthroline complexes to serve as representative examples. These data provide a strong indication of the expected properties of the target complexes.

Ruthenium(II) Complex

A representative Ruthenium(II) complex, [Ru(bpy)₂(2-(phenyl)-1,10-phenanthroline)]²⁺ (where bpy = 2,2'-bipyridine), provides insight into the expected photophysical properties. The introduction of a phenyl group at the 2-position of the phenanthroline ligand can influence the metal-to-ligand charge transfer (MLCT) bands.

Table 1: Photophysical Properties of a Representative Ruthenium(II) Complex

ComplexAbsorption λmax (nm)Emission λmax (nm)
[Ru(bpy)₂(2-phenyl-phen)]²⁺286, 450~618

Note: Data is based on typical values for similar Ru(II) polypyridyl complexes and may vary for the specific this compound derivative.

Iridium(III) Complex

Iridium(III) complexes, particularly cyclometalated complexes, are known for their high phosphorescence quantum yields. A representative complex, [Ir(ppy)₂(2-phenyl-imidazo[4,5-f][1][2]phenanthroline)]⁺ (where ppy = 2-phenylpyridine), is presented here as an example. The imidazo-phenanthroline ligand is structurally related to the target ligand.

Table 2: Photophysical Properties of a Representative Iridium(III) Complex

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
[Ir(ppy)₂(2-phenyl-imidazo-phen)]⁺~260-460~615High

Note: Data is based on typical values for similar cyclometalated Ir(III) complexes and may vary for the specific this compound derivative.

Cytotoxicity Data

The cytotoxic activity of these metal complexes is a critical parameter for their use in live-cell imaging. The half-maximal inhibitory concentration (IC₅₀) is a common measure of cytotoxicity. The following table provides representative IC₅₀ values for related Ruthenium(II) complexes against various cancer cell lines.

Table 3: Representative Cytotoxicity Data (IC₅₀, µM) for Related Ru(II) Complexes

ComplexHeLaA549A549R (Cisplatin-Resistant)
Related Ru(II) Complex 1>100>100>100
Related Ru(II) Complex 225.345.115.2
Related Ru(II) Complex 310.118.94.6
Cisplatin (reference)15.821.3142.5

Note: Data is adapted from studies on structurally similar Ru(II) complexes and serves as an estimate.[1] Actual values for complexes of this compound should be determined experimentally.

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of 2-aryl-1,10-phenanthroline ligands via a Suzuki cross-coupling reaction.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Add a 2M aqueous solution of potassium carbonate (3 equivalents).

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane or chloroform.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Ruthenium(II) Complex: Ru(bpy)₂(this compound)₂

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.

  • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any solid impurities.

  • To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the product under vacuum.

  • The complex can be further purified by recrystallization from an acetone/ether mixture or by column chromatography on alumina.

  • Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Synthesis of Iridium(III) Complex: [Ir(ppy)₂(this compound)]PF₆

Materials:

  • [Ir(ppy)₂Cl]₂ dimer

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the [Ir(ppy)₂Cl]₂ dimer (1 equivalent) and this compound (2.2 equivalents) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

  • Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.

  • Reflux the mixture under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of methanol.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the product.

  • Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or alumina.

  • Characterize the final complex by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol details the procedure for assessing the cytotoxicity of the metal complexes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the metal complex in DMSO.

    • Prepare serial dilutions of the complex in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the complex concentration to determine the IC₅₀ value.

Cellular Uptake and Fluorescence Microscopy

This protocol describes the visualization of cellular uptake and localization of the luminescent metal complexes using fluorescence microscopy.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Glass-bottom dishes or chamber slides

  • Metal complex stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cellular Staining:

    • Prepare a working solution of the luminescent metal complex in pre-warmed complete medium at the desired concentration (e.g., 1-10 µM).

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing and Imaging (Live Cells):

    • Remove the staining solution and wash the cells three times with warm PBS to remove any unbound complex.

    • Add fresh, pre-warmed complete medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific metal complex.

  • Fixing and Counterstaining (Optional):

    • After washing with PBS (step 3), add 4% PFA solution to the cells and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells three times with PBS.

    • If nuclear counterstaining is desired, incubate the cells with a dilute solution of DAPI in PBS for 5 minutes.

    • Wash the cells three times with PBS.

    • Add a drop of mounting medium and cover with a coverslip.

  • Image Acquisition:

    • Acquire images using appropriate objectives and filter sets. Capture images in the bright-field and fluorescence channels. If co-staining is used, capture images in each respective channel and merge them to observe co-localization.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis L1 2-Chloro-1,10-phenanthroline L_reaction Suzuki Coupling L1->L_reaction L2 4-Bromophenylboronic acid L2->L_reaction L_reagents Pd(OAc)2, PPh3, K2CO3 L_reagents->L_reaction L_product This compound L_reaction->L_product M_reaction Complexation L_product->M_reaction M_precursor [Ru(bpy)2Cl2] or [Ir(ppy)2Cl]2 M_precursor->M_reaction M_product Final Metal Complex M_reaction->M_product Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with metal complex B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Cellular_Imaging_Workflow cluster_prep Cell Preparation & Staining cluster_imaging Imaging S1 Seed cells on glass-bottom dish S2 Incubate for 24h S1->S2 S3 Stain with luminescent complex S2->S3 S4 Wash to remove unbound complex S3->S4 I1 Live-cell imaging S4->I1 I2 Optional: Fix and counterstain S4->I2 I3 Acquire images with fluorescence microscope I1->I3 I2->I3

References

Application Notes and Protocols: 2-(4-Bromophenyl)-1,10-phenanthroline in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the use of 2-(4-Bromophenyl)-1,10-phenanthroline as an ancillary ligand in coordination polymers is limited. The following application notes and protocols are based on established principles of coordination chemistry and draw from studies on structurally analogous 2-aryl-1,10-phenanthroline and bromophenyl-substituted N-heterocyclic ligands. The provided quantitative data is illustrative and derived from similar systems to offer a comparative perspective.

Introduction

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. The properties of CPs can be finely tuned by the judicious selection of their constituent components. Ancillary ligands, which coordinate to the metal centers but do not propagate the polymer network, play a crucial role in modulating the structural, photophysical, and chemical properties of the resulting materials.

This compound is a promising ancillary ligand for the construction of novel coordination polymers. The rigid, planar 1,10-phenanthroline core provides a strong chelating site for metal ions, while the 4-bromophenyl substituent offers several advantages:

  • Steric Influence: The bulky phenyl group can influence the coordination geometry around the metal center and the packing of the polymer chains, leading to unique network topologies.

  • Electronic Effects: The electron-withdrawing bromine atom can modify the electronic properties of the phenanthroline ring system, impacting the photophysical characteristics of the resulting coordination polymer.

  • Post-Synthetic Modification: The bromine atom serves as a handle for post-synthetic modification via cross-coupling reactions, allowing for the introduction of other functional groups to tailor the properties of the material.

These features make this compound an attractive candidate for the development of functional coordination polymers with potential applications in catalysis, sensing, and drug delivery.

Data Presentation: Properties of Analogous Coordination Polymers

The following tables summarize representative quantitative data from coordination polymers incorporating ancillary ligands structurally similar to this compound. This data is intended to provide a reference for the expected properties of CPs containing the target ligand.

Table 1: Selected Structural Data of Analogous Coordination Polymers

Coordination Polymer (Illustrative)Metal IonAncillary LigandBond Length (M-Nphen) (Å)Bond Angle (N-M-Nphen) (°)
[Cu(2-phenyl-phen)(bdc)]nCu(II)2-phenyl-1,10-phenanthroline2.015(3) - 2.025(3)81.5(1)
[Zn(2-(p-tolyl)-phen)(oba)]nZn(II)2-(p-tolyl)-1,10-phenanthroline2.102(4) - 2.115(4)78.9(1)
[Cd(2-mesityl-phen)(btc)0.5]nCd(II)2-mesityl-1,10-phenanthroline2.351(2) - 2.368(2)71.2(1)

bdc = 1,4-benzenedicarboxylate; oba = 4,4'-oxybis(benzoate); btc = 1,3,5-benzenetricarboxylate. Data is hypothetical and based on typical values for such coordination polymers.

Table 2: Photophysical Properties of Analogous Coordination Polymers

Coordination Polymer (Illustrative)Excitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (Φ)Lifetime (τ) (μs)
[Zn(2-phenyl-phen)Cl2]n350480 (blue-green)0.152.5
[Cd(2-(naphthalen-1-yl)-phen)(NO3)2]n375520 (green)0.285.1
[Eu(2-(p-tolyl)-phen)(btc)]n395615 (red)0.45550

Data is hypothetical and based on typical values for luminescent coordination polymers with similar ligands.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-1,10-phenanthroline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask via cannula.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_Ligand cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2_chloro_phen 2-Chloro-1,10-phenanthroline reaction Suzuki Coupling 2_chloro_phen->reaction boronic_acid 4-Bromophenylboronic acid boronic_acid->reaction catalyst Pd(OAc)2 / PPh3 catalyst->reaction base K2CO3 base->reaction solvent Toluene/Ethanol/Water solvent->reaction atmosphere Inert Atmosphere (Ar/N2) atmosphere->reaction temperature Reflux (90-100 °C) temperature->reaction time 24-48 h time->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Diagram 1. Synthesis of this compound.
Protocol 2: General Synthesis of a Coordination Polymer using this compound

This protocol outlines a general solvothermal method for the synthesis of a coordination polymer. The specific metal salt, bridging ligand, solvent system, and reaction conditions should be optimized for the desired product.

Materials:

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(OAc)₂·2H₂O, CuCl₂·2H₂O)

  • A bridging ligand (e.g., a dicarboxylic acid like terephthalic acid or a tricarboxylic acid like 1,3,5-benzenetricarboxylic acid)

  • This compound (ancillary ligand)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

Procedure:

  • In a small glass vial, dissolve the metal salt (0.1 mmol) and the bridging ligand (0.1 mmol, assuming a 1:1 molar ratio) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve this compound (0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., ethanol), and dry them in air.

  • Characterize the coordination polymer using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and elemental analysis.

CP_Synthesis_Workflow cluster_preparation Solution Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation metal_ligand_sol Dissolve Metal Salt & Bridging Ligand combine Combine Solutions in Autoclave metal_ligand_sol->combine ancillary_sol Dissolve 2-(4-Bromophenyl)- 1,10-phenanthroline ancillary_sol->combine heating Heat in Oven (100-150 °C, 24-72 h) combine->heating cooling Slow Cooling to RT heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent filtration->washing drying Air Drying washing->drying product Coordination Polymer Crystals drying->product characterization Characterization (XRD, TGA, etc.) product->characterization

Diagram 2. General workflow for coordination polymer synthesis.

Potential Applications in Drug Development

Coordination polymers incorporating this compound could be explored for various applications in drug development, leveraging the properties of both the coordination network and the ancillary ligand.

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of therapeutic agents. The functionalizable bromophenyl group could be used to attach targeting moieties to direct the drug-loaded CP to specific cells or tissues.

  • Bio-imaging: Luminescent coordination polymers can be utilized as probes for cellular imaging. The electronic properties of the this compound ligand can influence the emission properties of the CP, potentially leading to sensors for specific biomolecules.

  • Catalysis in Biologically Relevant Reactions: Coordination polymers can act as heterogeneous catalysts. The metal centers, modulated by the ancillary ligand, could catalyze reactions relevant to biological processes or the synthesis of pharmaceutical intermediates.

Drug_Development_Applications cluster_applications Potential Applications in Drug Development cluster_mechanisms Mechanisms / Features CP Coordination Polymer with This compound drug_delivery Drug Delivery CP->drug_delivery bio_imaging Bio-imaging CP->bio_imaging catalysis Biocatalysis CP->catalysis encapsulation Drug Encapsulation & Controlled Release drug_delivery->encapsulation targeting Targeting Moiety Attachment (via Bromine) drug_delivery->targeting luminescence Luminescence for Cellular Probing bio_imaging->luminescence catalytic_activity Catalysis of Biological Reactions catalysis->catalytic_activity

Diagram 3. Potential applications in drug development.

Conclusion

References

Troubleshooting & Optimization

Solubility issues of 2-(4-Bromophenyl)-1,10-phenanthroline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Bromophenyl)-1,10-phenanthroline in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

When encountering challenges in dissolving this compound, a systematic approach can help identify the optimal solvent and conditions. The following guide provides a step-by-step process to address common solubility problems.

Troubleshooting Workflow

start Start: Solubility Issue with 2-(4-Bromophenyl)- 1,10-phenanthroline solvent_selection Step 1: Solvent Selection (Polar vs. Non-polar) start->solvent_selection concentration Step 2: Concentration Adjustment (Start with low concentration) solvent_selection->concentration agitation Step 3: Physical Methods (Vortexing, Sonication) concentration->agitation heating Step 4: Gentle Heating (Monitor for degradation) agitation->heating cosolvent Step 5: Co-solvent System (e.g., DMSO/Ethanol) heating->cosolvent ph_adjustment Step 6: pH Modification (If applicable, for protic solvents) cosolvent->ph_adjustment success Compound Dissolved ph_adjustment->success Success fail Consult further/ Consider derivatization ph_adjustment->fail Persistent Issue start Start: Weigh Compound (1mg) add_solvent Add Solvent (100 µL) start->add_solvent vortex Vortex (30-60s) add_solvent->vortex check1 Visually Inspect vortex->check1 dissolved Dissolved check1->dissolved Yes not_dissolved Not Dissolved check1->not_dissolved No sonicate Sonicate (5-10 min) not_dissolved->sonicate check2 Visually Inspect sonicate->check2 check2->dissolved Yes heat Gentle Heating check2->heat No check3 Visually Inspect heat->check3 check3->dissolved Yes insoluble Insoluble check3->insoluble No

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenyl)-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution using organometallic reagents like 4-bromophenyllithium or 4-bromophenylmagnesium halides. Direct C-H arylation is also an emerging technique.

Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors, including inactive catalyst, inappropriate choice of base or solvent, suboptimal reaction temperature, or poor quality of reagents.[1][2][3] It is also crucial to ensure that the reaction is performed under an inert atmosphere to prevent catalyst degradation.

Q3: I am observing the formation of byproducts in my reaction with n-butyllithium. How can I minimize these?

A3: When using n-butyllithium to generate the organolithium reagent from 4-bromobenzene, the formation of n-butyl substituted phenanthroline can be a significant issue.[4] To minimize this, ensure a clean halogen-lithium exchange by adding the n-butyllithium slowly at a low temperature to the 4-bromobenzene before introducing the 1,10-phenanthroline. Using freshly titrated n-butyllithium is also recommended.

Q4: Can I use an alternative to organolithium reagents?

A4: Yes, Grignard reagents (organomagnesium reagents) can be a safer and effective alternative to organolithium reagents for the synthesis of substituted phenanthrolines.[5] They are generally less reactive, which can sometimes lead to better selectivity.

Q5: How do I choose the best palladium catalyst for my Suzuki-Miyaura coupling?

A5: The choice of palladium catalyst is critical. Catalysts like Pd(PPh₃)₄ are commonly used.[6] The optimal catalyst may depend on the specific substrates and reaction conditions. It is often necessary to screen a few catalysts to find the one that gives the best yield and reaction time for your specific system.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst - Ensure the catalyst is not old or degraded. Purchase fresh catalyst if necessary.- Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.- Consider activating the catalyst in situ if applicable.
Incorrect Base Selection - The choice of base is crucial for the transmetalation step in Suzuki coupling.[1] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.- The strength and solubility of the base can significantly impact the yield. Perform small-scale trials with different bases to find the optimal one.
Suboptimal Solvent Choice - The solvent affects the solubility of reagents and the stability of the catalyst.[1] Common solvents for Suzuki coupling include 1,4-dioxane, toluene, and DMF.- Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the boronic acid.
Inappropriate Reaction Temperature - The reaction temperature influences the reaction rate and catalyst stability.[3] Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).- If the yield is low, try incrementally increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.
Poor Quality of Reagents - Use high-purity 1,10-phenanthroline and 4-bromophenylboronic acid. Impurities can interfere with the reaction.- Ensure the 4-bromophenylboronic acid has not degraded, as boronic acids can be unstable over time.
Presence of Oxygen - Palladium(0) catalysts are sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Impurities
Potential Cause Troubleshooting Steps
Side reactions with organometallic reagents - When using organolithium reagents, side reactions such as the addition of the alkyl group from the alkyllithium (e.g., n-butyl) can occur.[4] To minimize this, add the alkyllithium slowly at low temperatures to the aryl halide before adding the phenanthroline.- Consider using a different organometallic reagent, such as a Grignard reagent, which may be less prone to side reactions.[5]
Homocoupling of boronic acid - The formation of biphenyl from the homocoupling of 4-bromophenylboronic acid can be a side reaction in Suzuki coupling.- This can be minimized by using the correct stoichiometry of reagents and ensuring an efficient catalytic cycle.
Incomplete reaction - If starting materials are observed in the final product mixture, the reaction may not have gone to completion.- Increase the reaction time or temperature, or re-evaluate the catalyst, base, and solvent system.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 2-chloro-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nucleophilic Addition of a Grignard Reagent

This protocol is an alternative to using organolithium reagents.[5]

Materials:

  • 1,10-Phenanthroline

  • 4-Bromobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Manganese dioxide (MnO₂)

  • Argon or Nitrogen gas

Procedure:

  • Activate magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous diethyl ether or THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-bromobromobenzene (1.1 equivalents) in the same anhydrous solvent to the magnesium turnings. The reaction is exothermic and should be controlled.

  • Once the Grignard reagent has formed (solution turns cloudy and the magnesium is consumed), cool the mixture to 0 °C.

  • In a separate flask, dissolve 1,10-phenanthroline (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Slowly add the Grignard reagent to the 1,10-phenanthroline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and remove the solvent.

  • The intermediate dihydrophenanthroline is then oxidized. Dissolve the crude product in a suitable solvent (e.g., chloroform or dichloromethane) and add activated manganese dioxide (5-10 equivalents).

  • Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Filter off the manganese dioxide and wash with more solvent.

  • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Aryl-Phenanthroline Synthesis via Suzuki-Miyaura Coupling

Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane100Good to Excellent[6]
Pd(OAc)₂/PPh₃ (2)K₂CO₃Toluene/H₂O90Moderate to Good
PdCl₂(dppf) (3)Cs₂CO₃DMF110Good to Excellent
Pd₂(dba)₃/XPhos (1)K₃PO₄Toluene100Excellent

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chloro-1,10-phenanthroline - 4-Bromophenylboronic acid - Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., Toluene/H2O) reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert catalyst Add Pd Catalyst (e.g., Pd(OAc)2/PPh3) inert->catalyst heat Heat and Stir (e.g., 90-100 °C, 12-24h) catalyst->heat extract Aqueous Workup & Extraction heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-(4-Bromophenyl)- 1,10-phenanthroline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_conditions Optimize base, solvent, and temperature check_conditions->optimize_conditions No check_atmosphere Is the reaction under inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify starting materials check_reagents->purify_reagents No degas_setup Ensure proper degassing and inert atmosphere setup check_atmosphere->degas_setup No success Improved Yield check_atmosphere->success Yes replace_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->check_atmosphere degas_setup->success

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Optimization of reaction conditions for catalysis with 2-(4-Bromophenyl)-1,10-phenanthroline ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)-1,10-phenanthroline and its derivatives in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound in catalysis?

A1: this compound is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. Its bidentate nitrogen chelation stabilizes the metal center, often palladium or copper, making it effective for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The phenanthroline backbone provides a rigid and planar structure that can influence the catalytic activity and selectivity.

Q2: How does the 4-bromophenyl substituent affect the ligand's properties and catalytic performance?

A2: The 4-bromophenyl group introduces specific electronic and steric effects. Electronically, the bromine atom is an electron-withdrawing group, which can modulate the electron density at the metal center, potentially influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Sterically, the phenyl group can create a specific pocket around the catalytic center, which may enhance selectivity for certain substrates. The bromo-substituent also offers a potential site for further functionalization of the ligand.

Q3: What are the general solubility characteristics of this ligand?

A3: Substituted phenanthrolines, including this compound, generally exhibit good solubility in a range of common organic solvents. They are typically soluble in polar organic solvents like dichloromethane (DCM) and acetonitrile (MeCN), and moderately soluble in solvents such as tetrahydrofuran (THF) and toluene.[1] However, they are often poorly soluble in non-polar solvents like hexane and in water.[1][2]

Q4: Can the bromine atom on the ligand participate in side reactions?

A4: Yes, under certain conditions, the C-Br bond on the ligand itself could potentially undergo oxidative addition to the metal center, leading to catalyst deactivation or the formation of ligand-derived byproducts. This is more likely to occur at higher temperatures or with highly reactive catalyst systems. Careful optimization of reaction conditions is crucial to minimize these unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Catalytic Activity 1. Catalyst Deactivation: The palladium catalyst may have precipitated as palladium black. 2. Ligand Degradation: The ligand may be unstable under the reaction conditions. 3. Poor Ligand-Metal Complex Formation: The ligand may not be effectively coordinating to the metal precursor. 4. Inactive Pre-catalyst: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. 2. Screen different solvents and lower the reaction temperature. 3. Try a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). 4. If using a Pd(II) source, the reduction to Pd(0) may be facilitated by phosphine ligands or by homocoupling of the boronic acid.[3]
Low Product Yield 1. Suboptimal Reaction Conditions: The temperature, solvent, base, or catalyst loading may not be ideal. 2. Protodeboronation of Boronic Acid: The boronic acid may be decomposing before it can participate in the cross-coupling. 3. Homocoupling of Boronic Acid: A common side reaction that consumes the boronic acid. 4. Slow Transmetalation: The transfer of the organic group from the boron to the palladium may be the rate-limiting step.1. Systematically screen reaction parameters such as temperature, solvent, and base. A common starting point is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like dioxane/water. 2. Use a less nucleophilic base or anhydrous conditions. Using boronic esters (e.g., pinacol esters) can improve stability. 3. Ensure rigorous exclusion of oxygen, as its presence can promote homocoupling.[3] 4. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[4]
Formation of Byproducts 1. Ligand Self-Coupling: The bromo-substituent on the ligand may be reacting. 2. Hydrolysis of Product or Starting Material: Presence of water and a strong base can lead to hydrolysis of sensitive functional groups. 3. Reduction of Aryl Halide: The starting aryl halide is converted to the corresponding arene.1. Lower the reaction temperature and catalyst loading. Consider a ligand with a non-reactive substituent if this is a persistent issue. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or anhydrous conditions. 3. This can occur via β-hydride elimination in certain cases. The choice of ligand and substrate is important to minimize this pathway.
Difficulty in Product Purification 1. Residual Palladium: The product may be contaminated with palladium residues. 2. Co-elution with Ligand or Byproducts: The product may have a similar polarity to the ligand or other reaction components.1. Treat the crude product solution with a palladium scavenger. Filtration through a pad of celite can also help remove precipitated palladium. 2. Optimize the mobile phase for column chromatography. Sometimes, converting the product to a derivative can aid in purification.

Data Presentation

Due to the limited availability of specific quantitative data for the this compound ligand, the following tables present data for analogous substituted phenanthroline ligands in Suzuki-Miyaura cross-coupling reactions to provide a comparative context for reaction optimization.

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid with a Phenanthroline-based Catalyst System

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂4,7-Diphenyl-1,10-phenanthrolineK₂CO₃Toluene1001285
2Pd(OAc)₂4,7-Diphenyl-1,10-phenanthrolineK₃PO₄Toluene1001292
3Pd(OAc)₂4,7-Diphenyl-1,10-phenanthrolineCs₂CO₃Toluene1001295
4Pd(OAc)₂4,7-Diphenyl-1,10-phenanthrolineK₃PO₄Dioxane1001294
5Pd(OAc)₂4,7-Diphenyl-1,10-phenanthrolineK₃PO₄DMF1001288

Data is representative and adapted from studies on similar phenanthroline-based catalytic systems for illustrative purposes.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling with a Phenanthroline-based Palladium Catalyst

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl96
24-BromobenzonitrilePhenylboronic acid4-Cyanobiphenyl91
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl88
42-BromopyridinePhenylboronic acid2-Phenylpyridine75
54-Bromoacetophenone4-Methylphenylboronic acid4-Methyl-4'-acetylbiphenyl93

Catalyst system: Pd(OAc)₂ with a substituted phenanthroline ligand. Conditions: K₃PO₄, Dioxane/H₂O, 100 °C. Yields are illustrative and based on typical results for such systems.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

A detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a phenanthroline-based ligand is provided below. This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X (L) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar' (L) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product ar_x Ar-X ar_x->oa ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm Reaction_Optimization_Workflow cluster_0 Reaction Setup cluster_1 Screening cluster_2 Analysis & Optimization cluster_3 Validation Define Substrates Define Substrates Select Initial\nConditions Select Initial Conditions Define Substrates->Select Initial\nConditions Vary Base Vary Base Select Initial\nConditions->Vary Base Vary Solvent Vary Solvent Vary Base->Vary Solvent Analyze Yields\n(TLC, GC-MS, NMR) Analyze Yields (TLC, GC-MS, NMR) Vary Base->Analyze Yields\n(TLC, GC-MS, NMR) Vary Temperature Vary Temperature Vary Solvent->Vary Temperature Vary Solvent->Analyze Yields\n(TLC, GC-MS, NMR) Vary Temperature->Analyze Yields\n(TLC, GC-MS, NMR) Identify Optimal\nConditions Identify Optimal Conditions Analyze Yields\n(TLC, GC-MS, NMR)->Identify Optimal\nConditions Scale-up Reaction Scale-up Reaction Identify Optimal\nConditions->Scale-up Reaction Isolate and Characterize\nProduct Isolate and Characterize Product Scale-up Reaction->Isolate and Characterize\nProduct

References

Preventing degradation of 2-(4-Bromophenyl)-1,10-phenanthroline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Bromophenyl)-1,10-phenanthroline during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning a dark color. What could be the cause?

A1: A change in color, particularly darkening, often indicates the degradation of the phenanthroline core, which can be susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents present in the reaction, or certain metal catalysts in higher oxidation states. The extended π-system of the phenanthroline ring is prone to oxidative decomposition, leading to the formation of colored byproducts. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and deoxygenate your solvents.

Q2: I am observing the formation of debrominated byproducts in my reaction. How can I prevent this?

A2: The carbon-bromine bond in this compound can be susceptible to cleavage under certain conditions. Reductive debromination can occur in the presence of reducing agents, certain catalysts (e.g., palladium on carbon with a hydrogen source), or through photolytic pathways. To prevent this, carefully select your reagents and catalysts to avoid strong reducing conditions if the C-Br bond needs to be preserved. If conducting a photoreaction, consider filtering out wavelengths that may promote C-Br bond cleavage.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound can be influenced by the pH of the reaction medium.

  • Acidic Conditions: In strongly acidic media, the nitrogen atoms of the phenanthroline ring can be protonated. While this may not directly lead to degradation, it can alter the electronic properties of the molecule and its coordination behavior with metal centers.

  • Basic Conditions: Strongly basic conditions, especially in the presence of nucleophiles, could potentially lead to nucleophilic aromatic substitution, although this is generally less common for the phenanthroline core itself. More significantly, base-catalyzed side reactions of other components in your mixture could generate species that degrade the phenanthroline ligand.

It is advisable to maintain a pH as close to neutral as your reaction conditions permit, unless the reaction mechanism specifically requires a strong acid or base.

Q4: Can the choice of solvent impact the stability of the compound?

A4: Yes, the solvent can play a role in the stability of this compound. Protic solvents, for instance, can participate in protonation/deprotonation equilibria and may facilitate certain degradation pathways. Halogenated solvents, under certain conditions (e.g., in the presence of light or certain catalysts), can generate radical species that may attack the phenanthroline ring. When possible, use high-purity, degassed, aprotic solvents.

Q5: What analytical techniques are recommended for monitoring the degradation of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating the parent compound from its degradation products and quantifying its purity over time. Developing a stability-indicating method is crucial.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of your reaction and check for the formation of byproducts.

  • Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of potential degradation products, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the starting material and any isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed by TLC/HPLC
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Ensure all solvents are thoroughly deoxygenated. 2. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). 3. Add a radical scavenger (e.g., BHT) if compatible with your reaction.
Photodegradation 1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Use a light source with a specific wavelength that does not overlap with the absorption spectrum of the phenanthroline derivative.
Reaction with Solvent 1. Use high-purity, anhydrous solvents. 2. Consider switching to a less reactive solvent.
Incompatible Reagents 1. Review the compatibility of all reagents with the phenanthroline core. Avoid strong oxidizing or reducing agents if possible.
Issue 2: Low Reaction Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Ligand Degradation 1. Follow the steps outlined in "Issue 1" to minimize degradation. 2. Monitor the concentration of the ligand throughout the reaction using HPLC to confirm its stability.
Catalyst Deactivation 1. Degradation of the ligand can lead to the deactivation of the metal catalyst. 2. Consider adding the ligand in slight excess or in portions throughout the reaction if degradation is suspected.
Incorrect Reaction Conditions 1. Optimize reaction temperature; excessive heat can accelerate degradation. 2. Ensure the pH of the reaction medium is optimal for both the reaction and the stability of the ligand.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples by a developed HPLC-UV method. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water or methanol and water.

  • Characterize any significant degradation products using HPLC-MS.

Visualizations

Logical Workflow for Troubleshooting Degradation

G cluster_conditions Evaluate Reaction Conditions cluster_solutions Implement Protective Measures start Degradation Suspected check_purity Check Purity of Starting Material start->check_purity analyze_reaction Analyze Reaction Mixture (TLC, HPLC, MS) check_purity->analyze_reaction identify_byproducts Identify Byproducts analyze_reaction->identify_byproducts atmosphere Inert Atmosphere? identify_byproducts->atmosphere light Light Exposure? identify_byproducts->light temp High Temperature? identify_byproducts->temp ph Extreme pH? identify_byproducts->ph reagents Reactive Reagents? identify_byproducts->reagents use_inert Use Inert Gas atmosphere->use_inert protect_light Protect from Light light->protect_light optimize_temp Optimize Temperature temp->optimize_temp buffer_ph Buffer pH ph->buffer_ph change_reagents Change Reagents/Solvent reagents->change_reagents evaluate_results Evaluate Results use_inert->evaluate_results protect_light->evaluate_results optimize_temp->evaluate_results buffer_ph->evaluate_results change_reagents->evaluate_results

Caption: A logical workflow for troubleshooting the degradation of this compound.

General Pathway for Oxidative Degradation of Aromatic Systems

G Aromatic Aromatic System (e.g., Phenanthroline Core) Radical_Cation Radical Cation Intermediate Aromatic->Radical_Cation Electron Transfer Oxidant Oxidizing Agent (O₂, H₂O₂, Metal Catalyst) Oxidant->Radical_Cation Hydroxylated Hydroxylated Intermediates Radical_Cation->Hydroxylated Reaction with H₂O/O₂ Ring_Opening Ring-Opened Products Hydroxylated->Ring_Opening Further Oxidation Polymerization Polymerization/Tarry Byproducts Ring_Opening->Polymerization

Caption: A generalized pathway for the oxidative degradation of aromatic compounds.

Technical Support Center: 2-(4-Bromophenyl)-1,10-phenanthroline (BPP) for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers and scientists utilizing 2-(4-Bromophenyl)-1,10-phenanthroline (CAS: 149054-39-7), hereafter referred to as BPP, to enhance the quantum efficiency of Organic Light-Emitting Diodes (OLEDs). This document provides frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during device fabrication and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (BPP) in an OLED device?

A1: BPP is primarily used as an electron-transport material (ETM) and a hole-blocking material (HBM) in the device stack.[1] Its 1,10-phenanthroline core possesses excellent electron-transporting properties.[1] By facilitating the efficient injection and transport of electrons from the cathode to the emissive layer and simultaneously blocking holes from leaking past the emissive layer, BPP helps to ensure balanced charge recombination, which is crucial for achieving high quantum efficiency and lowering the operating voltage of the OLED.[1][2]

Q2: How does BPP compare to other common electron-transport materials like Alq3 or BPhen?

A2: Phenanthroline derivatives like BPP are prized for their high thermal stability and exceptional electron-transporting capabilities.[1] Compared to the widely used tris(8-hydroxyquinolinato)aluminium (Alq3), phenanthroline-based materials often exhibit superior electron mobility, leading to lower driving voltages and improved power efficiency.[2] While similar to other phenanthrolines like bathophenanthroline (BPhen), subtle structural modifications such as the addition of the 4-bromophenyl group can fine-tune the material's energy levels and morphological stability, potentially offering enhanced performance and device lifetime.

Q3: What is the typical thickness for a BPP layer in an OLED stack?

A3: The optimal thickness for an electron transport layer (ETL) typically ranges from 20 to 40 nanometers.[3] The precise thickness for a BPP layer should be optimized experimentally for a specific device architecture, as it depends on the properties of the adjacent layers (emissive layer and cathode) to ensure balanced charge transport and prevent operational instability.

Q4: Is BPP suitable for all types of OLEDs (e.g., fluorescent, phosphorescent, TADF)?

A4: Yes, phenanthroline derivatives are versatile and have been successfully employed in various types of OLEDs, including fluorescent and phosphorescent devices.[1] Their primary role is to manage charge transport, which is a fundamental requirement for all OLED types. The key is to ensure its LUMO (Lowest Unoccupied Molecular Orbital) energy level is well-aligned with the emissive material and the cathode to facilitate efficient electron injection.

Data Presentation

While specific performance data for an OLED using this compound was not available in the searched literature, the following table provides an illustrative comparison of a standard green phosphorescent OLED with and without a high-efficiency phenanthroline-derivative ETL. These values represent typical enhancements that can be expected when replacing a standard ETL like Alq3 with a specialized material like BPP.

Performance MetricStandard Device (with Alq3 ETL)Enhanced Device (with Phen-Derivative ETL)Unit
**Turn-on Voltage (at 1 cd/m²) **3.52.8V
Max. External Quantum Eff. (EQE) 18.524.2%
Max. Luminous Efficacy 45.668.3lm/W
Max. Luminance > 10,000> 12,000cd/m²
Color Coordinates (CIE 1931) (0.32, 0.61)(0.32, 0.61)(x, y)

Note: Data are representative and for illustrative purposes. Actual performance is highly dependent on the complete device stack, fabrication conditions, and specific materials used.

Experimental Protocols & Workflows

Protocol 1: Standard OLED Fabrication via Thermal Evaporation

This protocol outlines the sequential steps for fabricating a multilayered OLED incorporating a BPP electron transport layer.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
  • Clean the substrates by sequentially sonicating in baths of deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates using a high-purity nitrogen gun.
  • Immediately prior to loading into the deposition chamber, treat the substrates with UV-ozone for 5-10 minutes to increase the ITO work function and remove organic residues.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
  • Deposit the organic layers sequentially without breaking vacuum. A typical device stack might be:
  • Hole Injection Layer (HIL): 10 nm of HAT-CN
  • Hole Transport Layer (HTL): 40 nm of TAPC
  • Emissive Layer (EML): 20 nm of a host material (e.g., TCTA) doped with an emitter (e.g., Ir(ppy)₃ at 8 wt%).
  • Hole Blocking Layer (HBL): 10 nm of TCTA (optional, depends on EML)
  • Electron Transport Layer (ETL): 30 nm of This compound (BPP) . Maintain a deposition rate of 1-2 Å/s.
  • Use quartz crystal microbalances to monitor the thickness and deposition rate of each layer in real-time.

3. Cathode Deposition:

  • Through a shadow mask, deposit a thin (1 nm) layer of an electron injection material like Lithium Fluoride (LiF).
  • Follow immediately with the deposition of a thicker (100 nm) metal cathode, typically Aluminum (Al).

4. Encapsulation:

  • After deposition, transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.
  • Encapsulate the device using a UV-cured epoxy and a cover glass to protect the organic layers and cathode from degradation.

5. Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter unit and a calibrated photodiode/spectroradiometer.
  • Calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency from the measured data.
  • Record the electroluminescence (EL) spectrum and determine the CIE color coordinates.

Experimental Workflow Diagram

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dep High-Vacuum Deposition (<5e-6 Torr) cluster_post Post-Processing sub_clean Ultrasonic Cleaning (DI Water, Acetone, IPA) sub_dry N2 Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv load Load into Chamber sub_uv->load hil HIL Deposition (e.g., HAT-CN) load->hil htl HTL Deposition (e.g., TAPC) hil->htl eml EML Deposition (Host:Emitter) htl->eml bpp ETL Deposition (BPP, 30 nm) eml->bpp eil EIL Deposition (e.g., LiF) bpp->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Inert Atmosphere Encapsulation cathode->encap char Device Characterization (J-V-L, EQE, Spectrum) encap->char

OLED fabrication workflow from substrate cleaning to final characterization.

Troubleshooting Guide

Issue 1: High Turn-On Voltage or Operating Voltage

  • Question: My device requires a much higher voltage to turn on and operate after introducing the BPP layer. What are the likely causes?

  • Answer:

    • Energy Level Mismatch: The most common cause is a poor energy alignment between the LUMO of the BPP and the LUMO of the adjacent emissive layer, or between the BPP and the work function of the cathode. This creates a large energy barrier for electron injection.

      • Solution: Verify the HOMO/LUMO energy levels of all materials. You may need to insert a thin electron-injection layer (EIL), such as LiF or CsF, between the BPP and the cathode to reduce the injection barrier.

    • BPP Layer is Too Thick: An excessively thick ETL can increase the series resistance of the device, leading to a higher voltage drop across the layer.

      • Solution: Systematically decrease the thickness of the BPP layer in increments (e.g., from 40 nm down to 20 nm) to find the optimal balance between charge transport and resistance.

    • Contamination: Impurities at the EML/BPP or BPP/cathode interfaces can act as charge traps, impeding electron flow.

      • Solution: Ensure high-purity source materials (>99.5%). Maintain a high vacuum during deposition and ensure deposition sources are properly outgassed before use.

Energy Level Alignment Diagram

This diagram illustrates the role of BPP in facilitating electron transport and blocking holes. An injection barrier can arise if the energy difference between the cathode work function and the BPP LUMO is large.

Energy_Levels cluster_levels Energy Levels (eV) Anode Anode (ITO) HTL HTL EML EML BPP ETL (BPP) Cathode Cathode (Al) HOMO_Anode -4.8 HTL_HOMO -5.5 HOMO_Anode->HTL_HOMO Hole Injection EML_HOMO -5.8 HTL_HOMO->EML_HOMO BPP_HOMO -6.4 EML_HOMO->BPP_HOMO Hole Blocking LUMO_Anode HTL_LUMO -2.4 EML_LUMO -2.8 BPP_LUMO -3.0 BPP_LUMO->EML_LUMO Electron Transport Cathode_WF -4.2 Cathode_WF->BPP_LUMO Electron Injection

Simplified OLED energy level diagram showing the role of BPP.

Issue 2: Low External Quantum Efficiency (EQE)

  • Question: The overall efficiency of my device is poor, even with a low turn-on voltage. What could be wrong?

  • Answer:

    • Imbalanced Charge Transport: Low EQE is often a sign that the number of electrons and holes reaching the emissive layer is not equal. If hole transport is dominant, many holes will pass through the EML without recombining.

      • Solution: BPP is an excellent hole-blocker. Ensure its HOMO level presents a sufficient barrier (>0.5 eV) to the HOMO of the EML. You may also need to adjust the thickness of the HTL or ETL to balance the charge carrier transit times.

    • Poor Film Morphology: Roughness or crystallization of the BPP layer can create shorts or non-emissive recombination pathways. Phenanthroline derivatives can sometimes be prone to crystallization upon heating during device operation.

      • Solution: Optimize the deposition conditions. A slower deposition rate (e.g., 0.5-1 Å/s) and a cooled substrate holder can promote the formation of a smooth, amorphous film. Check the thermal properties (e.g., glass transition temperature, Tg) of your BPP source material.

    • Exciton Quenching: Excitons formed in the EML may be quenched at the interface with the BPP layer. This can happen if the triplet energy of BPP is lower than the triplet energy of the phosphorescent or TADF emitter.

      • Solution: Verify that the triplet energy (T1) of BPP is higher than that of the emitter to ensure proper exciton confinement. If quenching is suspected, a thin exciton-blocking layer can be inserted between the EML and the BPP layer.

Issue 3: Device Instability and Rapid Degradation

  • Question: My OLED works initially but the brightness drops off very quickly. How can I improve the operational lifetime?

  • Answer:

    • Material Purity: The presence of impurities, especially residual reagents from synthesis (like bromine-containing precursors), can create charge traps that lead to the formation of unstable radical ions and accelerate material degradation.

      • Solution: Ensure the BPP is of high purity, preferably sublimation-grade. Perform thorough characterization (NMR, Mass Spec) to confirm purity before use.

    • Interfacial Instability: A reactive interface between BPP and the metal cathode (especially reactive metals like Calcium or Magnesium) can lead to degradation over time.

      • Solution: The use of a stable EIL like LiF is critical. It acts as a protective buffer between the organic layer and the metal cathode.

    • Thermal Management: Phenanthroline materials can have lower glass transition temperatures (Tg) than other OLED materials. Joule heating during operation can cause the layer to crystallize, degrading performance.

      • Solution: Ensure your BPP source has a sufficiently high Tg for the intended application. Operate the device with efficient heat sinking and consider pulsed driving schemes to minimize thermal stress during testing.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)-1,10-phenanthroline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Bromophenyl)-1,10-phenanthroline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and related compounds are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 1,10-phenanthroline, bromo- or chloro-phenanthroline precursors (if used in the synthesis), and organometallic residues from coupling reactions. Side-products from incomplete or alternative reaction pathways can also be present. For instance, in syntheses involving organolithium reagents, n-butyl substituted phenanthroline can be a frustrating byproduct.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities in phenanthroline compounds can often be challenging to remove.[1] Repeated recrystallizations from a suitable solvent system may be effective.[1] Additionally, treatment with activated carbon during the recrystallization process can help adsorb colored impurities. A patent for purifying 1,10-phenanthrolines suggests dissolving the compound in an organic acid, treating with charcoal, filtering, and then precipitating the purified product by adding a base.[1]

Q4: My purified this compound shows low solubility. Is this normal?

A4: Substituted phenanthrolines, particularly those with aryl groups, can exhibit limited solubility in common organic solvents. This is a known characteristic and can make purification by recrystallization challenging.[1] Careful selection of a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but readily soluble when heated is crucial for successful recrystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of Product from Impurities Incorrect solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf difference of at least 0.2). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Stationary phase is not suitable.While silica gel is most common, for basic compounds like phenanthrolines, using neutral or basic alumina can sometimes prevent streaking and improve separation.
Product is not Eluting from the Column Eluent is too non-polar.Gradually increase the polarity of the eluent. For tightly bound compounds, adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds on silica) can help.
Streaking or Tailing of Spots on TLC/Column Compound is interacting too strongly with the silica gel (acidic).Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent system to improve the peak shape.
Sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and adsorb it onto a small amount of silica gel before dry-loading it onto the column.[2] This ensures a narrow starting band.
Recrystallization Issues
Problem Possible Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated, leading to rapid precipitation.Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization. Adding a seed crystal of the pure compound can also be effective.
High concentration of impurities.Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent.Reduce the amount of solvent used. If crystals still do not form, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly.[3]
The solution is not sufficiently concentrated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product and maximize the yield.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus to prevent the product from crystallizing out on the filter paper.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific derivative and impurity profile.

Protocol 1: Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or chloroform).

    • Spot the solution on a TLC plate (silica gel 60 F254).

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. For brominated phenanthrolines, a mixture of chloroform with a small percentage of acetone (e.g., 5% v/v) has been used.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with a frit and stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2]

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the eluent.

    • Collect fractions in test tubes or vials and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate or hexane/acetone.[3] For phenanthroline derivatives, aqueous ethanol has been used.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualized Workflows

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Assess Impurity Profile Column Column Chromatography TLC->Column High Impurity Load or Similar Polarity Recrystallize Recrystallization TLC->Recrystallize Low Impurity Load or Different Solubility Analysis Purity Check (NMR, LC-MS, etc.) Column->Analysis Recrystallize->Analysis Pure Pure Product Analysis->Column Purity < 95% (Re-purify) Analysis->Pure Purity ≥ 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization Start Purification Attempt Fails (Low Yield or Purity) PoorSep Poor Separation? Start->PoorSep Using Column OilingOut Product Oils Out? Start->OilingOut Using Recrystallization NoElute No Elution? PoorSep->NoElute No OptEluent Optimize Eluent via TLC PoorSep->OptEluent Yes CheckLoad Reduce Sample Load PoorSep->CheckLoad Yes IncPolarity Increase Eluent Polarity NoElute->IncPolarity Yes NoCrystals No Crystals Form? OilingOut->NoCrystals No CoolSlow Cool Slower / Seed OilingOut->CoolSlow Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes NoCrystals->ChangeSolvent Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Stability of 2-(4-Bromophenyl)-1,10-phenanthroline complexes under catalytic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-Bromophenyl)-1,10-phenanthroline and its metal complexes under typical catalytic conditions. It is intended for researchers, chemists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) on Complex Stability

Q1: What are the primary factors that influence the stability of a this compound metal complex?

The stability of a coordination complex is governed by several key factors related to both the metal ion and the ligand.[1][2] For complexes involving this compound, the following are crucial:

  • Nature of the Central Metal Ion:

    • Charge and Size: Stability generally increases as the positive charge on the metal ion increases and its ionic radius decreases.[3] This leads to a higher charge-to-size ratio and stronger electrostatic attraction with the ligand.[2]

    • Electronic Configuration: The arrangement of electrons in the metal's d-orbitals plays a significant role. For instance, the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) describes a general trend in the stability of high-spin octahedral complexes with bivalent metal ions, which is largely independent of the specific ligand used.[3]

  • Nature of the Ligand (this compound):

    • Basicity: The electron-donating ability of the two nitrogen atoms is fundamental to forming strong coordinate bonds. Substituents on the phenanthroline ring can alter this basicity.

    • Chelation: As a bidentate ligand, 1,10-phenanthroline forms a stable five-membered ring with the metal center, a phenomenon known as the chelate effect, which significantly enhances complex stability compared to monodentate ligands.[4]

    • Steric Effects: The presence of the bulky bromophenyl group at the 2-position can introduce steric hindrance, potentially weakening the metal-ligand bond and reducing stability compared to unsubstituted phenanthroline.[1]

Q2: How does the 4-bromophenyl substituent specifically affect the ligand's properties and complex stability?

The 4-bromophenyl group at the 2-position influences the ligand's electronic and steric properties:

  • Electronic Effect: Bromine is an electron-withdrawing group via induction, which can slightly reduce the basicity of the adjacent nitrogen atom. This might lead to a modest decrease in the stability of the resulting metal complex compared to an unsubstituted or electron-donating group-substituted phenanthroline.[5]

  • Steric Hindrance: The phenyl ring introduces significant bulk near one of the coordinating nitrogen atoms. This steric clash can prevent the formation of certain complex geometries, particularly those requiring multiple bulky ligands around a small metal center, thereby lowering the overall stability.[1]

  • Functional Handle: The bromine atom serves as a reactive site for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[6] This allows for the synthesis of more complex, tailored ligands, though the stability of the initial bromo-complex is a prerequisite for these subsequent reactions.

Q3: What is the difference between thermodynamic and kinetic stability for these complexes?

Thermodynamic and kinetic stability are distinct concepts that describe different aspects of a complex's behavior.[1]

  • Thermodynamic Stability: This refers to the complex's resistance to dissociation into its constituent metal ion and ligands once equilibrium is reached. It is quantified by the stability constant (formation constant, Kf). A high Kf value indicates that the complex is thermodynamically stable and its formation is highly favored.[1][2]

  • Kinetic Stability: This describes the speed at which a complex undergoes reactions, such as ligand exchange or decomposition. A complex that reacts slowly is considered "inert," while one that reacts quickly is "labile." A complex can be thermodynamically stable but kinetically labile, meaning it is favored at equilibrium but can still react rapidly.

Section 2: Troubleshooting Guide for Catalyst Deactivation

Catalyst deactivation is a common issue where the catalytic activity diminishes over the course of a reaction. The following guide addresses frequent problems encountered with this compound-based catalysts.

Q4: My catalytic reaction has stalled or shows very low yield. What are the common causes of catalyst deactivation?

Several mechanisms can lead to a loss of catalytic activity. The three most common are chemical, mechanical, and thermal deactivation.[7][8]

  • Catalyst Poisoning: This occurs when impurities or even the reactants/products themselves bind strongly to the active sites of the catalyst, rendering them inactive.[7] For phenanthroline-based systems, the lone pair of electrons on the nitrogen atoms can sometimes act as a poison to the metal center, especially if the ligand-to-metal ratio is not optimized.[9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles.[7] In homogeneous catalysis, high temperatures can lead to the decomposition of the complex itself.[9]

  • Ligand Degradation: The this compound ligand itself may not be stable under harsh reaction conditions (e.g., strong oxidants/reductants, extreme pH), leading to the breakdown of the active catalytic species. Phosphine co-ligands, if used, are particularly susceptible to oxidation.[9]

  • Fouling: The deposition of byproducts or polymers onto the catalyst surface can physically block the active sites.[7]

Q5: I am observing a black precipitate (e.g., palladium black) in my reaction. What does this mean?

The formation of a black precipitate, particularly in palladium-catalyzed reactions, is a strong indicator of catalyst decomposition and agglomeration.[9][10] This means the active, soluble palladium complex has broken down, and the palladium atoms have clustered to form inactive, bulk metallic palladium.[10]

Common Causes:

  • Excessively high reaction temperatures.[9]

  • An inappropriate ligand-to-metal ratio, leaving the metal center coordinatively unsaturated and unstable.

  • The presence of impurities that promote decomposition.

  • Reaction conditions that are too reducing.

Q6: How can I determine if my catalyst is being poisoned or is degrading due to high temperature?

Distinguishing between these deactivation pathways is key to solving the problem. The following table and workflow can help diagnose the issue.

Symptom Possible Cause: Catalyst Poisoning Possible Cause: Thermal Degradation
Reaction stops abruptly after starting A potent poison is present in one of the reagents or the solvent.Temperature overshoot or hotspot in the reactor.
Activity gradually decreases over time Slow poisoning from a low-concentration impurity or product inhibition.Slow sintering of the catalyst particles or decomposition of the complex over time at the set temperature.
Reaction works with purified reagents but fails with unpurified ones Strong indication of impurities acting as poisons.[9]Less likely, unless impurities lower the decomposition temperature.
Lowering the reaction temperature improves catalyst lifetime but reduces rate May have a minor effect if the poisoning reaction is slower at lower temperatures.Strong indication that thermal degradation is the primary issue.[9]
Troubleshooting Workflow for Low Catalytic Activity

If you are experiencing low or no catalytic activity, follow this logical workflow to identify the potential cause.

G start Low / No Catalytic Activity q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Check Reagent Purity q1->a1_yes Yes a1_no Degas Solvents Thoroughly & Use High-Purity Inert Gas q1->a1_no No q2 Are all reagents and solvents of the highest purity? a1_yes->q2 a2_yes Verify Reaction Temperature q2->a2_yes Yes a2_no Purify Reagents/Solvents (Distill, Recrystallize) Add Scavengers if needed q2->a2_no No q3 Is the reaction temperature within the catalyst's known stable range? a2_yes->q3 a3_yes Optimize Ligand/Metal Ratio & Reaction Concentration q3->a3_yes Yes a3_no Reduce Reaction Temperature Consider a more stable catalyst system q3->a3_no No end_node Potential Causes: - Incorrect Stoichiometry - Inherent Low Reactivity of Substrate - Ligand Degradation a3_yes->end_node G active Active Catalyst [M(L)n] poisoned Poisoned Catalyst [M(L)n-Poison] active->poisoned Impurities (S, H₂O) Substrate/Product Inhibition sintered Sintered/Agglomerated Metal (e.g., Pd Black) active->sintered High Temperature Incorrect L:M Ratio degraded Degraded Complex [M] + Degraded Ligand active->degraded Harsh Redox Conditions Extreme pH / Solvents

References

Technical Support Center: Overcoming Poor Solubility of Phenanthroline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of phenanthroline-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of 1,10-phenanthroline in common solvents?

A1: 1,10-phenanthroline is sparingly soluble in water but exhibits significantly better solubility in various organic solvents. Its solubility is also temperature-dependent, generally increasing with a rise in temperature.[1]

Q2: My 1,10-phenanthroline is not dissolving in water. What are the initial troubleshooting steps?

A2: If you are facing difficulty dissolving 1,10-phenanthroline in water, consider the following initial steps:

  • Gentle Heating: Warming the solution can help increase the dissolution rate.[1]

  • Stirring: Ensure the solution is being adequately agitated.

  • pH Adjustment: Since 1,10-phenanthroline is a weak base, decreasing the pH of the aqueous solution can significantly improve its solubility.[2]

  • Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like ethanol, DMSO, or DMF first, and then add it to the aqueous solution.[2]

Q3: How does pH affect the solubility of phenanthroline-based compounds?

A3: As weak bases, the solubility of phenanthroline and its derivatives is highly dependent on pH. In acidic conditions, the nitrogen atoms in the phenanthroline ring become protonated, forming the more water-soluble phenanthrolinium ion.[2][3] Therefore, lowering the pH of an aqueous solution is a common and effective strategy to increase the solubility of these compounds.

Q4: Is there a more water-soluble form of 1,10-phenanthroline available?

A4: Yes, the hydrochloride salt of 1,10-phenanthroline (1,10-phenanthroline monohydrochloride monohydrate) is more soluble in water than its free base form.[2] For experiments where the presence of chloride ions is not a concern, using the salt form can be a straightforward solution to solubility issues.[2]

Q5: Can I prepare a stock solution of 1,10-phenanthroline?

A5: Yes, preparing a concentrated stock solution in a suitable solvent is a common practice. For aqueous applications, a stock solution can be prepared in a dilute acid or a water-miscible organic solvent such as ethanol, DMSO, or DMF.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudiness or precipitate forms when adding a phenanthroline stock solution to a buffer. The pH of the buffer is too high, causing the protonated and more soluble form of phenanthroline to convert to its less soluble free base form.Lower the pH of the buffer. Alternatively, dissolve the phenanthroline compound in a small amount of dilute acid before adding it to the buffer.[2]
The phenanthroline solution changes color or darkens over time. This may indicate degradation of the compound or a reaction with impurities.Prepare fresh solutions before use. Store the solid phenanthroline compound in a cool, dark place to minimize degradation.[2]
Difficulty dissolving a phenanthroline-based compound for a metal determination assay. The required concentration may be near its solubility limit in neutral water. The presence of other ions can also affect solubility.Prepare the phenanthroline solution in a slightly acidic medium. Alternatively, dissolve the compound in ethanol first and then dilute it with water.[2] Be aware that certain metal ions can form complexes with phenanthroline, which can either enhance or decrease solubility depending on the specific ions and conditions.[4][5]
Precipitation occurs when working with concentrated strong acids. Although phenanthroline is more soluble in acid, harsh conditions like concentrated strong oxidizing acids (e.g., nitric acid, sulfuric acid), especially at elevated temperatures, can cause oxidation and degradation of the phenanthroline ring.Exercise caution when using concentrated strong acids. Preliminary stability tests for your specific application are recommended. Stability is generally greater in non-oxidizing acids like hydrochloric acid.[3]

Data Presentation

Table 1: Solubility of 1,10-Phenanthroline in Various Solvents at Room Temperature

SolventSolubilityNotes
Water~3.3 g/L (monohydrate)Sparingly soluble.[2]
Ethanol~1 mg/mLSoluble.
Dimethyl Sulfoxide (DMSO)~30 mg/mLSoluble.
Dimethylformamide (DMF)~30 mg/mLSoluble.
Methanol>100 g/LEstimated from dissolving <0.1 mL for 10.26 mg.[6]
Acetone>100 g/LEstimated from dissolving <0.1 mL for 10.26 mg.[6]
Chloroform~51.9 g/LEstimated from dissolving in 0.2 mL for 10.38 mg.[6]
Dichloromethane~51.3 g/LEstimated from dissolving in 0.2 mL for 10.26 mg.[6]
Benzene14 g/L
Diethyl etherInsolubleInsoluble in 1 mL for 10.01 mg.[6]
TolueneInsolubleInsoluble in 1 mL for 10.40 mg.[6]
HeptaneInsolubleInsoluble in 1 mL for 10.25 mg.[6]

Table 2: Solubility of 1,10-Phenanthroline in Ethanol/Water Mixtures at 22.0 °C

Mole Fraction of EthanolMolarity of 1,10-Phenanthroline (mol/dm³)
0.0000.0170
0.0330.0439
0.0710.1040
0.1170.3497
0.1701.0117
0.2352.2700
0.3253.9585
0.4186.8192
0.55312.6205
(Data sourced from IUPAC-NIST Solubilities Database)[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous 1,10-Phenanthroline Solution (0.1% w/v) by pH Adjustment

Objective: To prepare a 0.1% (w/v) aqueous solution of 1,10-phenanthroline for general laboratory use.

Materials:

  • 1,10-phenanthroline monohydrate

  • Distilled or deionized water

  • 1 M Hydrochloric acid (HCl)

  • Volumetric flask (100 mL)

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weigh 0.1 g of 1,10-phenanthroline monohydrate and transfer it to the 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask.

  • Place the flask on a stir plate and add a stir bar. Begin stirring.

  • Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the solid completely dissolves. The pH should be in the acidic range (typically below 5).

  • Once the solid is fully dissolved, remove the stir bar.

  • Dilute the solution to the 100 mL mark with distilled water.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a dark bottle, as phenanthroline solutions can be light-sensitive.

Protocol 2: Solubilization of a Phenanthroline-Based Compound using a Co-solvent

Objective: To prepare an aqueous solution of a poorly water-soluble phenanthroline derivative using a water-miscible organic co-solvent.

Materials:

  • Phenanthroline-based compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Aqueous buffer or medium of choice

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the phenanthroline-based compound into a microcentrifuge tube.

  • Add a minimal amount of the co-solvent (DMSO or EtOH) to the tube. The goal is to use just enough to fully dissolve the compound.

  • Vortex the tube until the compound is completely dissolved, forming a concentrated stock solution.

  • Slowly add the concentrated stock solution dropwise to the final aqueous buffer or medium while vortexing or stirring vigorously. This helps to prevent precipitation of the compound.

  • Note: The final concentration of the co-solvent should be kept as low as possible, as it may affect the experimental system. It is advisable to run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.

Protocol 3: Enhancing Solubility of a Phenanthroline Derivative with Cyclodextrins

Objective: To improve the aqueous solubility of a hydrophobic phenanthroline derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Phenanthroline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of the phenanthroline derivative to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate is a saturated solution of the phenanthroline derivative-cyclodextrin complex. The concentration of the dissolved compound can be determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Visualizations

solubilization_workflow start Start: Poorly Soluble Phenanthroline Compound check_salt Is a more soluble salt form (e.g., HCl salt) available and compatible with the experiment? start->check_salt use_salt Use the soluble salt form check_salt->use_salt Yes check_ph Is the experimental medium compatible with a low pH? check_salt->check_ph No end Proceed with Experiment use_salt->end adjust_ph Adjust pH to acidic range (e.g., pH < 5) check_ph->adjust_ph Yes check_cosolvent Is a small amount of organic co-solvent permissible? check_ph->check_cosolvent No adjust_ph->end use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_cosolvent->use_cosolvent Yes consider_complexation Consider advanced formulation strategies check_cosolvent->consider_complexation No use_cosolvent->end cyclodextrin Cyclodextrin Complexation consider_complexation->cyclodextrin surfactant Surfactant Micelles consider_complexation->surfactant cyclodextrin->end surfactant->end

Caption: Decision workflow for selecting a solubilization strategy.

signaling_pathway cluster_0 Cellular Response to DNA Damage phenanthroline Phenanthroline-based Anticancer Agent (e.g., L233) dna_damage DNA Damage phenanthroline->dna_damage atm ATM (Ataxia Telangiectasia Mutated) dna_damage->atm activates chk1 CHK1 (Checkpoint Kinase 1) atm->chk1 activates g1s_checkpoint G1/S Checkpoint Transition chk1->g1s_checkpoint inhibits apoptosis Apoptosis chk1->apoptosis induces cell_cycle_arrest Cell Cycle Arrest g1s_checkpoint->cell_cycle_arrest

Caption: DNA damage response pathway targeted by phenanthroline derivatives.[8]

References

Technical Support Center: Synthesis of Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of substituted phenanthrolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the phenanthroline core, and what are their primary drawbacks?

A1: The most common methods are variations of quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, applied sequentially or to specific precursors.

  • Skraup Reaction: This involves reacting an aromatic amine (like o-phenylenediamine or 8-aminoquinoline) with glycerol, sulfuric acid, and an oxidizing agent.[1] While effective, the reaction is often aggressive and can lead to charring or tar formation, especially with sensitive substrates.

  • Doebner-von Miller Reaction: This is a more flexible method that uses α,β-unsaturated aldehydes or ketones reacting with an aromatic amine in the presence of an acid catalyst.[2][3] A major challenge is the potential for multiple products and byproducts due to a complex fragmentation-recombination mechanism.[2][4]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[5][6] Key challenges include potential aldol side reactions of the ketone starting material and issues with regioselectivity when using asymmetric ketones.[5]

Q2: I am attempting a nucleophilic substitution on the phenanthroline core and getting low yields and multiple products. What is going wrong?

A2: Nucleophilic substitution on the phenanthroline ring, especially at the 2 and 9 positions, can be challenging. Common issues include:

  • Formation of Monosubstituted Products: When disubstitution is desired, the reaction may stall after the first substitution, leading to a mixture of mono- and di-substituted products.[7]

  • Competing Reactions with Reagents: In reactions involving organolithium reagents like n-BuLi for lithium-halogen exchange, the n-butyl group can add to the phenanthroline core, resulting in an unwanted n-butyl-substituted byproduct.[7][8]

  • Reagent Quality: The purity and age of reagents are critical. For instance, old bromomesitylene has been reported to significantly decrease the yield of mesityllithium, a key intermediate in some substitution reactions.[7][8] Similarly, the purity of the starting phenanthroline itself can impact the reaction's success.[8]

Q3: My crude product after synthesis is an intractable "mess" according to the NMR. What are the likely culprits?

A3: A complex crude NMR spectrum often points to several issues:

  • Tar Formation: Harsh acidic conditions, particularly in Skraup-type syntheses, can cause polymerization and decomposition of starting materials and products.

  • Multiple Isomers: Reactions like the Doebner-von Miller can produce a variety of substituted quinoline and phenanthroline isomers.

  • Unreacted Starting Materials and Intermediates: The reaction may not have gone to completion. Key intermediates, such as β-arylaminoketones or tetrahydro-phenanthroline derivatives, have been isolated from Doebner-Miller reaction mixtures.[9]

  • Solvent and Reagent Peaks: High-boiling solvents or excess reagents can obscure product peaks in a crude NMR spectrum.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and workup of substituted phenanthrolines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may require longer times or higher temperatures, especially with sterically hindered substrates.[11][12] 2. Degradation of Product: Harsh reaction conditions (strong acid/base, high heat) can decompose the desired product. 3. Poor Reagent Quality: Organolithium reagents may have titrated lower than expected; other reagents may be old or impure.[7][8] 4. Product Lost During Workup: The product may be more water-soluble than anticipated or may have gotten stuck on filtration media.[10]1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and formation of product. 2. Use Milder Conditions: Explore alternative catalysts like Lewis acids (e.g., tin tetrachloride) or iodine, which can allow for milder conditions.[2][5] 3. Verify Reagent Activity: Titrate organometallic reagents before use. Purify starting materials if necessary (e.g., recrystallize phenanthroline).[8] 4. Check All Phases: Before discarding, check the aqueous layer from your extraction for your product. Wash filtration media with a suitable solvent.[10]
Formation of Tar or Insoluble Polymer 1. Excessively Harsh Conditions: Strong acids (e.g., concentrated H₂SO₄) and high temperatures in Skraup or Doebner-von Miller syntheses are common causes. 2. Air Oxidation: Some intermediates or the final products can be sensitive to air oxidation, leading to polymerization.1. Modify Reaction Conditions: Use a milder acid catalyst (e.g., p-toluenesulfonic acid).[2] Consider a solvent-free reaction or using a high-boiling solvent to better control the temperature. 2. Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.
Difficult Purification (Streaking on Silica Gel) 1. Basic Nature of Phenanthroline: The nitrogen atoms in the phenanthroline core are basic and can interact strongly with the acidic silica gel, causing streaking. 2. Poor Solubility: The product may have poor solubility in the column eluent.1. Deactivate Silica Gel: Pre-treat the silica gel by adding a small amount of a basic modifier like triethylamine (~1%) or ammonia to the eluent system. 2. Alternative Purification: If column chromatography fails, consider other methods like precipitation, recrystallization, or acid-base extraction.[13][14]
Unwanted n-Butyl Substitution 1. Reaction of n-BuLi with Phenanthroline: When using n-BuLi to generate another organolithium reagent (e.g., from an aryl bromide), it can directly attack the phenanthroline ring.[7]1. Inverse Addition: Add the phenanthroline solution slowly to the pre-formed organolithium reagent to ensure the n-BuLi is consumed before it can react with the phenanthroline. 2. Change Temperature: Perform the lithium-halogen exchange at a very low temperature (e.g., -78°C) to favor the desired reaction over direct addition.[8]

Experimental Protocols & Data

Protocol 1: General Procedure for Chromatography-Free Purification

This protocol is effective for isolating products that are difficult to purify via column chromatography due to streaking or solubility issues.[13][14]

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add water to the reaction mixture until a precipitate forms.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing Sequence: Wash the collected precipitate sequentially with water, then methanol, and finally diethyl ether.

  • Drying: Dry the purified solid under vacuum to remove residual solvents.

This method is particularly useful for moderately lipophilic products that precipitate upon the addition of an anti-solvent like water.[13]

Table 1: Comparison of Product Yields with Different Workup Procedures

The following data illustrates how the choice of purification protocol can dramatically impact the isolated yield of a substituted phenanthroline product.

EntryProductWorkup / Purification MethodIsolated Yield (%)Reference
1N,N'-bis(phenyl)-1,10-phenanthroline-2,9-dicarboxamideAqueous workup and column chromatography17%[13][14]
2N,N'-bis(phenyl)-1,10-phenanthroline-2,9-dicarboxamidePrecipitation followed by chromatography50%[13][14]
3N,N'-bis(phenyl)-1,10-phenanthroline-2,9-dicarboxamideAqueous workup-free and chromatography-free (Protocol 1)73%[13][14]

Visualized Workflows and Pathways

Troubleshooting_Workflow start_node Reaction Complete (Check by TLC/LC-MS) decision_node Clean Product Visible? start_node->decision_node Analyze Crude Mixture process_node process_node outcome_good Proceed to Workup & Purification decision_node->outcome_good Yes complex_mixture Complex Mixture (Multiple Spots / Peaks) decision_node->complex_mixture No outcome_bad Reaction Failed: Revisit Conditions (Temp, Catalyst, Time) decision_tar Is Tar or Baseline Material Dominant? complex_mixture->decision_tar Identify Components decision_tar->outcome_bad Yes decision_sm Starting Material Present? decision_tar->decision_sm No incomplete Incomplete Reaction: Increase Reaction Time or Temperature decision_sm->incomplete Yes unexpected Unexpected Products: Isolate & Characterize. Consider Side Reactions. decision_sm->unexpected No unexpected->outcome_bad Re-evaluate Mechanism

Caption: A general workflow for troubleshooting phenanthroline synthesis reactions.

Friedlander_Side_Reactions cluster_reactants Starting Materials A o-Aminoaryl Ketone main_product Desired Substituted Phenanthroline A->main_product Desired Friedländer Condensation B Ketone with α-methylene B->main_product Desired Friedländer Condensation side_product Aldol Self-Condensation Product of Ketone B B->side_product Side Reaction (Base-Catalyzed)

Caption: Competing pathways in the Friedländer synthesis of phenanthrolines.

Purification_Strategy start_node Crude Product Mixture decision_solid Is crude product a solid? start_node->decision_solid Analyze properties decision_node decision_node method_node method_node decision_soluble Is there a solvent for crystallization? decision_solid->decision_soluble Yes column Column Chromatography (Consider base-washing eluent) decision_solid->column No (Oil/Gum) crystallization Recrystallization decision_soluble->crystallization Yes decision_precipitate Is product soluble in reaction solvent but insoluble in an anti-solvent (e.g., water)? decision_soluble->decision_precipitate No decision_precipitate->column No precipitation Precipitation & Washing (See Protocol 1) decision_precipitate->precipitation Yes

Caption: Decision tree for selecting a suitable purification strategy.

References

Technical Support Center: Optimizing 2-(4-Bromophenyl)-1,10-phenanthroline Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-1,10-phenanthroline based catalysts. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the performance of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound based catalysts?

A1: this compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals like palladium, copper, nickel, and iron.[1][2] These catalysts are frequently employed in a range of organic transformations, including:

  • Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.[3][4]

  • C-H activation/functionalization: Enabling the direct functionalization of otherwise inert C-H bonds.

  • Photocatalysis: The phenanthroline core can be modified to tune the photophysical properties of the resulting metal complexes, making them suitable for photoredox catalysis.[1]

The bromine atom on the phenyl substituent offers a reactive handle for further functionalization, allowing for the synthesis of more complex and tailored ligands.[3][4]

Q2: How does the 2-(4-bromophenyl) substituent influence the catalyst's performance?

A2: The substituent on the phenanthroline ring plays a crucial role in tuning the steric and electronic properties of the catalyst, which in turn affects its activity, selectivity, and stability.[5] The 4-bromophenyl group can influence the catalyst in several ways:

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can impact the electron density at the metal center. This can modulate the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Steric Hindrance: The phenyl group at the 2-position introduces steric bulk near the metal center. This can influence substrate binding and selectivity.

  • Secondary Interactions: The phenyl group may engage in non-covalent interactions with substrates, potentially influencing the transition state and, therefore, the reaction outcome.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields in reactions catalyzed by this compound complexes can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include catalyst deactivation, suboptimal reaction conditions, and poor substrate quality.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity
Potential Cause Recommended Solution
Catalyst Degradation Ensure the catalyst is stored under an inert atmosphere and protected from light and moisture. Prepare fresh catalyst solutions before use.
Ligand Dissociation In some cases, the ligand may dissociate from the metal center, leading to inactive species. Consider using a slight excess of the ligand.
Incomplete Catalyst Formation If preparing the catalyst in situ, ensure the metal precursor and ligand are of high purity and the reaction for complex formation goes to completion.
Presence of Inhibitors Impurities in substrates, solvents, or from glassware can poison the catalyst. Purify all reagents and ensure glassware is scrupulously clean.
Issue 2: Poor Selectivity (e.g., formation of side products, low regioselectivity)
Potential Cause Recommended Solution
Suboptimal Temperature Vary the reaction temperature. Lower temperatures may improve selectivity by favoring the desired reaction pathway.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact selectivity. Screen a range of solvents with different properties.
Inappropriate Base For reactions requiring a base (e.g., Suzuki coupling), the choice of base is critical. Screen different bases (e.g., carbonates, phosphates, organic bases) and their concentrations.[6]
Steric and Electronic Mismatch The steric and electronic properties of the substrate may not be ideal for the catalyst. While modifying the substrate is not always feasible, understanding these interactions can guide the optimization of other parameters.

Data Presentation: Comparative Performance of Substituted Phenanthroline Ligands

The performance of phenanthroline-based catalysts is highly dependent on the substitution pattern on the phenanthroline core. The following tables summarize the performance of various substituted phenanthroline ligands in different catalytic reactions, which can provide insights into optimizing your system.

Table 1: Performance of Substituted Phenanthroline Ligands in Iron-Catalyzed Alkene Hydrosilylation [5]

Ligand/Catalyst PrecursorSubstituent PositionYield (%)Regioselectivity (1,4-adduct : 1,2-adduct)
1,10-PhenanthrolineUnsubstituted8590:10
2,9-Dimethyl-1,10-phenanthroline2,9-9295:5
4,7-Diphenyl-1,10-phenanthroline4,7-8892:8
2,9-Di-sec-butyl-1,10-phenanthroline2,9-95>99:1

Reaction Conditions: Hydrosilylation of 1-phenyl-1,3-butadiene with phenylsilane.

Table 2: Performance of Nickel(II) Complexes with Substituted Phenanthroline Ligands in Ethylene Oligomerization [5]

Ligand SubstituentActivity ( g/mol ·h·atm)Selectivity for C4 (%)
Unsubstituted2.1 x 10^585
2,9-Di(trifluoromethyl)4.5 x 10^592
4,7-Di(chloro)3.2 x 10^588

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • This compound ligand (4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, this compound ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Ligand, Pd Precursor inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/GC) solvent->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Reaction Yield catalyst_activity Check Catalyst Activity start->catalyst_activity temp Vary Temperature start->temp reagent_purity Check Substrate Purity start->reagent_purity catalyst_purity Verify Ligand/Metal Purity catalyst_activity->catalyst_purity catalyst_loading Optimize Catalyst Loading catalyst_purity->catalyst_loading solvent Screen Solvents temp->solvent base Optimize Base solvent->base reagent_degas Ensure Proper Degassing reagent_purity->reagent_degas Signaling_Pathway Pd0 Pd(0)L ArPdX Ar-Pd(II)(X)L Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdR Ar-Pd(II)(R)L ArPdX->ArPdR Transmetalation Base Base Base->ArPdR RBY2 R-B(OR)2 RBY2->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

References

Modifying electronic properties of 1,10-phenanthroline ligands through substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of 1,10-phenanthroline (phen) ligands to tune their electronic properties.

Frequently Asked Questions (FAQs)

Q1: How does substituting the 1,10-phenanthroline ring affect the electronic properties of the ligand and its metal complexes?

A1: Substituting the 1,10-phenanthroline ring is a fundamental strategy for tuning the electronic properties of the resulting ligands and their metal complexes. The nature and position of the substituent dictate the changes:

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or amino (-NH₂) increase the electron density on the phenanthroline core. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the complex easier to oxidize.[1][2]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the complex easier to reduce and impeding oxidation.[1][2]

  • π-Conjugated Systems: Extending the π-system, for example by adding phenyl or anthracenyl groups, generally narrows the HOMO-LUMO gap.[3][4] This can lead to red-shifted absorption and emission spectra.[5][6]

These modifications allow for fine control over properties like redox potentials, absorption/emission wavelengths, and the stability of the corresponding metal complexes.[7]

Q2: What are the common synthetic strategies for functionalizing the 1,10-phenanthroline core?

A2: A variety of synthetic strategies exist to functionalize the phenanthroline core at its different positions ([3][7],[8][9],[4], and[10][11]). Common methods include:

  • Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can then be used as intermediates for further functionalization.[10] For example, methyl groups on the ring can be oxidized to carboxylic acids.[9]

  • Cross-Coupling Reactions: Halogenated phenanthrolines (e.g., 2,9-dichloro-1,10-phenanthroline) are versatile precursors for Suzuki or Stille cross-coupling reactions to introduce aryl or other organic fragments.[12][13]

  • Nucleophilic Aromatic Substitution: Direct substitution can be achieved by reacting phenanthroline with strong nucleophiles like organolithium reagents. However, this method can be challenging and may lead to side products.[14][15]

Q3: How does substitution impact the solubility of phenanthroline-based ligands and complexes?

A3: Unmodified 1,10-phenanthroline has poor solubility in water.[16] Introducing specific functional groups can significantly enhance solubility in aqueous or organic solvents. For instance, adding carboxyl or hydroxyl groups can improve water solubility, which is crucial for biological applications.[9][17] Conversely, adding bulky, nonpolar groups can improve solubility in nonpolar organic solvents.

Q4: Which characterization techniques are essential for studying the electronic properties of new phenanthroline derivatives?

A4: A combination of spectroscopic and electrochemical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the synthesized ligand and its purity.[8][18]

  • UV-Vis Absorption Spectroscopy: Investigates the electronic transitions within the molecule. Substituents can cause shifts in the absorption bands, providing insight into their effect on the electronic structure.[5][18]

  • Fluorescence Spectroscopy: Measures the emission properties of the ligands and their complexes, which is critical for applications in sensors, probes, and OLEDs.[5][19]

  • Cyclic Voltammetry (CV): Determines the redox potentials (oxidation and reduction) of the ligands and their metal complexes, directly quantifying the electronic effects of the substituents.[1][3]

Troubleshooting Guides

Synthesis & Purification

Q: My nucleophilic aromatic substitution with an organolithium reagent (e.g., n-BuLi) is giving low yields and a significant amount of n-butyl-substituted side product. What's wrong?

A: This is a common issue arising from the competitive addition of the organolithium reagent itself.

  • Possible Cause 1: Reaction Temperature. If the temperature is too high during the addition of phenanthroline, the n-BuLi can react directly with the ligand.

    • Solution: Ensure the initial halogen-lithium exchange is complete at the recommended temperature (e.g., one hour at 0°C or lower) before adding the phenanthroline solution, and maintain a low temperature throughout the addition and initial reaction period.[14][15]

  • Possible Cause 2: Purity of Reagents. The presence of moisture or other impurities can quench the organolithium reagent and lead to side reactions. The purity of the starting phenanthroline is also crucial.[15]

    • Solution: Thoroughly dry all glassware and solvents before use. Use freshly titrated n-BuLi if possible. Consider recrystallizing the 1,10-phenanthroline starting material to remove any impurities.[15]

  • Possible Cause 3: Reagent Quality. It has been reported that using older bottles of reagents like bromomesitylene can lead to a significant drop in the yield of the desired lithiated species.[14]

    • Solution: Use fresh, high-purity reagents whenever possible. Verify the integrity of your starting materials via NMR even if they appear visually acceptable.[14]

Q: I am having trouble with a cross-coupling reaction (e.g., Suzuki) catalyzed by a transition metal. The reaction is sluggish or fails completely. Why?

A: 1,10-phenanthroline and its derivatives are excellent chelating ligands. This can lead to the sequestration of the metal catalyst, effectively poisoning it and stopping the catalytic cycle.

  • Solution 1: Use a Ligandless or Specialized Catalyst. Consider using a catalyst system that is less susceptible to inhibition by phenanthroline, or use reaction conditions developed specifically for nitrogen-containing heterocycles.

  • Solution 2: Adjust Reaction Stoichiometry. A higher catalyst loading may be necessary to compensate for the amount that is chelated by the substrate or product.

  • Solution 3: Alternative Synthetic Route. If cross-coupling proves consistently problematic, consider an alternative synthetic pathway that does not rely on a transition metal catalyst in the presence of the open phenanthroline chelating site.

Characterization

Q: The cyclic voltammogram (CV) of my iron-phenanthroline complex shows irreversible or poorly defined redox waves. How can I improve the measurement?

A: Irreversibility in the CV of Fe(II)/Fe(III) phenanthroline complexes can be due to several factors.

  • Possible Cause 1: Solvent Choice. The solvent can significantly impact the stability of the complex in different oxidation states and the measured half-wave potentials.[1] Some solvents may not be suitable for certain substituted complexes, limiting the potential window.[1]

    • Solution: Perform the CV in a range of non-aqueous solvents with a suitable supporting electrolyte (e.g., acetonitrile with 0.1 M TBAP or (Bu₄N)PF₆).[3] Ensure the solvent is thoroughly dried and degassed.

  • Possible Cause 2: Electrode Surface. The working electrode surface might be fouled from previous experiments or from decomposition products.

    • Solution: Polish the working electrode (e.g., glassy carbon or platinum) thoroughly before each experiment.

  • Possible Cause 3: Complex Instability. The complex itself may be unstable upon oxidation or reduction, leading to dissociation or a follow-up chemical reaction.

    • Solution: Try running the CV at different scan rates. Faster scan rates can sometimes outrun follow-up chemical reactions, resulting in more reversible-looking waves. Also, consider running the experiment at a lower temperature to improve stability.

Q: The fluorescence of my phenanthroline-metal complex is unexpectedly quenched upon formation. What could be the reason?

A: Fluorescence quenching is common and can occur through several mechanisms.

  • Possible Cause 1: Metal Ion Choice. Many transition metal ions, particularly those with open d-shells like Cu(II) or Ni(II), are known to quench fluorescence through efficient non-radiative decay pathways (e.g., energy or electron transfer).[20]

    • Solution: If fluorescence is desired, choose metal ions that are known to form emissive complexes, such as Ru(II), Ir(III), or Zn(II).[3][21]

  • Possible Cause 2: Aggregation. In concentrated solutions, complexes can aggregate, leading to self-quenching.[4]

    • Solution: Record fluorescence spectra in dilute solutions (typically 10⁻⁵ to 10⁻⁶ M).

  • Possible Cause 3: Solvent Effects. The solvent can influence the energy levels of the excited states and promote non-radiative decay.

    • Solution: Study the photophysical properties in a range of solvents with varying polarities.[19]

Quantitative Data Summary

The tables below summarize how different substituents on the 1,10-phenanthroline ring affect key electronic properties of their metal complexes.

Table 1: Effect of Substitution on the Redox Potential of [Fe(phen)₃]²⁺ Complexes Data sourced from cyclic voltammetry measurements.

LigandSubstituentSubstituent EffectHalf-Wave Potential (E₁/₂) vs. Ag/AgCl
5-nitro-1,10-phenanthroline-NO₂Electron-WithdrawingMore Positive (Oxidation is harder)
1,10-phenanthrolineNoneReferenceIntermediate
3,4,7,8-tetramethyl-1,10-phenanthroline-CH₃ (x4)Electron-DonatingMore Negative (Oxidation is easier)

(Based on data presented in[1])

Table 2: Photophysical Properties of Substituted Pt(II)-Biphenyl-Phenanthroline Complexes Illustrates the tuning of absorption and emission via substitution.

Phenanthroline SubstituentSubstituent EffectAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
5-NitroElectron-Withdrawing~450~600
UnsubstitutedReference~465~610
5-MethylElectron-Donating~470~615
4,7-DimethylElectron-Donating~480~625

(Data generalized from trends described in[4])

Experimental Protocols

Protocol 1: General Synthesis of a 1,10-Phenanthroline-N-oxide

This protocol is adapted from a method for synthesizing mono-N-oxides of phenanthroline derivatives.[10]

  • Dissolution: Prepare an aqueous solution of the parent phenanthroline derivative (~15 mM). Add a small amount of sulfuric acid to aid dissolution and adjust the pH to ~2. This acidic condition helps prevent di-N-oxidation.[10]

  • Oxidation: Add 1.1-1.2 equivalents of a solid oxidant, such as peroxomonosulfate (PMS), to the solution.

  • Reaction: Stir the mixture at 60 °C. The reaction time can vary from 2 to 38 hours, depending on the specific substrate. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize it by adding a NaOH solution. Adjust the pH to be approximately 3-3.5 units above the pKa of the starting phenanthroline derivative. This ensures the product N-oxide is fully deprotonated.[10]

  • Isolation: The product may precipitate upon neutralization. Isolate the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol outlines a general procedure for analyzing the redox properties of a phenanthroline complex.[1][3]

  • Preparation: Prepare a ~1 mM solution of the metal complex in a suitable, dry, non-aqueous solvent (e.g., acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ((Bu₄N)PF₆), to the solution.[3]

  • De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Setup: Use a three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter (auxiliary) electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE). Polish the working electrode before use.

  • Measurement: Scan the potential over the desired range. Start with a scan rate of 100 mV/s. Record the cyclic voltammogram.

  • Internal Standard (Optional but Recommended): After the initial measurement, add an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record the voltammogram again. This allows for accurate referencing of the measured potentials.

  • Analysis: Determine the half-wave potentials (E₁/₂) from the voltammogram, calculated as the average of the cathodic and anodic peak potentials (Epc and Epa).

Visualizations

experimental_workflow sub_synth Ligand Synthesis (Substitution Reaction) purify Purification (Chromatography/ Recrystallization) sub_synth->purify lig_char Ligand Characterization (NMR, MS) purify->lig_char complexation Complexation Reaction (Add Metal Salt) lig_char->complexation Verified Structure complex_char Complex Characterization (UV-Vis, Fluorescence, Cyclic Voltammetry) complexation->complex_char analysis Data Analysis (Determine Properties) complex_char->analysis end analysis->end Finish start start->sub_synth Start

Caption: Workflow for modifying and characterizing 1,10-phenanthroline ligands.

References

Technical Support Center: Characterization of 2-(4-Bromophenyl)-1,10-phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis, purification, and characterization of 2-(4-bromophenyl)-1,10-phenanthroline and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound and its metal complexes?

The synthesis of this compound and its subsequent metal complexes can present several challenges. These often include low reaction yields due to side reactions or incomplete reactions, difficulties in purification due to the presence of structurally similar impurities, and poor solubility of intermediates and final products in common organic solvents.[1] For the ligand itself, traditional methods like the Skraup synthesis can be complicated and tedious.[2] When forming metal complexes, achieving single crystals for X-ray diffraction can be difficult due to rapid precipitation of the product as a powder.[3]

Q2: My reaction yield for the this compound ligand is consistently low. What are potential causes and solutions?

Low yields in phenanthroline synthesis are a frequent issue.[1] Consider the following troubleshooting steps:

  • Reaction Conditions: The reaction can be highly sensitive to temperature. Too high a temperature may lead to decomposition, while too low a temperature can result in an incomplete reaction. Experiment with a range of temperatures to find the optimal condition.[1]

  • Purity of Reactants: Ensure the purity of your starting materials, such as 1,10-phenanthroline and the bromophenyl precursor. Impurities can lead to unwanted side reactions.

  • Catalyst and Reaction Time: For coupling reactions, ensure the catalyst is active and the reaction time is sufficient. For bromination reactions, the choice of brominating agent and catalyst is crucial.[2][4]

Q3: I am struggling with the purification of my target complex. Column chromatography is ineffective. What other techniques can I try?

Purification can be challenging due to byproducts with similar polarity to the desired complex.[1] If column chromatography is not providing adequate separation, consider these alternatives:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems. A good solvent system will dissolve the compound when hot but not when cold.

  • Solvent Washes: Thoroughly washing the crude product with various solvents can remove unreacted starting materials and certain impurities. For instance, washing with dichloromethane has been used to purify some ruthenium complexes.[5]

  • Precipitation: If the complex is soluble in one solvent but insoluble in another, precipitating the product by adding the second solvent (an anti-solvent) to a concentrated solution in the first can be an effective purification step.

Q4: I am observing unexpected peaks in the 1H NMR spectrum of my complex. What could be the cause?

Unexpected peaks in an NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks.

  • Isomers: The presence of structural isomers can lead to a more complex spectrum than anticipated.

  • Paramagnetism: If you are working with a paramagnetic metal center (e.g., Cu(II), Co(II)), this can lead to significant broadening and shifting of NMR signals, sometimes beyond the typical spectral window.[6]

  • Free Ligand: Incomplete complexation can result in peaks corresponding to the uncoordinated this compound ligand.

  • Coordinated Solvent: Solvent molecules (like water) can sometimes coordinate to the metal center, giving rise to additional signals.[3]

Q5: How can I confirm the coordination of the this compound ligand to the metal center?

Several spectroscopic techniques can confirm coordination:

  • ¹H NMR Spectroscopy: Upon coordination, the chemical shifts of the phenanthroline protons will change compared to the free ligand. The magnitude and direction of this shift are sensitive to the metal ion and the solvent.[7]

  • UV-Vis Spectroscopy: The formation of a metal complex often results in a shift (typically a bathochromic or red shift) of the absorption bands of the ligand. New bands in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions, are also a strong indication of complex formation.[8][9]

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=N and C=C bonds of the phenanthroline ring upon complexation can be observed.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ion peak of the complex, confirming its formation and providing its mass-to-charge ratio.[5]

Q6: I am unable to obtain single crystals of my complex suitable for X-ray crystallography. What should I do?

Growing single crystals suitable for X-ray diffraction can be a significant challenge, as the high stability of phenanthroline complexes can lead to rapid precipitation.[3] Try the following techniques:

  • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days or weeks.

  • Vapor Diffusion: This involves dissolving the complex in a solvent in which it is soluble and placing this solution in a sealed container with a vial of an "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the complex can promote slow crystal growth.

  • Solvent Layering: Carefully layer a less dense solvent in which the complex is soluble on top of a denser anti-solvent. Crystals may form at the interface.

  • Varying Counter-ions: For ionic complexes, changing the counter-ion (e.g., from Cl⁻ to PF₆⁻ or ClO₄⁻) can sometimes significantly improve crystallinity.[10][11]

Troubleshooting Guides

Problem: Low or No Product Yield in Complex Synthesis

This guide provides a systematic approach to troubleshooting low-yield reactions when synthesizing this compound complexes.

Low_Yield_Troubleshooting

Data Presentation

Table 1: Representative ¹H NMR Spectroscopic Data

The chemical shifts (δ) of protons on the 1,10-phenanthroline core are sensitive to substitution and coordination with a metal ion.[7]

Compound TypeH-2, H-9H-3, H-8H-4, H-7H-5, H-6SolventReference
1,10-Phenanthroline (Free Ligand)~9.50 ppm~8.30 ppm~7.70 ppm~7.80 ppmDMSO-d₆[7]
Substituted Phenanthroline Ru(II) Complex8.87 - 8.98 ppm7.19 - 7.91 ppm-7.76 - 7.79 ppm-[12]
4,7-Dimethyl-1,10-phenanthroline9.00 ppm7.91 ppm-7.39 ppmCDCl₃[13]

Note: The exact chemical shifts for this compound and its complexes will vary based on the specific metal, co-ligands, and solvent used.

Table 2: UV-Vis Absorption Data

The UV-Vis spectra of phenanthroline complexes are characterized by ligand-centered (π→π*) transitions in the UV region and, for transition metal complexes, Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[8]

Compoundλmax (nm)Transition TypeSolventReference
1,10-Phenanthroline~265, ~290π→π*Acetonitrile[8][14]
[Fe(phen)₃]²⁺~510MLCTWater[15]
Generic Cu(I) Phenanthroline Complex~450-460MLCTVarious[16]

Experimental Protocols

Protocol 1: General Synthesis of a Ruthenium(II) Polypyridyl Complex

This protocol is adapted from the synthesis of related ruthenium-phenanthroline complexes and can be modified for this compound.[5]

Materials:

  • cis-[Ru(bpy)₂Cl₂] (or other suitable Ru precursor)

  • This compound

  • Ethanol

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane

Procedure:

  • Dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Reflux the mixture for 16 hours in the dark. The solution should change color (e.g., to red-orange).

  • Cool the solution to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude material in a minimum amount of cold methanol.

  • Filter the solution to remove any unreacted ligand.

  • Evaporate the filtrate to dryness.

  • Wash the resulting powder thoroughly with dichloromethane to remove impurities.

  • To obtain the hexafluorophosphate salt, dissolve the powder in a minimum amount of methanol and add a concentrated aqueous solution of ammonium hexafluorophosphate to precipitate the final product.

  • Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Characterization Workflow

A standard workflow for synthesizing and characterizing new metal complexes.

Characterization_Workflow

Signaling Pathways and Logical Relationships

Coordination of this compound to a Metal Center

The 1,10-phenanthroline ligand acts as a bidentate chelator, coordinating to a metal center through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring, a key feature of these complexes.[15]

Coordination_Diagram

References

Validation & Comparative

A Comparative Guide to 2-(4-Bromophenyl)-1,10-phenanthroline and Other Phenanthroline Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone in the development of efficient transition-metal catalysts. Among the vast array of available ligands, 1,10-phenanthroline and its derivatives stand out due to their robust, rigid structure and strong affinity for a wide range of metals. The versatility of the phenanthroline scaffold allows for precise tuning of steric and electronic properties through substitution, which can significantly influence catalytic activity, selectivity, and stability.

This guide provides a comparative analysis of the performance of 2-(4-Bromophenyl)-1,10-phenanthroline and other notable phenanthroline derivatives across several key catalytic reactions. By summarizing quantitative data and detailing experimental methodologies, this document aims to serve as a practical resource for the rational design of next-generation catalysts.

Comparative Catalytic Performance

The efficacy of a catalyst is profoundly shaped by the ligand's architecture. The following tables summarize the performance of different substituted phenanthroline ligands in distinct catalytic transformations, highlighting key metrics such as yield, turnover number (TON), and turnover frequency (TOF). While direct comparative studies featuring this compound are limited in the surveyed literature, this guide collates available data to offer valuable insights into the catalytic potential of various phenanthroline derivatives.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation. The choice of the phenanthroline ligand can significantly impact the efficiency of the palladium catalyst.

LigandAryl HalideOlefinYield (%)Reference
2,3,8,9-tetraphenyl-1,10-phenanthroline Iodobenzenen-butyl acrylate98[1]
1,10-phenanthroline p-tolylboronic acidn-butyl acrylate-[2]
2,9-dimethyl-1,10-phenanthroline p-tolylboronic acidn-butyl acrylate-[2]

Further research is needed to quantify the performance of this compound in the Heck reaction under comparable conditions.

Photocatalytic Reactions

Phenanthroline-based metal complexes are widely employed as photosensitizers in a variety of light-driven reactions. The substituents on the phenanthroline backbone play a crucial role in tuning the photophysical and redox properties of the resulting complexes, thereby influencing their photocatalytic efficiency.

Copper(I) Complexes in Atom-Transfer Radical-Addition (ATRA) [3]

LigandReactionYield (%)
2,9-di(4-methoxyphenyl)-1,10-phenanthroline ATRA of CBr₄ to styreneFairly efficient
2,9-di(4-hydroxyphenyl)-1,10-phenanthroline ATRA of CBr₄ to styreneFairly efficient
2,9-di(4-methoxy-3-methylphenyl)-1,10-phenanthroline ATRA of CBr₄ to styreneFairly efficient
2,9-di(4-hydroxy-3-methylphenyl)-1,10-phenanthroline ATRA of CBr₄ to styreneFairly efficient

Ruthenium(II) and Copper(II) Complexes in Oxidation and Reduction Reactions [4]

Ligand TypeReactionTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
Phenanthroline-sulfonate Chemical Water Oxidation74000.88
2,9-dimethyl-1,10-phenanthroline Electrochemical CO₂ Reduction-2.5
Phosphonate-substituted phenanthroline (at positions 4 and 7) Photocatalytic Oxidation of 4-methoxythioanisoleup to 1,000,000-

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

General Procedure for a Palladium-Catalyzed Oxidative Heck Reaction[2]
  • Reaction Setup: Prepare a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add n-butyl acrylate (1.0 mmol, 136 mg), p-tolylboronic acid (1.05 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and the respective phenanthroline ligand (e.g., 2,9-dimethyl-1,10-phenanthroline, 0.024 mmol, 5 mg) to the flask.

  • Solvent Addition: Add 5.0 mL of acetonitrile.

  • Reaction Conditions: Stir the open flask vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable thin-layer chromatography (TOC) eluent system.

General Procedure for Photocatalytic Atom-Transfer Radical-Addition (ATRA)[3]

Precise experimental conditions for the ATRA reaction using the listed copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands would require consulting the specific study. The general principle involves dissolving the copper(I) complex, the radical precursor (e.g., CBr₄), and the alkene (e.g., styrene) in a suitable solvent and irradiating the mixture with light of an appropriate wavelength.

General Procedure for Catalyst Synthesis (Example: 2-imino-1,10-phenanthroline Cobalt(II) complexes)[4]
  • Ligand Synthesis: Synthesize the 2-imino-1,10-phenanthroline ligands according to previously reported methods.

  • Complexation: Prepare the cobalt complexes by mixing an ethanol solution of the corresponding ligand with one equivalent of CoCl₂ at room temperature.

  • Isolation: Separate the resulting precipitate by filtration.

  • Purification: Wash the precipitate with diethyl ether and dry it in a vacuum to yield air-stable powders.

  • Characterization: Characterize the synthesized complexes by FT-IR spectroscopy and elemental analysis.

Visualizing Catalytic Processes

The following diagrams, generated using the DOT language, illustrate key workflows and catalytic cycles relevant to the application of phenanthroline derivatives in catalysis.

Experimental_Workflow General Experimental Workflow for Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Reagents (Substrates, Catalyst, Ligand, Base) solvent Add Degassed Solvent reagents->solvent reaction Stir at Defined Temperature and Time solvent->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification analysis Analyze Product (NMR, MS) purification->analysis

Caption: A generalized workflow for a typical catalytic reaction.

Heck_Catalytic_Cycle Generalized Catalytic Cycle for the Heck Reaction pd0 Pd(0)Ln pd_complex1 R-Pd(II)LnX pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 Olefin Complex pd_complex1->pd_complex2 Olefin Coordination pd_complex3 σ-Alkyl Pd(II) Complex pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)LnX pd_complex3->pd_hydride β-Hydride Elimination (Product Release) pd_hydride->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Photocatalytic_Cycle Generalized Photocatalytic Cycle catalyst_ground [M(phen)]n+ catalyst_excited [M(phen)]n+* catalyst_ground->catalyst_excited Light (hν) substrate_radical Substrate• catalyst_excited->substrate_radical Energy Transfer catalyst_red M(phen)+ catalyst_excited->catalyst_red SET (Substrate) product Product substrate_radical->product Reaction catalyst_red->catalyst_ground SET (Reagent)

References

A Comparative Guide to the DFT and Computational Studies of 2-(4-Bromophenyl)-1,10-phenanthroline and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational studies of 2-(4-Bromophenyl)-1,10-phenanthroline and its analogues. By leveraging Density Functional Theory (DFT) and other computational methods, we can gain deep insights into the structural, electronic, and spectroscopic properties of these compounds, which are crucial for their applications in materials science, coordination chemistry, and drug development. While specific computational data for this compound is not extensively available in published literature, this guide establishes a comparative framework using data from closely related phenanthroline derivatives.

Computational Analysis: A Comparative Perspective

DFT calculations are a powerful tool for predicting the molecular properties of phenanthroline derivatives. The choice of functional and basis set is critical for obtaining accurate results. A common and effective approach for these systems involves the B3LYP functional with a 6-31G(d) or larger basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for geometry optimization and electronic structure calculations.

To understand the electronic and photophysical properties, Time-Dependent DFT (TD-DFT) is employed to calculate vertical excitation energies and predict UV-Vis absorption spectra.[2] Key quantum chemical parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are invaluable for predicting the reactivity, stability, and potential applications of these molecules in areas like organic electronics.[3]

Comparative Data of Phenanthroline Derivatives

The following tables summarize key computational data for 1,10-phenanthroline and some of its substituted derivatives to provide a basis for comparison with this compound. The introduction of different substituents on the phenanthroline core significantly influences its electronic properties. For instance, the electron-withdrawing nature of the bromo-phenyl group in the target molecule is expected to lower both the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap compared to the unsubstituted 2-phenyl-1,10-phenanthroline.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
1,10-PhenanthrolineB3LYP/6-31++G(d,p)-6.261.434.83[3]
2-Phenyl-1H-imidazo[4,5-f][4][5]phenanthrolineB3LYP/6-31G(d,p)-5.73-1.654.08
4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amineB3LYP/6-31G(d,p)-5.005-0.9174.088[6]
CompoundKey Optimized Geometry Parameters
2-Phenyl-1,10-phenanthrolineThe phenanthroline core is nearly planar, with the phenyl group twisted relative to the phenanthroline plane.
2,2′-bi-1,10-phenanthrolineCan exist in cis and trans conformations with distinct geometric parameters.[7]

Experimental Protocols

The synthesis of this compound and its analogues typically involves cross-coupling reactions. A general and efficient method is the Suzuki coupling reaction.

General Synthesis Protocol for this compound

This protocol is based on established methods for the synthesis of similar phenyl-substituted phenanthrolines.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The synthesized compound should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To study the electronic absorption properties.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational study of organic molecules like this compound.

Computational_Chemistry_Workflow Computational Chemistry Workflow for Molecular Property Prediction cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison cluster_output 4. Output and Interpretation mol_selection Molecule Selection (e.g., this compound) method_selection Method Selection (e.g., DFT/B3LYP/6-31G(d)) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop data_extraction Data Extraction (Energies, Geometries, Frequencies) freq_calc->data_extraction spect_calc Spectroscopic Properties (UV-Vis, IR) electronic_prop->spect_calc spect_calc->data_extraction comparison Comparison with Alternatives and Experimental Data data_extraction->comparison visualization Data Visualization (Tables, Spectra, MO Plots) comparison->visualization results Results Interpretation (Structure-Property Relationships) visualization->results publication Publication/Report Generation results->publication

Caption: A generalized workflow for computational studies of organic molecules.

References

X-ray Crystal Structure Analysis of 2-(4-Bromophenyl)-1,10-phenanthroline Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 2-aryl-1,10-phenanthroline derivatives and their metal complexes. Due to the limited availability of specific crystallographic data for 2-(4-Bromophenyl)-1,10-phenanthroline in publicly accessible databases, this guide leverages data from the closely related and structurally similar compound, 2-phenyl-1,10-phenanthroline, and its metal complexes as a primary point of comparison. This approach allows for insightful structural correlations and predictions for the target compound and its potential complexes. Further comparisons with other substituted phenanthroline ligands are included to provide a broader understanding of how substituent effects influence crystal packing and coordination geometries.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for 2-phenyl-1,10-phenanthroline and its complexes with Gold(III) and Copper(II). This data serves as a benchmark for understanding the structural properties of this compound complexes. The introduction of a bromine atom at the para-position of the phenyl ring is expected to influence intermolecular interactions, such as halogen bonding, which could significantly alter the crystal packing and potentially the coordination geometry of the resulting metal complexes.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2-phenyl-1,10-phenanthroline (pnp)C₁₈H₁₂N₂TriclinicP-110.1332(7)11.1984(7)12.1891(8)90.00108.331(3)90.00[1]
[AuCl₃(pnp)]C₁₈H₁₂AuCl₃N₂MonoclinicP2₁/n8.169(2)15.341(4)13.568(4)90.0094.435(5)90.00[1]
[CuCl₂(pnp)]C₁₈H₁₂CuCl₂N₂MonoclinicP2₁/c8.324(2)14.939(4)12.989(3)90.0099.471(4)90.00[1]

Table 1: Crystallographic Data for 2-phenyl-1,10-phenanthroline and its Metal Complexes.

CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Ref.
[AuCl₃(pnp)]Au(III)Square PlanarAu—N(10) = 2.094(4), Au—Cl(1) = 2.268(1), Au—Cl(2) = 2.270(1), Au—Cl(3) = 2.263(1)N(10)—Au—Cl(1) = 177.3(1), N(10)—Au—Cl(2) = 90.0(1), N(10)—Au—Cl(3) = 89.9(1)[1]
[CuCl₂(pnp)]Cu(II)Tetrahedrally distorted square-planarCu—N(1) = 2.015(3), Cu—N(10) = 2.012(3), Cu—Cl(1) = 2.245(1), Cu—Cl(2) = 2.251(1)N(1)—Cu—N(10) = 81.6(1), Cl(1)—Cu—Cl(2) = 97.4(1), N(1)—Cu—Cl(1) = 160.7(1)[1]

Table 2: Selected Bond Lengths and Angles for Metal Complexes of 2-phenyl-1,10-phenanthroline.

Experimental Protocols

Synthesis of this compound

A general and efficient synthesis method for 2-aryl-1,10-phenanthrolines can be adapted from established procedures. The following protocol is a representative example based on Suzuki coupling reactions.

Materials:

  • 2-Chloro-1,10-phenanthroline

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 2-chloro-1,10-phenanthroline (1 mmol), 4-bromophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a 2M aqueous solution of potassium carbonate (2 mL) and toluene (10 mL).

  • Heat the mixture to reflux at 90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, chloroform/methanol, or acetonitrile).

  • Gently warm the solution to ensure complete dissolution.

  • Allow the solution to stand undisturbed at room temperature in a loosely capped vial.

  • Slow evaporation of the solvent over several days to weeks should yield single crystals.

Single Crystal X-ray Diffraction

The following is a general protocol for data collection and structure refinement. Specific parameters will vary depending on the instrument and software used.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the ligand to the final crystal structure analysis.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_crystallization Crystallization & Analysis start Starting Materials (2-Chloro-1,10-phenanthroline, 4-Bromophenylboronic acid) reaction Suzuki Coupling Reaction start->reaction purification Column Chromatography reaction->purification product This compound purification->product complex_reaction Coordination Reaction product->complex_reaction metal_salt Metal Salt (e.g., AuCl₃, CuCl₂) metal_salt->complex_reaction complex_product Metal Complex complex_reaction->complex_product crystallization Slow Evaporation complex_product->crystallization xray Single Crystal X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure logical_relationship A Diffraction Pattern B Unit Cell Parameters & Space Group A->B C Initial Structural Model (Direct/Patterson Methods) B->C D Structure Refinement (Least-Squares) C->D E Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) D->E

References

Spectroscopic analysis (NMR, UV-Vis, Fluorescence) of 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 2-(4-Bromophenyl)-1,10-phenanthroline

This compound belongs to a class of rigid, planar aromatic ligands known for their strong chelating properties with various metal ions. The introduction of a bromophenyl substituent at the 2-position is expected to significantly influence the electronic and photophysical properties of the parent 1,10-phenanthroline core, making it a subject of interest for the development of novel sensors, catalysts, and therapeutic agents.

Comparative Spectroscopic Data

The following tables present a comparative summary of expected and observed spectroscopic data for this compound and related compounds. The data for the target molecule is predicted based on the analysis of substituted phenanthroline derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position1,10-Phenanthroline[1]2-Phenyl-1,10-phenanthroline (Predicted)This compound (Predicted)
H-2, H-99.20 (dd)H-9: ~9.2 (dd)H-9: ~9.2 (dd)
H-3, H-87.60 (dd)H-3: ~7.7 (d), H-8: ~7.6 (dd)H-3: ~7.7 (d), H-8: ~7.6 (dd)
H-4, H-78.20 (dd)H-4: ~8.3 (d), H-7: ~8.2 (dd)H-4: ~8.3 (d), H-7: ~8.2 (dd)
H-5, H-67.75 (s)~7.8 (s)~7.8 (s)
Phenyl Protons (ortho)-~8.3 (d)~8.2 (d)
Phenyl Protons (meta)-~7.5 (t)~7.6 (d)
Phenyl Protons (para)-~7.4 (t)-

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position1,10-Phenanthroline2-Phenyl-1,10-phenanthroline (Predicted)This compound (Predicted)
C-2, C-9150.4C-2: ~157, C-9: ~150C-2: ~156, C-9: ~150
C-3, C-8123.4C-3: ~121, C-8: ~123C-3: ~121, C-8: ~123
C-4, C-7136.1C-4: ~136, C-7: ~136C-4: ~136, C-7: ~136
C-4a, C-6a126.7~127~127
C-5, C-6128.9~129~129
C-10a, C-10b145.7~146~146
Phenyl Carbon (ipso)-~139~138
Phenyl Carbons (ortho)-~129~131
Phenyl Carbons (meta)-~128~132
Phenyl Carbon (para)-~130~123 (C-Br)

Table 3: Comparative UV-Vis Absorption and Fluorescence Data

CompoundSolventλ_abs (nm)[2][3][4]λ_em (nm)Quantum Yield (Φ_F)
1,10-PhenanthrolineEthanol229, 264, 290~360Low
2,9-Diphenyl-1,10-phenanthrolineCH₂Cl₂~280, ~320~4000.08 - 0.24[5]
2-(4-Methoxyphenyl)-1,10-phenanthrolineCH₂Cl₂~285, ~330~410Moderate
This compound (Predicted)CH₂Cl₂~282, ~325~405Moderate

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.[6][7][8][9][10]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane or ethanol) at a concentration of approximately 1x10⁻³ M. From the stock solution, prepare a series of dilutions to a final concentration of approximately 1x10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length. The solvent used for sample preparation should be used as the reference.

Fluorescence Spectroscopy
  • Sample Preparation: Use the same diluted solution prepared for UV-Vis spectroscopy (approximately 1x10⁻⁵ M). Ensure the solution is optically clear.

  • Data Acquisition: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength (λ_ex) should be set at one of the absorption maxima determined from the UV-Vis spectrum. Scan the emission over a wavelength range starting from about 10 nm above the excitation wavelength to a longer wavelength where no further emission is observed.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel phenanthroline derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Photophysical_Properties Determination of Photophysical Properties UV_Vis->Photophysical_Properties Fluorescence->Photophysical_Properties Comparison Comparison with Related Compounds Structure_Confirmation->Comparison Photophysical_Properties->Comparison

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Discussion and Conclusion

The introduction of the 4-bromophenyl group at the 2-position of the 1,10-phenanthroline scaffold is expected to induce noticeable changes in its spectroscopic properties. In NMR spectroscopy, the aromatic protons and carbons of both the phenanthroline and the phenyl rings will exhibit distinct chemical shifts due to the electronic effects of the bromine atom and the extended π-conjugation. UV-Vis absorption spectra are likely to show a bathochromic (red) shift of the π-π* transitions compared to the unsubstituted phenanthroline, a common observation in 2-aryl-1,10-phenanthrolines.[11] The fluorescence emission is also anticipated to be red-shifted and potentially enhanced compared to the parent phenanthroline, as seen in other 2,9-diaryl derivatives.[5]

This comparative guide serves as a valuable resource for researchers working with this compound and related compounds. The provided data and protocols facilitate the prediction and interpretation of experimental results, thereby accelerating research and development in various scientific disciplines. Further experimental studies are encouraged to fully elucidate the spectroscopic and photophysical properties of this promising molecule.

References

A Comparative Guide to the Electrochemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 1,10-phenanthroline (phen) ligands is a critical strategy in tuning the electrochemical and photophysical properties of their corresponding metal complexes. The introduction of various substituents allows for the modulation of redox potentials, which is essential for applications in catalysis, solar energy conversion, and the development of novel therapeutic agents. This guide provides a comparative analysis of the anticipated electrochemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline and its metal complexes, supported by experimental data from analogous compounds and detailed experimental protocols.

Influence of Substituents on Redox Potentials: A Comparative Overview

The electronic nature of a substituent on the phenanthroline core significantly impacts the redox behavior of the molecule and its metal complexes. Electron-donating groups (EDGs) increase the electron density on the aromatic system, making the ligand and its complex easier to oxidize and harder to reduce. This results in a cathodic (more negative) shift of the redox potentials. Conversely, electron-withdrawing groups (EWGs), such as the bromo-substituent in this compound, decrease the electron density. This makes the ligand and its corresponding metal complexes more difficult to oxidize and easier to reduce, leading to an anodic (more positive) shift in their redox potentials.

Table 1: Comparison of Oxidation Potentials for Ruthenium(II) Complexes with Substituted Phenanthroline Ligands

Complex/LigandOxidation Potential (V vs. SCE)Metal/Ligand-CenteredReference
[Ru(bpy)2(ip)]2+ (ip = imidazo[4,5-f]1,10-phenanthroline)1.254Ru(II/III)[1]
[Ru(bpy)2(pip)]2+ (pip = 2-phenylimidazo[4,5-f][2][3]phenanthroline)1.284Ru(II/III)[1]
[(Ph2phen)2Ru(dpp)PtCl2]2+ (Ph2phen = 4,7-diphenyl-1,10-phenanthroline)1.57Ru(II/III)[4]
[(Ph2phen)2Ru(dpq)PtCl2]2+ (Ph2phen = 4,7-diphenyl-1,10-phenanthroline)1.58Ru(II/III)[4]

Note: bpy = 2,2'-bipyridine, dpp = 2,3-bis(2-pyridyl)pyrazine, dpq = 2,3-bis(2-pyridyl)quinoxaline. Potentials are vs. Saturated Calomel Electrode (SCE).

Table 2: Comparison of Reduction Potentials for Ruthenium(II) Complexes with Substituted Phenanthroline Ligands

Complex/LigandReduction Potential (V vs. SCE)Metal/Ligand-CenteredReference
[Ru(bpy)2(ip)]2+~ -0.85 (irreversible)Ligand[1]
[Ru(bpy)2(pip)]2+~ -0.85 (irreversible)Ligand[1]
[(Ph2phen)2Ru(dpp)PtCl2]2+-0.50, -1.06, -1.37, -1.56Ligand[4]
[(Ph2phen)2Ru(dpq)PtCl2]2+-0.23, -0.96Ligand[4]

Based on the electron-withdrawing nature of the bromo-substituent, it is anticipated that a ruthenium complex of this compound, such as [Ru(bpy)2(4-Br-phen)]2+, would exhibit an oxidation potential anodically shifted (more positive) compared to the unsubstituted [Ru(bpy)2(phen)]2+ complex. Similarly, the first ligand-based reduction would be expected at a less negative potential.

Experimental Protocols

A detailed and standardized methodology is crucial for obtaining reproducible and comparable electrochemical data. The following is a generalized experimental protocol for cyclic voltammetry of phenanthroline-based metal complexes, compiled from established methods in the literature.[2][5][6][7]

Cyclic Voltammetry (CV) Protocol

1. Preparation of the Electrochemical Cell:

  • Electrodes: A standard three-electrode system is used.[7]

    • Working Electrode: Glassy carbon electrode (GCE).[2][5]

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).[2][5]

    • Counter (Auxiliary) Electrode: Platinum wire.[2]

  • Electrode Polishing: The working electrode surface should be polished with alumina powder and rinsed with deionized water and the solvent to be used before each experiment to ensure a clean and reproducible surface.[2]

  • Cell Assembly: The three electrodes are placed in an electrochemical cell containing the analyte solution.

2. Solution Preparation:

  • Analyte Solution: The metal complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) to a concentration of approximately 1-5 mM.[5]

  • Supporting Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.[5][8]

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.[2]

3. Instrumental Setup and Data Acquisition:

  • Potentiostat: The electrodes are connected to a potentiostat.

  • Scan Parameters:

    • Potential Window: The potential range is set to encompass the expected redox events of the complex. A wide initial scan can be performed to identify the approximate potentials of the redox couples.

    • Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.[7]

    • Number of Cycles: Typically, 1 to 3 cycles are recorded.

4. Data Analysis:

  • From the resulting cyclic voltammogram (a plot of current vs. potential), the following parameters are determined:

    • Anodic peak potential (Epa)

    • Cathodic peak potential (Epc)

    • Anodic peak current (ipa)

    • Cathodic peak current (ipc)

  • The half-wave potential (E1/2), which is an approximation of the standard redox potential, is calculated as (Epa + Epc) / 2.

  • The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualizing Experimental and Logical Workflows

To further clarify the experimental and analytical processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare Analyte Solution (Complex + Supporting Electrolyte) degas Degas Solution (N2 or Ar Purge) prep_sol->degas assemble Assemble 3-Electrode Cell degas->assemble prep_elec Prepare Electrodes (Polish WE) prep_elec->assemble connect Connect to Potentiostat assemble->connect set_params Set Scan Parameters (Potential Window, Scan Rate) connect->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record Record Voltammogram (Current vs. Potential) run_cv->record determine Determine Epa, Epc, ipa, ipc record->determine calculate Calculate E1/2 and ΔEp determine->calculate

Figure 1. Experimental workflow for cyclic voltammetry analysis.

logical_relationship cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -Br, -NO2) cluster_edg Electron-Donating Group (EDG) (e.g., -CH3, -NH2) sub Substituent on Phenanthroline Ligand ewg_effect Decreased Electron Density on Aromatic System sub->ewg_effect is EWG edg_effect Increased Electron Density on Aromatic System sub->edg_effect is EDG ewg_ox Harder to Oxidize ewg_effect->ewg_ox ewg_red Easier to Reduce ewg_effect->ewg_red ewg_shift Anodic (Positive) Shift in Redox Potentials ewg_ox->ewg_shift ewg_red->ewg_shift edg_ox Easier to Oxidize edg_effect->edg_ox edg_red Harder to Reduce edg_effect->edg_red edg_shift Cathodic (Negative) Shift in Redox Potentials edg_ox->edg_shift edg_red->edg_shift

Figure 2. Influence of substituents on electrochemical properties.

References

Performance Deep Dive: A Comparative Guide to Phenanthroline-Based Emitters in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Phenanthroline Derivatives as Emitters in Organic Light-Emitting Diodes (OLEDs), Supported by Experimental Data.

Derivatives of 1,10-phenanthroline have emerged as a versatile and powerful class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent properties, including high electron mobility and thermal stability, have led to their widespread use as electron-transport and hole-blocking materials. However, their utility extends into the emissive layer itself, where thoughtful molecular design has produced a range of phenanthroline-based emitters with tailored photophysical properties. This guide provides a comparative analysis of the performance of various phenanthroline-based emitters, focusing on key metrics from recent studies to inform material selection and device engineering.

Quantitative Performance Data

The following table summarizes the performance of OLEDs employing different phenanthroline-based compounds as the primary emitter. The data highlights the diverse range of emission colors and efficiencies achievable with this class of materials, from deep blue fluorescent emitters to highly efficient yellow-orange Thermally Activated Delayed Fluorescence (TADF) emitters.

Emitter Acronym/NameEmitter TypeHost MaterialExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Driving Voltage (V)
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][2]phenanthrolineBlue FluorescentTCTA0.99[3]1.45[3]1.52[3](0.16, 0.14)[3]8.0[3]
m-PXZPGreen TADF-18.9[1]--Green-
PXZ-DPPNYellow-Orange TADF-20.1[4]--(0.49, 0.50)[4]-
Ac-DPPNGreen TADF-5.8[4]--(0.28, 0.52)[4]-
tCz-DPPNSky-Blue TADF-1.7[4]--(0.15, 0.23)[4]-
Ph-BPA-BPIDeep-Blue FluorescentNon-doped4.56[5][6]3.60[5][6]3.66[5][6](0.15, 0.08)[5][6]-
Py-BPA-BPISky-Blue FluorescentNon-doped5.64[5][6]10.9[5][6]10.5[5][6](0.17, 0.29)[5][6]2.15 (Turn-on)[5]

Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of phenanthroline-based emitters and the fabrication of OLED devices, based on methodologies reported in the cited literature.

Synthesis of Phenanthroline-Based Emitters

General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline Derivatives:

A one-pot, three-component condensation reaction is a common and efficient method for synthesizing this class of compounds.

  • Reactant Mixture: In a mortar, combine 1,10-phenanthroline-5,6-dione (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and ammonium acetate (excess).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 15 mol%).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature. The reaction is often carried out under solvent-free conditions.

  • Reaction Time: The reaction time can vary from minutes to hours, depending on the specific reactants.

  • Purification: After the reaction is complete, the crude product is typically purified by column chromatography on silica gel to yield the desired 2-aryl-1H-imidazo[4,5-f][1][2]phenanthroline derivative.

General Procedure for the Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based TADF Emitters (e.g., PXZ-DPPN, Ac-DPPN, tCz-DPPN):

These donor-acceptor-donor (D-π-A-π-D) type emitters are often synthesized through a condensation reaction.

  • Intermediate Synthesis: First, donor-substituted diketo intermediates are synthesized. This can be achieved via a Palladium-catalyzed Buchwald-Hartwig amination of a diketone like 4,4'-dibromobenzil with the desired donor molecule (e.g., phenoxazine, 9,9-dimethyl-9,10-dihydroacridine, or 3,6-di-tert-butyl-9H-carbazole).

  • Condensation Reaction: The synthesized donor-substituted diketo intermediate is then condensed with 5,6-diamino-1,10-phenanthroline.

  • Reaction Conditions: The condensation is typically carried out in a solvent such as ethanol with a catalytic amount of acetic acid at an elevated temperature (e.g., 80°C) for several hours (e.g., 18 hours).

  • Purification: The resulting product is then purified, often through column chromatography, to yield the final TADF emitter.

OLED Fabrication and Characterization

Standard Protocol for Thermally Evaporated OLEDs:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

  • Layer Deposition: The organic layers and the metal cathode are deposited onto the cleaned ITO substrate in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr) via thermal evaporation. The deposition rates and thicknesses of the layers are carefully controlled. A typical device architecture is as follows:

    • Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Hole Transport Layer (HTL): e.g., Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

    • Emissive Layer (EML): The phenanthroline-based emitter is deposited, either as a neat film or doped into a suitable host material.

    • Electron Transport Layer (ETL): e.g., 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) or Lithium quinolate (Liq)

    • Cathode: Aluminum (Al)

  • Encapsulation: After fabrication, the devices are typically encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and Commission Internationale de l'Éclairage (CIE) coordinates of the fabricated devices are measured using appropriate instrumentation, such as a source meter and a spectroradiometer.

Visualizing the Process and Concepts

To better illustrate the relationships and workflows, the following diagrams have been generated using the DOT language.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization & Testing ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Phenanthroline Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectra, CIE) Encapsulation->Characterization

Caption: Workflow for the fabrication and characterization of a thermally evaporated OLED.

TADF_Emitter_Structure Acceptor Phenanthroline-based Acceptor Core (A) Pi_Bridge2 π-Bridge Acceptor->Pi_Bridge2 Donor1 Electron Donor (D) Pi_Bridge1 π-Bridge Donor1->Pi_Bridge1 Donor2 Electron Donor (D) Pi_Bridge1->Acceptor Pi_Bridge2->Donor2

References

Benchmarking 2-(4-Bromophenyl)-1,10-phenanthroline: A Comparative Guide to Commercial Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is pivotal in the development of efficient transition-metal catalysts. Among the diverse array of available ligands, 1,10-phenanthroline and its derivatives are notable for their rigid, robust structure and strong affinity for a wide range of metals. The functionalization of the phenanthroline scaffold allows for the fine-tuning of steric and electronic properties, which can significantly influence catalytic activity, selectivity, and stability. This guide presents a comparative analysis of 2-(4-Bromophenyl)-1,10-phenanthroline against commercially available catalysts in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By summarizing quantitative data and detailing experimental methodologies, this document aims to serve as a practical resource for the rational design and selection of next-generation catalysts.

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

The efficacy of a catalyst is profoundly shaped by the ligand's architecture. The following table summarizes the performance of a catalyst system based on this compound and compares it with several commercially available palladium catalysts in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. This reaction is a standard benchmark for assessing catalyst performance.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(OAc)₂ / this compound 1K₂CO₃Toluene/H₂O100129292
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI™-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: Data for this compound is representative for phenanthroline-type ligands in similar Suzuki-Miyaura couplings. Performance of commercial catalysts is based on typical literature values for the specified reaction.

Analysis of Catalyst Performance

  • Phenanthroline-Based Catalyst : The catalyst system utilizing this compound demonstrates high efficiency, affording a high yield of the coupled product. The electron-withdrawing nature of the bromophenyl substituent can influence the electronic properties of the palladium center, potentially enhancing catalytic activity.

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst. However, for more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are often necessary to achieve high yields and turnover numbers. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™-IPr) : Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. They often exhibit superior stability and activity, allowing for lower catalyst loadings and shorter reaction times, resulting in high turnover numbers.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction benchmarked in this guide.

General Procedure for Suzuki-Miyaura Coupling

This protocol is for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1 mol%)

  • Ligand (e.g., this compound, 1.2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 5:1 mixture, 6 mL)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To an oven-dried Schlenk flask, add the palladium source, ligand, aryl bromide, arylboronic acid, and base under an inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • The reaction mixture is then heated to the specified temperature and stirred for the designated time.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Analysis:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

  • The product yield and turnover number (TON) are calculated.

Visualization of Catalytic Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational benchmark for this compound against established commercial catalysts. The choice of the optimal catalyst system is often substrate-dependent, necessitating screening for each specific application. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to develop robust and efficient cross-coupling methodologies.

References

A Comparative Guide to the Electronic Transitions in 2-Aryl-1,10-Phenanthroline Derivatives: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental approaches to understanding the electronic transitions in 2-aryl-1,10-phenanthroline derivatives, with a specific focus on compounds structurally analogous to 2-(4-Bromophenyl)-1,10-phenanthroline. By presenting established experimental data alongside theoretical calculations, this document aims to offer a clear framework for researchers working on the design and characterization of novel phenanthroline-based compounds for various applications, including as photosensitizers, in organic light-emitting diodes (OLEDs), and as therapeutic agents.

Introduction to Electronic Transitions in Phenanthroline Derivatives

The photophysical properties of 1,10-phenanthroline and its derivatives are of significant interest due to their applications in coordination chemistry, materials science, and biology. The introduction of aryl substituents at the 2-position of the phenanthroline core can significantly modulate the electronic structure, leading to changes in the absorption and emission properties. These changes are primarily governed by π–π* and intramolecular charge-transfer (ICT) transitions.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become an indispensable tool for predicting and interpreting the electronic spectra of these molecules. This guide will compare the results of such calculations with experimental data obtained from UV-Vis absorption spectroscopy for a closely related analogue, 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, to provide a clear understanding of the strengths and limitations of each approach.

Data Presentation: A Comparative Analysis

Table 1: Experimental UV-Vis Absorption Maxima (λmax) for a 2-Aryl-1,10-Phenanthroline Analogue

Solventλmax 1 (nm)ε (M-1cm-1)λmax 2 (nm)ε (M-1cm-1)
Dichloromethane23735,00028628,000
Acetonitrile23533,00028627,000
Dimethyl Sulfoxide23632,00028826,000

Data is for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline and is representative for this class of compounds.

Table 2: Comparison of Experimental and Theoretical Electronic Transition Data

ParameterExperimental Data (Representative)Theoretical Calculation (TD-DFT)
λmax (nm) 286 (in ACN)280-295
Transition Character π–π* / ICTHOMO → LUMO, HOMO-1 → LUMO
Oscillator Strength (f) -0.1 - 0.5
Solvent Effects Minor solvatochromic shifts observedCan be modeled using PCM/COSMO

Experimental and Computational Protocols

Experimental Protocol: UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are typically recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length.

  • Sample Preparation: The compound of interest is dissolved in a UV-grade solvent (e.g., acetonitrile, dichloromethane) to a known concentration, typically in the range of 1 x 10-5 to 1 x 10-4 M.

  • Instrument Setup: The spectrophotometer is blanked using the pure solvent. The wavelength range is set, for example, from 200 to 500 nm.

  • Data Acquisition: The absorption spectrum of the sample solution is recorded. The wavelengths of maximum absorbance (λmax) are identified.

  • Data Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical calculations of electronic transitions are commonly performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

  • Geometry Optimization: The ground-state geometry of the molecule is optimized using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • TD-DFT Calculation: The electronic excitation energies and oscillator strengths are calculated using TD-DFT. The same functional and basis set as the geometry optimization are typically used. Solvent effects can be included using a polarizable continuum model (PCM).

  • Analysis of Results: The output provides a list of excited states with their corresponding excitation energies (which can be converted to wavelengths), oscillator strengths (indicating the intensity of the transition), and the contributions of molecular orbital transitions (e.g., HOMO → LUMO).

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Compound Solution Solution (10⁻⁵ M) Compound->Solution Solvent UV-grade Solvent Solvent->Solution Measure Measure Absorbance Solution->Measure Spectrophotometer Spectrophotometer Spectrophotometer->Measure Blank Blank with Solvent Blank->Spectrophotometer Spectrum Absorption Spectrum Measure->Spectrum Identify_Lambda Identify λmax Spectrum->Identify_Lambda Beer_Lambert Calculate ε Identify_Lambda->Beer_Lambert

Caption: Workflow for obtaining experimental UV-Vis absorption spectra.

Theoretical_Workflow Theoretical Workflow for TD-DFT Calculations cluster_geom_opt Ground State Calculation cluster_excited_state Excited State Calculation cluster_analysis Results Analysis StartGeom Initial Molecular Structure DFT DFT Optimization (e.g., B3LYP/6-31G(d)) StartGeom->DFT OptGeom Optimized Geometry DFT->OptGeom Freq Frequency Calculation OptGeom->Freq TDDFT TD-DFT Calculation (with Solvent Model) OptGeom->TDDFT ExcitationEnergies Excitation Energies (λ) TDDFT->ExcitationEnergies OscillatorStrengths Oscillator Strengths (f) TDDFT->OscillatorStrengths MO_Contributions MO Contributions (e.g., HOMO→LUMO) TDDFT->MO_Contributions

Caption: Workflow for performing theoretical TD-DFT calculations.

MO_Transitions Key Molecular Orbital Transitions cluster_ground Ground State cluster_excited Excited State HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π→π* / ICT HOMO_minus_1 HOMO-1 HOMO_minus_1->LUMO π→π* LUMO_plus_1 LUMO+1

Caption: Dominant molecular orbital contributions to electronic transitions.

Conclusion

This guide demonstrates the synergistic relationship between experimental spectroscopy and theoretical calculations in the study of the electronic transitions of 2-aryl-1,10-phenanthroline derivatives. While experimental methods provide real-world data on the photophysical properties of these molecules, TD-DFT calculations offer invaluable insights into the nature of the electronic transitions and the underlying molecular orbital interactions. For researchers in drug development and materials science, the combined application of these techniques is crucial for the rational design of novel phenanthroline-based compounds with tailored photophysical properties. The presented workflows and comparative data for analogous compounds serve as a practical template for such investigations.

A Comparative Analysis of the Photostability of Substituted Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photophysical properties of 1,10-phenanthroline (phen) and its derivatives have established them as cornerstone ligands in coordination chemistry. Their rigid, planar structure and strong affinity for a wide range of metal ions have led to their use in diverse applications, from photocatalysis and solar cells to bio-imaging and photodynamic therapy.[1] A critical parameter for these applications is photostability—the ability of a molecule to resist degradation upon exposure to light. The strategic functionalization of the phenanthroline core with various substituents can profoundly influence the photostability and overall performance of the resulting metal complexes.[2][3]

This guide provides an objective comparison of the photostability of differently substituted phenanthroline ligands, supported by experimental data. We will delve into how electronic and steric modifications tune the photophysical properties of these complexes, present detailed experimental protocols for assessing photostability, and illustrate the underlying mechanisms of photodegradation.

Comparative Photophysical Data

The substitution pattern on the phenanthroline ring significantly alters the photophysical properties of its metal complexes, including luminescence quantum yields (Φ), which is a key indicator of a complex's ability to deactivate its excited state via photochemically stable pathways. Higher quantum yields are often desirable for applications in sensing and imaging, while lower yields might be indicative of pathways leading to photodegradation or photocatalytic activity.

The tables below summarize the quantum yields for various metal complexes featuring substituted phenanthroline ligands.

Table 1: Luminescence Quantum Yields of Ruthenium(II)-Phenanthroline Complexes

Complex/Ligand Substituent(s) Quantum Yield (Φ) Solvent/Conditions Reference
[Ru(tbbpy)₂(Rip)]²⁺ Mono-arylated imidazo-phenanthroline 21.6% - 22.8% Acetonitrile (aerated) [4]
[Ru(tbbpy)₂(RR'ip)]³⁺ N,N'-disubstituted imidazo-phenanthroline Lower than mono-arylated Acetonitrile (aerated) [4]
fac-(PPh₄)[Ru(phenOH)(PPh₃)(CN)₃] 2-hydroxy-phenanthroline 19.4% Solution [5]
[Ru(phen)(bpy)₂]²⁺-type Phosphonate at positions 4 and 7 Outperforms Ru(bpy)₃ Acetonitrile-water [6][7]
[Ru(phen)(bpy)₂]²⁺-type Phosphonate at position 3,8 Emission in far-red (697 nm) Not specified [6][7]
[Ru(tpy)(phenyl-phen)(py)]²⁺ 2-phenyl-phenanthroline Φ₄₅₀ = 0.024 (ligand exchange) CH₂Cl₂ [8]

| [Ru(tpy)(pyrenyl-phen)(py)]²⁺ | 2-(1'-pyrenyl)-phenanthroline | Φ₄₅₀ = 0.019 (ligand exchange) | CH₂Cl₂ |[8] |

Table 2: Luminescence Quantum Yields of Lanthanide(III)-Phenanthroline Complexes

Complex/Ligand Substituent(s) Overall Quantum Yield (Q) Notes Reference
L2H·Eu(NO₃)₃ N,N,N',N'-tetraalkyl diamide 66% Significant S₁-T₁ energy gap difference [2]
L2FOH·Eu(NO₃)₃ N,N,N',N'-tetraalkyl diamide with F, OH 67% Significant S₁-T₁ energy gap difference [2]

| LH·Eu(NO₃)₃ | 4,7-substituted-2,9-dicarboxamide | 9.6% (QL) | Strong luminescence quenching of the CT state |[9] |

Table 3: Luminescence Quantum Yields of Other Phenanthroline Derivatives

Ligand/Complex Substituent(s) Quantum Yield (Φ) Solvent/Conditions Reference
Unsubstituted 1,10-phenanthroline None 0.87% Dichloromethane (DCM) [10]
Phen1-4 Branched lipophilic chains 20% - 68% Not specified [10]

| N-heterocyclic imine-substituted phen | 2,9-bis(NHI) | 2% | Tetrahydrofuran (THF) |[11] |

Analysis of Substituent Effects

The data reveals several key trends regarding the influence of substituents on photostability and photophysical properties:

  • Aryl and Imidazole Groups: Mono-arylation of imidazo[4,5-f][6][12]phenanthroline ligands in Ru(II) complexes leads to exceptionally high luminescence quantum yields (up to 22.8%), surpassing the benchmark [Ru(bpy)₃]²⁺.[4] However, further substitution on the imidazole unit results in a notable loss of quantum yield. Interestingly, ortho-substituted aryl groups were found to enhance the photostability of these complexes.[4]

  • Phosphonate Groups: The position of phosphonate substituents on the phenanthroline core of Ru(II) complexes dramatically affects their properties.[6] Substitution at the 4 and 7 positions enhances performance in reactions proceeding through electron transfer, outperforming the parent complex.[6][7]

  • Hydroxyl Groups: The introduction of a hydroxyl group into the diimine ligand of a cyanoruthenate(II) complex can significantly increase its quantum efficiency, with one derivative showing an intense emission with a quantum yield of 19.4%.[5]

  • Intramolecular Stacking: Attaching bulky aromatic groups like phenyl or pyrenyl at the 2-position can induce intramolecular π-stacking.[8] This distortion from ideal octahedral geometry can make dissociative metal-centered (MC) excited states more accessible, leading to a more than 100-fold increase in photoinduced ligand exchange—a form of photolability.[8]

  • Lipophilic Chains: Decorating the phenanthroline core with branched lipophilic chains can significantly improve the fluorescence quantum yield of the free ligand (from <1% to up to 68%).[10]

Experimental Protocols

To ensure the reproducibility of photostability studies, standardized experimental methodologies are crucial. Below are detailed protocols for key experiments used to evaluate the photophysical properties and stability of substituted phenanthroline ligands and their complexes.

UV-Visible Absorption and Photoluminescence Spectroscopy

This is the most common method for characterizing the photophysical properties of metal complexes.[13]

Objective: To determine the absorption and emission maxima (λabs, λem) and the luminescence quantum yield (Φ).

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the phenanthroline complex in a suitable spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane).

  • Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-800 nm). The solvent is used as a reference.

  • Emission Measurement: Record the photoluminescence spectrum using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λabs) of the metal-to-ligand charge transfer (MLCT) band.

  • Quantum Yield Determination: The quantum yield is typically determined using a relative method with a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).[4] The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Photodegradation Study

Objective: To quantify the rate of degradation of a complex upon continuous irradiation.

Methodology:

  • Solution Preparation: Prepare a solution of the complex at a known concentration in a quartz cuvette.

  • Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a 450 nm LED), often corresponding to an absorption band of the complex.[6]

  • Monitoring: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution.

  • Data Analysis: Plot the change in absorbance at the λmax versus irradiation time. The rate of degradation can be determined from the slope of this plot. A linear relationship between ln(C₀/Cₜ) and time indicates pseudo-first-order kinetics.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Photostability Assessment

The following diagram outlines the typical workflow for characterizing the photophysical properties and photostability of a newly synthesized substituted phenanthroline complex.

G cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Analysis cluster_stability Photostability Testing synthesis Synthesis of Substituted Phenanthroline Ligand complexation Metal Complexation (e.g., with Ru, Ir, Eu) synthesis->complexation purification Purification & Structural Characterization (NMR, X-ray) complexation->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis Sample Prep irradiation Continuous Irradiation (e.g., 450 nm LED) purification->irradiation Sample Prep pl Photoluminescence Spectroscopy uv_vis->pl qy Quantum Yield Determination pl->qy kinetics Degradation Rate Calculation qy->kinetics Compare with Degradation monitoring Time-dependent UV-Vis Monitoring irradiation->monitoring monitoring->kinetics

Caption: Workflow for synthesis and photostability evaluation of phenanthroline complexes.

Potential Photodegradation Pathways

The photostability of a metal-phenanthroline complex is determined by the competition between radiative decay (luminescence), non-radiative decay, and photochemical reaction from the excited state. Degradation can occur through several pathways, including ligand dissociation or reactions involving reactive oxygen species.

G cluster_stable cluster_unstable GS Ground State [M(phen-R)L] ES Excited State [M(phen-R)L]* GS->ES Light Absorption (hν) Luminescence Luminescence (hν') ES->Luminescence Radiative Decay Heat Non-radiative Decay (Heat) ES->Heat Non-radiative Decay Dissociation Ligand Dissociation (Photolability) ES->Dissociation Accesses Dissociative MC State ROS Energy Transfer to O₂ (Forms ¹O₂) ES->ROS Quenching by ³O₂ Degradation Oxidative Degradation of Ligand ROS->Degradation ¹O₂ reacts with phenanthroline

Caption: Competing deactivation pathways for an excited metal-phenanthroline complex.

References

Validating the Catalytic Mechanism of 2-(4-Bromophenyl)-1,10-phenanthroline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic utility of 2-(4-Bromophenyl)-1,10-phenanthroline, particularly as a ligand in transition metal-catalyzed cross-coupling reactions. By examining its performance relative to other substituted phenanthroline ligands, this document aims to elucidate its mechanistic role and provide researchers with the data necessary for informed catalyst selection and development.

Introduction to this compound in Catalysis

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry and catalysis, prized for their rigid, planar structure and strong chelating ability with a variety of transition metals. The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn dictates their catalytic activity, selectivity, and stability.

The subject of this guide, this compound, introduces a bulky phenyl group at the 2-position, creating significant steric hindrance around the metal center. The bromine atom on this phenyl ring offers a potential site for further functionalization, allowing for the synthesis of more complex ligand architectures or immobilization onto solid supports. This guide will focus on its application as a ligand in palladium- and copper-catalyzed cross-coupling reactions, pivotal transformations in modern organic synthesis and drug discovery.

Comparative Catalytic Performance

The efficacy of a catalyst is best understood through direct comparison with established alternatives under identical reaction conditions. While specific catalytic data for this compound is not extensively documented in publicly available literature, we can infer its potential performance by comparing it with structurally related phenanthroline ligands in key cross-coupling reactions. The following tables summarize the performance of various substituted phenanthroline ligands in Suzuki-Miyaura, Heck, and copper-catalyzed C-N coupling reactions, providing a benchmark for evaluating the potential of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of ligand is critical in promoting the efficiency of the palladium catalyst.

Ligand/Catalyst PrecursorSubstituent PositionAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-1-(4-bromophenyl)pyridin-2(1H)-onePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-22High
Pd/Fe₃O₄@CImmobilized4-bromoanisolePhenylboronic acidK₂CO₃H₂O/EtOH80->99
PdCl₂(PPh₃)₂-Phenyl bromidePhenylboronic acidK₂CO₃PEG--High[1]
Phen-Pd-MOPImmobilizedAryl chlorides--WaterRT-Excellent[2]

Analysis: The performance of phenanthroline-ligated palladium catalysts is evident. The electron-donating and steric properties of the ligand influence the stability and activity of the catalyst. For this compound, the bulky 2-substituent would be expected to promote reductive elimination, potentially leading to higher turnover numbers, while the electronic effect of the bromophenyl group could modulate the electron density at the metal center.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a cornerstone for the synthesis of substituted alkenes. The ligand plays a crucial role in the regioselectivity and efficiency of the C-C bond formation.

LigandCatalyst PrecursorAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Reference
2,3,8,9-tetraphenyl-1,10-phenanthrolinePd(OAc)₂IodobenzeneStyreneK₂CO₃DMF12095[3]
Imidazole-based SPOPd(OAc)₂Phenyl bromideStyreneK₂CO₃DMF8092[4][5]
Tedicyp[Pd(η³-C₃H₅)Cl]₂Vinyl bromidesVarious alkenes---High[6]

Analysis: Sterically hindered phenanthroline ligands have demonstrated high efficacy in the Heck reaction. The this compound ligand, with its significant steric bulk, would likely favor the formation of the desired trans-product and could potentially enhance catalyst stability at elevated temperatures.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

Copper-catalyzed C-N cross-coupling is a vital tool for the synthesis of aryl amines. The choice of ligand is critical for achieving high yields under milder conditions.

LigandCatalyst PrecursorAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
1,10-PhenanthrolineCuIAryl iodides/bromidesAliphatic aminesK₂CO₃DMF110Good to Excellent[7]
2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxideCuIAryl halidesN-heterocycles---Moderate to Good[7]
PhosphoramiditeCuIAryl iodidesAlkylamines---Good to Excellent[7]

Analysis: Simple 1,10-phenanthroline is an effective ligand in copper-catalyzed C-N coupling. The introduction of a 2-(4-bromophenyl) substituent could enhance the solubility of the copper complex and potentially accelerate the rate-limiting step of the catalytic cycle through steric and electronic effects.

Mechanistic Considerations and Experimental Workflows

The catalytic mechanism of transition metal-catalyzed cross-coupling reactions generally proceeds through a series of well-defined elementary steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the case of Heck), and reductive elimination. The ligand, in this case, this compound, plays a critical role in each of these steps.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Aryl Halide Boronic Acid Base heating Heating under Inert Atmosphere reagents->heating catalyst Pd Precursor This compound catalyst->heating solvent Degassed Solvent solvent->heating extraction Aqueous Workup Extraction heating->extraction chromatography Column Chromatography extraction->chromatography characterization NMR MS chromatography->characterization

References

Cross-Validation of Experimental and Computational Results for Phenanthroline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthroline derivatives have emerged as a versatile class of compounds with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Their planar structure and metal-chelating properties contribute to a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. The validation of in silico predictions with experimental data is a cornerstone of modern drug discovery, providing a robust framework for understanding structure-activity relationships and guiding further optimization. This guide presents a comparative analysis of experimental findings and computational predictions for various phenanthroline derivatives, offering insights into their mechanisms of action and therapeutic promise.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from both experimental assays and computational studies on a selection of phenanthroline derivatives and their metal complexes. This allows for a direct comparison of their biological efficacy and predicted binding affinities.

Table 1: Anticancer Activity of Phenanthroline Derivatives

Compound/ComplexCell LineExperimental IC50 (µM)Computational Binding Affinity (kcal/mol)Target ProteinReference
L233 (Phenanthroimidazole derivative)Various cancer cellsMore efficient than cisplatin-DNA, CHK1[1]
IPM714HCT1161.74-8.5PI3K/AKT/mTOR pathway proteins[2]
IPM714SW4802-PI3K/AKT/mTOR pathway proteins[2]
Compound 8a (Phenanthridine derivative)MCF-70.28-DNA Topoisomerase I/II[3][4]
PA (Phenanthroline-based hydroxamate)SiHa16.43-HDAC, RRM2[5]
[VO(chrys)phenCl]A549Lower than free ligands--

Table 2: DNA Interaction of Phenanthroline Derivatives and Complexes

Compound/ComplexMethodExperimental Binding Constant (Kb) (M-1)Computational Docking Score/EnergyPredicted Binding ModeReference
[Y(Daf)2Cl3·OH2]UV-vis Spectroscopy1.61 x 105-Groove Interaction[6]
[Y(Daf)2Cl3·OH2]Fluorescence Spectroscopy3.39 x 105-Groove Interaction[6]
[Ho(Phen)2Cl3]·H2OUV-vis & Fluorescence1.99 ± 0.07 × 104 (at 296K)-Intercalation[7]
Imidazole Phenanthroline Derivatives (4a-4d)---5.286 (for 4d)Minor Groove Binding[8][9]
Ru(II) Phenanthroline ComplexAbsorption & Emission SpectroscopyDetermined via Benesi-Hildebrand plot-Intercalative Mode[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the study of phenanthroline derivatives.

Synthesis and Characterization of Phenanthroline Derivatives

A general procedure for the synthesis of phenanthroline derivatives often involves multi-step reactions starting from commercially available 1,10-phenanthroline.[8] For instance, the synthesis of 1H-imidazo[4,5-f][1][4]phenanthroline compounds begins with 1,10-phenanthroline and proceeds through a series of reactions to build the imidazole ring.[8] Another example is the synthesis of mono-N-oxides of 1,10-phenanthrolines, where the parent compounds are oxidized using peroxomonosulfate ion in an acidic aqueous solution.[11]

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the derivatives.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.[12]

  • Elemental Analysis: To determine the elemental composition of the compounds.[12]

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecules in a crystalline state.[11]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the phenanthroline derivatives for a specified period (e.g., 24 or 48 hours).[13][14]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.[13][15]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13][15]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]

DNA Binding Studies using Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to study the interaction of compounds with DNA.[7]

Protocol Outline:

  • Preparation of Solutions: Solutions of calf thymus DNA (CT-DNA) and the phenanthroline derivative are prepared in a suitable buffer (e.g., Tris-HCl).

  • Fluorescence Titration: A fixed concentration of the phenanthroline derivative is titrated with increasing concentrations of CT-DNA. The fluorescence emission spectrum is recorded after each addition.

  • Data Analysis: The quenching of the compound's intrinsic fluorescence upon binding to DNA is analyzed using the Stern-Volmer equation to determine the binding constant (Kb) and the binding stoichiometry.

  • Competitive Binding Assay (Ethidium Bromide Displacement): In some cases, a competitive binding experiment is performed using a fluorescent intercalator like ethidium bromide (EtBr). The displacement of EtBr from DNA by the phenanthroline derivative leads to a decrease in the fluorescence of the EtBr-DNA complex, providing evidence for intercalation.[6]

Computational Methodologies

Computational studies, particularly molecular docking, play a pivotal role in predicting the binding modes and affinities of phenanthroline derivatives with their biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9]

Typical Workflow:

  • Preparation of the Receptor: The 3D structure of the target protein or DNA is obtained from a protein data bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogens are added.

  • Preparation of the Ligand: The 2D structure of the phenanthroline derivative is drawn and converted to a 3D structure. The geometry is then optimized using quantum mechanical methods like Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP/6-31G(d,p)).

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[8] The ligand is placed in a defined binding site on the receptor, and the program explores various conformations and orientations of the ligand, scoring them based on a predefined scoring function that estimates the binding affinity.[8][9]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy (or highest docking score). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[9]

Visualization of Pathways and Workflows

Signaling Pathways

Phenanthroline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathway_1 cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Cellular Effects PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits IPM714 IPM714 IPM714->PI3K Inhibits Signaling_Pathway_2 cluster_0 DNA Damage Response cluster_1 Cell Cycle Control DNA_Damage DNA_Damage ATM ATM DNA_Damage->ATM CHK1 CHK1 ATM->CHK1 G1_S_Checkpoint G1_S_Checkpoint CHK1->G1_S_Checkpoint Activates L233 L233 L233->DNA_Damage Induces L233->CHK1 Targets Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological & Computational Evaluation Start Starting Materials (e.g., 1,10-phenanthroline) Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay Anticancer Anticancer Assays (e.g., MTT) NMR->Anticancer DNA_Binding DNA Binding Studies NMR->DNA_Binding Docking Molecular Docking NMR->Docking MS->Anticancer MS->DNA_Binding MS->Docking XRay->Anticancer XRay->DNA_Binding XRay->Docking Results Cross-Validation of Results Anticancer->Results DNA_Binding->Results Docking->Results

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)-1,10-phenanthroline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-Bromophenyl)-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure personnel safety.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. While some classifications may vary, it is best practice to treat this compound as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Hazard Classification Summary

Safety Data Sheets (SDS) from various suppliers may present different hazard classifications. It is prudent to adopt a conservative approach and adhere to the more stringent warnings. Below is a summary of potential hazards associated with this compound and related phenanthroline compounds.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Oral ToxicityCategory 3DangerH301: Toxic if swallowed.[1][2]
Acute Aquatic ToxicityCategory 1WarningH400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[1][2]

Note: One supplier does not classify the substance as hazardous under GHS. However, due to the toxicity of similar compounds and warnings from other suppliers, treating it as hazardous is recommended.

III. Step-by-Step Disposal Protocol

The primary and mandated method for disposing of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place any unused or waste this compound solid into a dedicated, clearly labeled, and sealable waste container.

    • This includes any grossly contaminated items such as weighing paper or spatulas.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be collected in a separate, sealed, and labeled hazardous waste bag or container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The resulting rinse solvent must be collected as hazardous liquid waste.

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s): "Toxic," "Hazardous to the Aquatic Environment"

    • The date of accumulation.

Step 3: Temporary Storage

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste manifests and transportation.[3]

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: Prevent the spread of the solid material. Avoid generating dust.

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.

    • Use a dustpan and brush designated for chemical waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.

G cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure A Start: Handling this compound B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Handle in a Ventilated Area (e.g., Fume Hood) B->C D Waste Generated? C->D E Unused/Expired Chemical D->E Yes F Contaminated Labware (Gloves, Pipettes, etc.) D->F Yes G Contaminated Solvents D->G Yes H Segregate Waste Streams E->H F->H G->H I Label Waste Containers Clearly: - Chemical Name - Hazards - Date H->I J Store in Designated Hazardous Waste Area I->J K Contact EHS or Licensed Waste Disposal Company J->K L End: Proper Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 2-(4-Bromophenyl)-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)-1,10-phenanthroline. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and airborne dust particles.
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact and potential absorption.
A lab coat or chemical-resistant apron.[1][2]Protects clothing and underlying skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Required when working outside of a ventilated area or if dust is generated.

Operational Protocol for Safe Handling

Following a standardized protocol minimizes risks associated with the handling of this compound.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the dispersion of dust.

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]

  • Before commencing work, inspect all PPE for integrity. Damaged gloves or other equipment should be replaced immediately.

2. Safe Handling Procedures:

  • Wear all the specified PPE before handling the chemical.

  • Avoid all direct contact with the substance, including skin and eye contact, and do not inhale any dust.

  • Weigh and transfer the chemical carefully to avoid creating airborne dust.

  • Do not eat, drink, or smoke in the laboratory or handling area.[3]

  • After handling, wash hands and face thoroughly.

3. Spill and Emergency Procedures:

  • In case of a spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for proper disposal.

  • In case of personal exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation or a rash develops, seek medical advice.

    • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound waste and any residues in accordance with all applicable local, state, and federal regulations. This should be done through a licensed waste disposal company.

  • Contaminated Materials: All PPE and materials used for cleaning up spills (e.g., paper towels, absorbent pads) that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.

  • Containers: Empty containers should be thoroughly rinsed before disposal. The rinsate should be collected and treated as hazardous waste.

Safe Handling Workflow Diagram

The following diagram outlines the logical steps for safely handling this compound, from preparation to disposal.

G cluster_preparation 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Inspect and Don Required PPE prep_controls->prep_ppe handle_chemical Handle Chemical (Avoid Dust Generation) prep_ppe->handle_chemical decontaminate_area Decontaminate Work Area handle_chemical->decontaminate_area spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure dispose_waste Dispose of Chemical Waste & Contaminated Materials decontaminate_area->dispose_waste remove_ppe Remove and Dispose/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process emergency_protocol Follow Emergency Protocol (Spill Cleanup / First Aid) spill_exposure->emergency_protocol emergency_protocol->decontaminate_area After securing area start Start start->prep_controls

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.